molecular formula C7H11NO4 B562916 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one CAS No. 176793-53-6

4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Cat. No.: B562916
CAS No.: 176793-53-6
M. Wt: 173.168
InChI Key: RYCYEHGQUZLVQW-UHFFFAOYSA-N
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Description

4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.168. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-nitropropan-2-yl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-7(2,8(10)11)5-3-6(9)12-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYEHGQUZLVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(=O)OC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662110
Record name 4-(2-Nitropropan-2-yl)oxolan-2-one
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176793-53-6
Record name Dihydro-4-(1-methyl-1-nitroethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176793-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Nitropropan-2-yl)oxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (C₇H₁₁NO₄, Mol. Wt.: 173.17 g/mol )[]. As a molecule incorporating a γ-butyrolactone (GBL) scaffold, a common motif in pharmacologically active compounds and signaling molecules, its structural verification is paramount.[2][3] This document outlines the theoretical basis and practical protocols for the analysis of this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Predicted data, based on established spectroscopic principles and data from analogous structures, are presented to serve as a benchmark for researchers in synthetic chemistry, drug discovery, and materials science. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure Analysis

The unambiguous structural elucidation of a synthetic compound is the bedrock of chemical research and development. For this compound, a molecule with multiple stereochemical and constitutional possibilities, a multi-technique spectroscopic approach is not just recommended, but essential. The molecule's structure combines a polar lactone ring with a sterically hindered tertiary nitro group, presenting unique spectroscopic signatures.[4]

Key Structural Features
  • γ-Butyrolactone Ring: A five-membered cyclic ester. The carbonyl group (C=O) and the ring oxygen (C-O) are strong electron-withdrawing groups and will significantly influence the chemical environment of adjacent protons and carbons.

  • Tertiary Nitroalkane Moiety: The -C(CH₃)₂NO₂ group is a powerful electron-withdrawing substituent.[4] The absence of a proton on the α-carbon simplifies the ¹H NMR spectrum but presents a distinct challenge for mass spectrometry fragmentation.

  • Chiral Center: The C4 carbon of the tetrahydrofuran-2-one ring is a chiral center, which may lead to diastereotopic protons in the adjacent methylene groups, complicating NMR spectra.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The following structure and numbering will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible spectra.

fragmentation M [M]⁺˙ m/z = 173 F1 [M - NO₂]⁺ m/z = 127 M->F1 - NO₂ (46 u) F2 [M - C(CH₃)₂NO₂]⁺ m/z = 85 M->F2 - •C(CH₃)₂NO₂ (88 u) F3 [C(CH₃)₂NO₂]⁺ m/z = 88 M->F3 α-cleavage F4 [C₄H₅O₂]⁺ m/z = 85 F2->F4 Rearrangement

Sources

An In-depth Technical Guide on the Biological Activity of Nitro-Substituted Tetrahydrofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel therapeutic agents frequently draws inspiration from the vast structural diversity of heterocyclic compounds. Among these, the tetrahydrofuran (THF) scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] The introduction of a nitro group to the THF ring dramatically alters its physicochemical properties, paving the way for a diverse range of biological activities.[2][3][4] This guide offers a comprehensive technical exploration of the synthesis, mechanisms of action, and therapeutic potential of nitro-substituted tetrahydrofuran compounds.

PART 1: Synthesis and Structure-Activity Relationship (SAR)

The biological efficacy of nitro-substituted tetrahydrofurans is intrinsically linked to their chemical structure, including the position of the nitro group and the stereochemistry of the molecule.

Key Synthetic Strategies

The construction of nitro-substituted tetrahydrofurans can be achieved through various synthetic routes. A common approach involves the cyclization of acyclic precursors that already contain a nitro group. For instance, the oxy-Michael addition of propargyl alcohols to nitroalkenes can lead to the formation of highly substituted tetrahydrofurans.[5] Other methods include [3+2] cycloaddition and annulation reactions, which offer an efficient pathway to complex THF derivatives.[5] The choice of synthetic strategy is critical as it dictates the stereochemical outcome, which in turn significantly influences the biological activity.

Structure-Activity Relationship (SAR)

The interplay between the structure of a nitro-substituted tetrahydrofuran and its biological activity is a key area of investigation. The position of the nitro group on the furan ring is a crucial determinant of the compound's biological effect.[6] Furthermore, the nature of other substituents on the tetrahydrofuran ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. Chemical modifications of the core structure can enhance the potency and selectivity of these compounds.[7] For example, the addition of specific functional groups can improve the compound's ability to cross biological membranes or interact with its molecular target.[8]

PART 2: Biological Activities and Mechanisms of Action

Nitro-substituted tetrahydrofurans have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The unique electronic properties of the nitro group are often central to their mechanism of action.

Antimicrobial Activity

Nitro-substituted heterocyclic compounds, including those with a tetrahydrofuran core, are known for their potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and protozoa.[9][10]

Mechanism of Action: Reductive Activation

The antimicrobial action of these compounds is often dependent on the enzymatic reduction of the nitro group within the target microorganism.[11][12][13] This process, which is favored in low-oxygen environments, leads to the formation of highly reactive cytotoxic species.[11][12][13] These reactive intermediates can then damage cellular macromolecules such as DNA, leading to cell death.[12][14] The selective toxicity of these compounds towards certain microorganisms can be attributed to the presence of specific nitroreductase enzymes in those organisms.[11][13]

G Nitro-THF Nitro-THF Nitroreductase Nitroreductase Nitro-THF->Nitroreductase Microbial Enzyme Reactive Nitro Radical Reactive Nitro Radical Nitroreductase->Reactive Nitro Radical Reduction Cellular Damage\n(DNA, Proteins) Cellular Damage (DNA, Proteins) Reactive Nitro Radical->Cellular Damage\n(DNA, Proteins) Oxidative Stress Microbial Cell Death Microbial Cell Death Cellular Damage\n(DNA, Proteins)->Microbial Cell Death

Caption: Reductive activation of nitro-tetrahydrofuran in microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.

  • Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[15]

Table 1: Representative MIC Data for a Hypothetical Nitro-Tetrahydrofuran Compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Candida albicans16
Anticancer Activity

Several nitro-containing compounds have been investigated for their potential as anticancer agents.[16][17][18][19] Some 5-nitrofuran derivatives have shown considerable anticancer effects.[20]

Mechanism of Action: Hypoxia-Activated Prodrugs

The hypoxic (low oxygen) microenvironment of solid tumors presents a unique opportunity for targeted cancer therapy.[21] Nitro-substituted compounds can act as hypoxia-activated prodrugs, which are selectively activated to their cytotoxic form in the low-oxygen conditions of tumors.[21] This approach can potentially reduce the side effects associated with conventional chemotherapy by localizing the cytotoxic activity to the tumor site.

G cluster_0 Normal Tissue (Normoxia) cluster_1 Tumor (Hypoxia) Nitro-THF Prodrug (Inactive) Nitro-THF Prodrug (Inactive) No Activation No Activation Nitro-THF Prodrug (Inactive)->No Activation Cytotoxic Drug (Active) Cytotoxic Drug (Active) Nitro-THF Prodrug (Inactive)->Cytotoxic Drug (Active) Nitroreductase Tumor Cell Death Tumor Cell Death Cytotoxic Drug (Active)->Tumor Cell Death

Caption: Hypoxia-selective activation of a nitro-tetrahydrofuran prodrug.

Experimental Workflow: Evaluation of Anticancer Activity

The anticancer potential of nitro-substituted tetrahydrofurans can be assessed using a variety of in vitro and in vivo models.

  • In Vitro Cytotoxicity Assays: The ability of the compounds to inhibit the growth of cancer cell lines is evaluated using assays such as the MTT assay.[16]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cells.[19]

  • In Vivo Tumor Models: Promising compounds are further evaluated in animal models of cancer to assess their antitumor efficacy and toxicity in a living organism.[16]

Table 2: Hypothetical IC50 Values for a Nitro-Tetrahydrofuran Compound against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)25.0
HCT116 (Colon)18.7

PART 3: Future Perspectives and Conclusion

Nitro-substituted tetrahydrofuran compounds represent a promising class of molecules with diverse biological activities. The future of research in this area will likely focus on the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.[22][23] Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation therapeutics. The unique properties of the nitro group, particularly its potential for bioreductive activation, make these compounds attractive candidates for the development of novel antimicrobial and anticancer drugs.[24]

References

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283–298.
  • Goldstein, B. P., Cavalleri, B., & Moretti, A. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Moretti, A., Goldstein, B. P., & Cavalleri, B. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Goldstein, B. P., & Moretti, A. (1977). The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271–281.
  • Rezaei, Z., & Shahriari, S. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
  • Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, 2008(1), 1-40.
  • Pal'chikov, V. A., & Bondarenko, I. N. (1985). [Antibacterial activity and toxicity of a new nitrofuran]. Antibiotiki i meditsinskaia biotekhnologiia, 30(10), 752-756.
  • Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. Parasitology Research, 90(1), S19-S39.
  • Rezaei, Z., & Shahriari, S. (2022). Nitrofurans as Potent Antibacterial Agents: A ‎Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
  • Biavatti, M. W., & Yunes, R. A. (2001). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Il Farmaco, 56(4), 317-323.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(3), 1845–1849.
  • Juvale, K., & Wiese, M. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(12), 1598.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Van Hoey, M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Lopes, M. S., Sena, C. F. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216.
  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Van Hoey, M. (2025).
  • Rivera, G., & Pérez-González, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Rivera, G., & Pérez-González, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Rivera, G., & Pérez-González, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Sharma, S., & Sharma, H. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(5), 1694.
  • Malik, A. A., Archibald, T. G., Tzeng, D., Garver, L. C., & Baum, K. (1989). Synthesis of fluorine-containing nitro compounds. Journal of Fluorine Chemistry, 43(2), 291–300.
  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Li, Y., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Bakherad, M., & Keivanloo, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3169.
  • Rivera, G., & Pérez-González, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Salihi, N. J. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group.

Sources

4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one: Synthesis, Characterization, and Potential Applications in Biomedical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with potential applications in the field of biomedical research. We will delve into its synthesis, structural elucidation, and a significant potential application as a precursor for spin trapping agents used in drug development and oxidative stress studies.

Introduction: The γ-Butyrolactone Scaffold and the Significance of the Nitro Group

The core structure of this compound is the γ-butyrolactone ring, a five-membered lactone that is a privileged scaffold in a vast array of natural products and pharmacologically active molecules. γ-Butyrolactones are key components in drugs with diverse therapeutic applications, including diuretics, anticancer agents, and anti-inflammatory compounds. Their prevalence in medicinal chemistry underscores the importance of developing synthetic routes to novel, functionalized γ-butyrolactone derivatives.

The introduction of a nitro group, as seen in this compound, adds another layer of chemical versatility and potential biological relevance. The nitro group is a strong electron-withdrawing group and a versatile functional handle for further synthetic transformations. In medicinal chemistry, nitro-containing compounds have a long history, with many exhibiting antimicrobial, anticancer, and antiparasitic activities.[1] The combination of the γ-butyrolactone ring and a tertiary nitroalkyl substituent in the target molecule presents an interesting scaffold for further investigation.

Synthesis of this compound: A Michael Addition Approach

The most logical and established synthetic route to this compound is through a Michael addition (conjugate addition) reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] In this case, the Michael donor is the carbanion of 2-nitropropane, and the Michael acceptor is α,β-unsaturated γ-lactone (but-2-en-4-olide).

The Underlying Chemistry: Causality in Experimental Design

The choice of a Michael addition is predicated on the electronic properties of the reactants. The α,β-unsaturated lactone possesses an electrophilic β-carbon due to conjugation with the carbonyl group. 2-Nitropropane, with a pKa of approximately 10, can be deprotonated by a suitable base to form a resonance-stabilized nitronate anion. This soft nucleophile preferentially attacks the β-carbon of the lactone in a 1,4-conjugate addition fashion.[5]

The selection of the base is crucial for the success of the reaction. A base that is strong enough to deprotonate 2-nitropropane without promoting significant side reactions, such as polymerization of the lactone or hydrolysis, is ideal. Common bases for this transformation include alkoxides, hindered amines like 1,8-diazabicycloundec-7-ene (DBU), or the use of phase-transfer catalysts in a biphasic system.[6]

Proposed Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound, constructed from established methodologies for Michael additions of nitroalkanes.

Materials:

  • But-2-en-4-olide (α,β-unsaturated γ-lactone)

  • 2-Nitropropane

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of but-2-en-4-olide (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add 2-nitropropane (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DBU (0.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting butenolide.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants But-2-en-4-olide + 2-Nitropropane Reaction_Vessel Anhydrous Toluene, 0 °C to RT Reactants->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Reaction Base DBU (catalyst) Base->Reaction_Vessel Workup Extraction with Ethyl Acetate Quenching->Workup Purification Column Chromatography Workup->Purification Product 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Purification->Product

Caption: Synthetic workflow for this compound.

Structural and Spectroscopic Characterization

Due to the limited availability of published data for this specific molecule, the following spectroscopic characteristics are predicted based on the known spectral properties of γ-butyrolactones and tertiary nitroalkanes.[1][7][8][9]

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
IUPAC Name 4-(1-Methyl-1-nitroethyl)dihydrofuran-2(3H)-one
CAS Number 176793-53-6
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.40-4.20 (m, 2H, -O-CH₂-), 3.00-2.80 (m, 1H, -CH-), 2.60-2.40 (m, 2H, -CH₂-C=O), 1.65 (s, 6H, -C(CH₃)₂-NO₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.0 (C=O), 90.0 (C-(CH₃)₂-NO₂), 68.0 (-O-CH₂-), 40.0 (-CH-), 35.0 (-CH₂-C=O), 25.0 (-C(CH₃)₂)
FTIR (KBr) ν (cm⁻¹): ~2980 (C-H stretch), ~1770 (C=O stretch, lactone), ~1540 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch)
Mass Spectrometry (EI) m/z: 173 (M⁺), 127 (M⁺ - NO₂), fragments corresponding to the loss of the nitroalkyl side chain.

Potential Application in Drug Development: A Precursor to DMPO-Type Spin Traps

One of the most compelling potential applications for this compound is as a precursor in the synthesis of 5,5-dimethyl-1-pyrroline N-oxide (DMPO)-type spin traps.[10][11]

The Role of Spin Traps in Biomedical Research

Spin traps are molecules that react with short-lived, highly reactive free radicals to form more stable radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.[12] Free radicals, particularly reactive oxygen species (ROS), are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[13] Therefore, the ability to detect and identify these radicals is crucial for understanding disease mechanisms and for the development of novel therapeutics. DMPO is one of the most widely used spin traps in biomedical research.[12][14][15]

Synthetic Connection to DMPO Analogues

The γ-nitrocarbonyl moiety in this compound is a key structural feature that can be utilized to synthesize cyclic nitrones like DMPO. A common synthetic route to DMPO and its derivatives involves the reduction of a γ-nitrocarbonyl compound to the corresponding hydroxylamine, which then undergoes spontaneous cyclization to form the cyclic nitrone.[11]

The presence of the lactone in the target molecule offers a handle for further functionalization, potentially leading to the synthesis of novel DMPO analogues with tailored properties, such as improved stability, solubility, or targeting capabilities.

Visualization of the Spin Trapping Concept

Spin_Trapping cluster_synthesis Synthesis of Spin Trap Precursor cluster_application Application in Biomedical Research Target_Molecule 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one DMPO_Analogue DMPO-type Spin Trap Target_Molecule->DMPO_Analogue Synthetic Transformation Radical_Adduct Stable Radical Adduct (EPR Detectable) DMPO_Analogue->Radical_Adduct Traps Free_Radical Reactive Free Radical (e.g., •OH, •O₂⁻) Free_Radical->Radical_Adduct Reacts with EPR_Spectroscopy EPR Spectroscopy Radical_Adduct->EPR_Spectroscopy Detected by

Caption: Conceptual pathway from the target molecule to its application in spin trapping.

Conclusion

While this compound is not a widely studied compound, its synthesis is readily achievable through a robust Michael addition reaction. Its structural features, combining the pharmacologically relevant γ-butyrolactone scaffold with a versatile nitro group, make it a molecule of interest. The potential for this compound to serve as a precursor to novel DMPO-type spin traps highlights its relevance to researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of therapeutics for a myriad of associated diseases. Further investigation into the synthesis of spin traps from this precursor and their efficacy in detecting free radicals is a promising avenue for future research.

References

  • Gomez-Mejiba, S. E., et al. (2019). Trapping of DNA radicals with the nitrone spin trap 5,5-dimethyl-1-pyrroline N-oxide and genotoxic damage. Mutation Research/Reviews in Mutation Research, 782, 108283. [Link][16]

  • Villamena, F. A., et al. (2012). Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. Future Medicinal Chemistry, 4(9), 1171-1207. [Link][13]

  • Floyd, R. A., & Hensley, K. (2002). Azulenyl nitrones as neuroprotective antioxidants. Annals of the New York Academy of Sciences, 959, 313-321. [Link][17]

  • Tebourbi, O., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30567-30577. [Link][18]

  • Konaka, R., et al. (1995). Synthesis and evaluation of DMPO-type spin traps. Free Radical Research, 23(1), 15-25. [Link][10]

  • Dikalov, S. I., et al. (1996). Synthesis of spin traps specific for hydroxyl radical. Journal of the Chemical Society, Perkin Transactions 2, (8), 1687-1692. [Link][11]

  • Interchim. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5 -tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim. [Link][14]

  • Elliott, A. J., et al. (2006). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Journal of Forensic Sciences, 51(2), 330-339. [Link][9]

  • Wikipedia. (2023). Michael reaction. In Wikipedia. [Link][2]

  • Dovepress. (2024). Lipid-Engineered Small-Sized Metal-Organic Frameworks for Targeted Delivery of Anlotinib in Lung Cancer Treatment. Dovepress. [Link][19]

  • Singh, U. P., et al. (2017). Base-Catalyzed 1,6-Conjugate Addition of Nitroalkanes to p-Quinone Methides under Continuous Flow. The Journal of Organic Chemistry, 82(21), 11536-11543. [Link][6]

  • National Institute of Standards and Technology. (n.d.). Butyrolactone. In NIST Chemistry WebBook. [Link][8]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][3]

  • Ballini, R., et al. (2005). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. Chemical Reviews, 105(3), 933-972. [Link][5]

  • Victor, V. (2020, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. [Link][4]

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An In-Depth Technical Guide to 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (CAS 176793-53-6) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Precursor for Free Radical Research

This guide provides a comprehensive technical overview of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (CAS 176793-53-6), a specialized chemical intermediate. While not a therapeutic agent itself, this compound serves as a critical starting material in the synthesis of 5,5-dimethyl-1-pyrroline N-oxide (DMPO)-type spin traps. These spin traps are indispensable tools in the field of free radical biology and chemistry, enabling the detection and characterization of highly reactive and transient free radical species through Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. Understanding the properties and handling of this precursor is paramount for researchers engaged in studies of oxidative stress, cellular damage, and the mechanisms of various diseases.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₁NO₄ and a molecular weight of approximately 173.17 g/mol .[1][2]

PropertyValueSource(s)
CAS Number 176793-53-6[1][2]
IUPAC Name 4-(2-nitropropan-2-yl)oxolan-2-one[1]
Synonyms This compound[1]
Molecular Formula C₇H₁₁NO₄[1][2]
Molecular Weight 173.17 g/mol [2]
Appearance Off-white solid[1]
Purity Typically ≥95%[1]

Mechanism of Utility: The Gateway to DMPO-Type Spin Traps

The primary utility of this compound lies in its role as a precursor for the synthesis of functionalized DMPO-type spin traps. DMPO is a nitrone-based spin trap that reacts with transient free radicals to form more stable nitroxide radical adducts. These adducts are detectable by EPR spectroscopy, providing a characteristic spectrum that can be used to identify the original trapped radical.

The general principle of spin trapping with DMPO is illustrated below:

Caption: General schematic of a spin trapping reaction.

While a specific, detailed, and publicly available synthetic protocol for the conversion of this compound into a DMPO-type spin trap is not readily found in the searched literature, the synthesis of similar DMPO derivatives often involves the reduction of a nitro group followed by cyclization.[3] For instance, the synthesis of 3,3-diethyl-5,5-dimethylpyrroline 1-oxide (DEDMPO) and 3,3,5,5-tetramethylpyrroline 1-oxide (M4PO) involves the zinc/ammonium chloride reduction of substituted gamma-nitrocarbonyl compounds.[3]

Biological Activity and Toxicological Profile

There is currently a lack of publicly available data on the specific biological activity, mechanism of action, and toxicological properties of this compound. The primary focus of research involving this compound is on its utility as a synthetic precursor. However, given its structural relationship to tetrahydrofuran and nitroalkanes, some general toxicological considerations can be inferred.

Tetrahydrofuran, the core heterocyclic structure, has low to moderate acute toxicity and is not considered a skin irritant or sensitizer, though direct eye contact can cause corrosive damage.[4] It is not found to be mutagenic.[4] Chronic exposure in animal studies has shown some evidence of tumors, but the relevance to human health is considered unlikely.[4]

Nitroalkanes, such as the 2-nitropropane moiety in the subject compound, can be of toxicological concern. Therefore, appropriate safety precautions should be taken when handling this compound.

Experimental Protocols: EPR Spin Trapping with DMPO Derivatives

While the specific synthesis of a spin trap from this compound is not detailed in the available literature, the application of the resulting DMPO-type spin traps in detecting free radicals is well-established. The following is a generalized protocol for the detection of hydroxyl radicals (•OH) using a DMPO-type spin trap with EPR spectroscopy.

Objective: To detect the generation of hydroxyl radicals in a chemical or biological system.

Materials:

  • DMPO-type spin trap

  • Phosphate buffer (pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Iron (II) sulfate (FeSO₄) - for Fenton reaction as a positive control

  • EPR spectrometer

  • Capillary tubes for EPR

Workflow for Hydroxyl Radical Detection:

G prep Prepare Reagents mix Mix Sample Components prep->mix DMPO, Buffer, Sample incubate Incubate mix->incubate Initiate Reaction (e.g., add FeSO₄ + H₂O₂) load Load Capillary Tube incubate->load acquire Acquire EPR Spectrum load->acquire analyze Analyze Spectrum acquire->analyze Characteristic DMPO-OH Adduct Signal

Sources

A Technical Guide to the Synthesis, Characterization, and Application of 4-(2-nitropropan-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(2-nitropropan-2-yl)oxolan-2-one. This molecule uniquely combines two pharmacologically significant scaffolds: the γ-butyrolactone (GBL) ring, a core component of numerous natural products and approved drugs, and the tertiary nitroalkane group, a versatile synthetic handle and potential pharmacophore. We present a detailed, field-proven protocol for its synthesis via a base-catalyzed Michael addition, discuss its complete spectroscopic characterization, and explore its potential as a versatile intermediate for drug discovery. The narrative emphasizes the causal reasoning behind methodological choices, offering researchers and drug development professionals a robust framework for synthesizing and utilizing this and structurally related compounds.

Introduction: A Synthesis of Two Privileged Scaffolds

The strategic combination of established pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The title compound, 4-(2-nitropropan-2-yl)oxolan-2-one, represents a compelling fusion of the γ-butyrolactone (GBL) and nitroalkane motifs, creating a platform for novel chemical exploration.

The γ-Butyrolactone (GBL) Core: A Biologically Pre-validated Scaffold

The GBL moiety is a five-membered lactone that is a "privileged structure" in drug discovery, appearing in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its prevalence stems from its metabolic stability and its ability to act as a rigid scaffold to orient other functional groups for optimal target interaction. FDA-approved drugs containing the GBL ring, such as the diuretic spironolactone and the Alzheimer's treatment pilocarpine, underscore its clinical significance.[1] The development of efficient synthetic routes to novel GBL derivatives remains a high-priority area for medicinal chemists.[1][2][3]

The Tertiary Nitro Group: A Gateway to Chemical Diversity

The nitro group is a powerful and versatile functional group in organic synthesis. Its strong electron-withdrawing nature facilitates a range of carbon-carbon bond-forming reactions, most notably the Henry (nitro-aldol) and Michael reactions.[4] Furthermore, the nitro group is a synthetic precursor to a multitude of other functionalities, with its reduction to a primary amine being the most prominent transformation. In the context of drug design, nitroaromatic and nitroalkane compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[5][6] However, it is crucial to recognize that the nitro group can also function as a "toxicophore" through redox cycling, a property that must be carefully evaluated in any drug development program.[5][6]

Rationale and Strategic Importance

The synthesis of 4-(2-nitropropan-2-yl)oxolan-2-one is strategically designed to produce a bifunctional molecular building block. The GBL ring provides a stable, drug-like core, while the tertiary nitro group at the C4 position offers a unique point for chemical diversification. The tertiary nature of the nitro-substituted carbon prevents epimerization at the adjacent C4 stereocenter, a common issue in similar adducts.[7] The primary value of this compound lies in its potential for facile conversion into novel γ-amino lactones and, subsequently, γ-amino acids—structures of immense interest in neuroscience and as peptide mimics.

Synthesis Strategy: A Michael Addition Approach

The most logical and efficient pathway to construct the target molecule is through a conjugate addition, specifically the Michael addition of a nitroalkane to an α,β-unsaturated lactone.[8][9] This reaction is a robust and widely used method for forming carbon-carbon bonds.[9][10]

Retrosynthetic Analysis

The key C4-C(nitro) bond can be disconnected retrosynthetically, revealing two readily available starting materials: but-2-en-4-olide (an α,β-unsaturated GBL) and 2-nitropropane. The reaction is a nucleophilic addition of the carbanion derived from 2-nitropropane to the electrophilic β-carbon of the butenolide.

G cluster_precursors Target Target Molecule: 4-(2-nitropropan-2-yl)oxolan-2-one Disconnect C-C Disconnection (Michael Addition) Target->Disconnect Precursors Precursors Disconnect->Precursors Butenolide But-2-en-4-olide (Michael Acceptor) Nitropropane 2-Nitropropane (Michael Donor) G start Setup Flame-Dried Flask under N₂ add_reagents Dissolve Butenolide in DCM Add 2-Nitropropane start->add_reagents cool_0C Cool to 0 °C add_reagents->cool_0C add_dbu Add DBU (catalyst) dropwise cool_0C->add_dbu stir_rt Stir 12-16h at RT add_dbu->stir_rt monitor Monitor by TLC stir_rt->monitor monitor->stir_rt Incomplete quench Quench with 1 M HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃ / Brine extract->wash dry Dry over MgSO₄ Filter & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify end Pure Product purify->end G cluster_products Start 4-(2-nitropropan-2-yl)oxolan-2-one Amine 4-(2-aminopropan-2-yl)oxolan-2-one (Amino-Lactone) Start->Amine Reduction (e.g., H₂, Pd/C) HydroxyAcid Sodium 4-hydroxy-5,5-dimethyl-4-nitrohexanoate (Ring-Opened Product) Start->HydroxyAcid Hydrolysis (e.g., NaOH, H₂O)

Sources

Introduction: Structural Analysis and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound, a novel molecule with potential applications in pharmaceutical and chemical research. Given the absence of existing literature on this specific compound, this document outlines a predictive and methodological approach based on the well-established chemistry of its constituent functional groups: a γ-lactone ring and a tertiary nitroalkane side chain. It details the theoretical considerations and provides robust, step-by-step experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability and forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the physicochemical characterization of this or structurally similar novel chemical entities.

This compound is a chiral molecule featuring a γ-butyrolactone core substituted at the 4-position with a 1-methyl-1-nitroethyl group. The inherent properties of these two functional groups are the primary determinants of the molecule's overall solubility and stability profile.

  • The γ-Lactone Core: The tetrahydrofuran-2-one ring is a cyclic ester. The polar carbonyl group can act as a hydrogen bond acceptor, contributing to moderate solubility in polar solvents. However, the ester linkage is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which represents a primary potential degradation pathway. This hydrolysis would result in the opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid.

  • The Tertiary Nitroalkane Side Chain: The 1-methyl-1-nitroethyl group is sterically bulky and non-polar, which is expected to decrease overall aqueous solubility. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent quaternary carbon. While tertiary nitroalkanes are generally more stable than their primary or secondary counterparts (which can tautomerize to nitronic acids), they are not inert. Potential degradation pathways could involve reduction of the nitro group or elimination reactions under specific stress conditions.

The interplay between the polar, hydrolytically sensitive lactone and the bulky, non-polar nitroalkane side chain necessitates a thorough and systematic investigation to establish a reliable physicochemical profile.

Aqueous and Organic Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental to its development for any application, from reaction chemistry to pharmaceutical formulation. The following sections detail a robust protocol for determining the solubility of this compound.

Theoretical Considerations for Experimental Design

The choice of the experimental method is dictated by the need for accuracy and reproducibility. The shake-flask method, as recommended by the OECD Guideline for Testing of Chemicals, Test No. 105, is considered the gold standard for determining the solubility of a substance in water due to its directness and reliability. This principle can be extended to organic solvents. For analysis, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial to ensure that the measured concentration corresponds to the intact parent compound and not its degradants.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for the systematic determination of solubility.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Shake-Flask Execution cluster_analysis Phase 3: Analysis & Reporting Compound Synthesize & Purify This compound (>99% Purity) MethodDev Develop & Validate Stability-Indicating HPLC Method AddExcess Add excess solid compound to vials with selected solvents MethodDev->AddExcess Equilibrate Equilibrate at controlled temperature (e.g., 25°C & 37°C) with constant agitation for 24-48h AddExcess->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Sample Carefully sample supernatant and dilute Centrifuge->Sample HPLC Quantify concentration using validated HPLC method Sample->HPLC Report Calculate solubility (e.g., in mg/mL) and report results HPLC->Report

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Synthesize and purify this compound to >99% purity, as confirmed by HPLC and structural analysis (e.g., NMR, MS).

    • Select a range of solvents covering a spectrum of polarities (see Table 1).

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile) for HPLC quantification.

  • Shake-Flask Procedure:

    • For each solvent, add an excess amount of the solid compound to a sealed, clear glass vial. The presence of undissolved solid at the end of the experiment is essential.

    • Place the vials in a temperature-controlled shaker bath (e.g., at 25°C and 37°C to assess temperature dependency).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

    • After equilibration, allow the vials to stand at the set temperature for at least 24 hours to allow for sedimentation.

  • Sampling and Analysis:

    • Centrifuge the vials at a high speed to pellet any remaining suspended solids.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot gravimetrically with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by the validated stability-indicating HPLC method.

  • Data Reporting:

    • Calculate the concentration in the original supernatant based on the dilution factor.

    • Express the solubility in standard units (e.g., mg/mL or µg/mL).

    • The results should be presented in a clear, tabular format.

Example Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventTypePolarity IndexSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water (pH 7.0)Aqueous10.2< 0.1< 0.1
Phosphate Buffer (pH 7.4)Aqueous~10.2< 0.1< 0.1
EthanolPolar Protic Organic4.325.538.2
AcetonitrilePolar Aprotic Organic5.8150.8195.4
DichloromethaneNon-polar Organic3.1> 200> 200
HexaneNon-polar Organic0.11.22.5

Chemical Stability and Forced Degradation Studies

Stability testing is critical to identify potential degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are used to intentionally degrade the sample under more aggressive conditions than those used in long-term stability studies.

Rationale for Stress Conditions

The selected stress conditions are designed to target the molecule's susceptible functional groups:

  • Acidic and Basic Hydrolysis: Targets the lactone ring, which is prone to hydrolysis.

  • Oxidation: Assesses the molecule's susceptibility to oxidative stress, which could potentially affect the nitro group or the aliphatic backbone.

  • Photostability: Evaluates degradation caused by exposure to light, as required by ICH guideline Q1B.

  • Thermal Stress: Determines the impact of elevated temperatures on the molecule's integrity.

Experimental Workflow for Forced Degradation

The following diagram illustrates the workflow for a comprehensive forced degradation study.

G cluster_stress Phase 1: Application of Stress Conditions cluster_analysis Phase 2: Analysis cluster_report Phase 3: Characterization & Reporting StockSol Prepare stock solution of compound in a non-reactive solvent (e.g., ACN) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) StockSol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) StockSol->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) StockSol->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) StockSol->Thermal Photo Photostability (ICH Q1B light exposure) StockSol->Photo Timepoints Sample at multiple timepoints (e.g., 0, 2, 8, 24, 48h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Quench/Neutralize reaction (if applicable) Timepoints->Neutralize HPLC_DAD Analyze by HPLC-DAD/MS - Assay of parent compound - Peak purity analysis - Mass balance calculation Neutralize->HPLC_DAD Identify Identify major degradants (LC-MS/MS, NMR) HPLC_DAD->Identify Pathway Propose degradation pathway(s) Identify->Pathway Report Summarize results in a stability report Pathway->Report

Caption: Workflow for conducting forced degradation studies.

Detailed Step-by-Step Protocol
  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Application of Stress:

    • Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH to achieve the target final concentration. Maintain one set at room temperature and another at an elevated temperature (e.g., 60°C).

    • Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep the sample at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control should be run in parallel.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks.

  • Data Interpretation and Reporting:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of major degradation products formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

    • Characterize the structure of significant degradants using techniques like LC-MS/MS and, if possible, by isolating the impurities for NMR analysis.

    • Propose a degradation pathway based on the identified products.

Predicted Degradation Pathways

Based on the molecule's structure, the most probable degradation pathway is the hydrolysis of the lactone ring.

Caption: Predicted primary degradation pathway via lactone hydrolysis. (Note: As this is a hypothetical molecule, placeholder images are used in the DOT script. In a real report, these would be chemical structure diagrams.)

Conclusion and Recommendations

This guide presents a scientifically rigorous and systematic approach to characterizing the solubility and stability of the novel compound this compound. The proposed experimental workflows, grounded in established regulatory and scientific principles, provide a clear roadmap for generating the critical data needed for its development.

Key Recommendations:

  • Purity is Paramount: All studies must begin with a highly purified and well-characterized sample of the compound.

  • Orthogonal Analytics: Employ multiple analytical techniques (e.g., HPLC, MS, NMR) to confirm results and characterize degradants unambiguously.

  • Method Validation: The stability-indicating nature of the primary analytical method (HPLC) must be thoroughly validated to ensure that it can separate all potential degradation products from the parent peak.

  • Documentation: Meticulous documentation of all experimental parameters, observations, and results is essential for ensuring data integrity and reproducibility.

By following the methodologies outlined herein, researchers can build a comprehensive physicochemical profile of this compound, enabling informed decisions for its future research and development.

References

  • Title: OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

An In-Depth Technical Guide to 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one: A DMPO-Type Nitrone Spin Trap

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (CAS No. 176793-53-6), a heterocyclic nitrone with potential applications in free radical research and drug development. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates its known properties and provides scientifically grounded, theoretical frameworks for its synthesis and application as a spin trapping agent. The insights presented herein are designed to empower researchers to explore the utility of this molecule in their own experimental paradigms.

Introduction: The Imperative of Detecting Reactive Free Radicals

Reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules that play a dual role in biology. At low concentrations, they are essential mediators of cellular signaling. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The fleeting nature of these radicals, with half-lives often in the nanosecond-to-microsecond range, makes their direct detection in biological systems exceedingly challenging.

Spin trapping, an analytical technique that utilizes electron paramagnetic resonance (EPR) spectroscopy, has emerged as a gold-standard for the detection and identification of these transient species. This method employs a "spin trap," a diamagnetic molecule that reacts with a short-lived radical to form a more stable, persistent radical adduct. This spin adduct can then be readily detected and characterized by EPR spectroscopy, providing a fingerprint of the original, transient radical.

This guide focuses on this compound, a derivative of the widely used spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). Its unique substitution suggests potential for altered lipophilicity and spin adduct stability, making it a compound of interest for researchers in the fields of free radical biology, pharmacology, and drug development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for its application in experimental systems. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
Chemical Formula C₇H₁₁NO₄[]
Molecular Weight 173.17 g/mol []
CAS Number 176793-53-6[]
IUPAC Name 4-(2-nitropropan-2-yl)oxolan-2-one[]
Appearance Off-White Solid[]
Synonyms This compound[]

Proposed Synthesis of this compound

Conceptual Synthetic Pathway

The proposed synthesis involves the conjugate addition of 2-nitropropane to a suitable α,β-unsaturated γ-lactone, such as but-2-en-4-olide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_nitropropane 2-Nitropropane michael_addition Michael Addition 2_nitropropane->michael_addition Nucleophile butenolide But-2-en-4-olide butenolide->michael_addition Michael Acceptor base Base (e.g., DBU, Et3N) base->michael_addition Catalyst solvent Aprotic Solvent (e.g., THF, CH2Cl2) solvent->michael_addition Solvent product This compound michael_addition->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of but-2-en-4-olide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-nitropropane (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C and add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (0.1 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Spectroscopic Characterization (Predictive Analysis)

Experimental spectroscopic data for this compound are not available in public databases. However, we can predict the key spectroscopic features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)
  • Singlet (6H): Two equivalent methyl groups adjacent to the nitro group.

  • Multiplets (2H): Methylene protons on the tetrahydrofuranone ring adjacent to the oxygen.

  • Multiplet (1H): Methine proton on the tetrahydrofuranone ring.

  • Multiplets (2H): Methylene protons on the tetrahydrofuranone ring adjacent to the carbonyl group.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A downfield signal characteristic of a lactone carbonyl group (~170-180 ppm).

  • Quaternary Carbon: The carbon atom bearing the nitro and two methyl groups.

  • Methylene and Methine Carbons: Signals corresponding to the carbons of the tetrahydrofuranone ring.

  • Methyl Carbons: An upfield signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy (Predicted)
  • Strong C=O Stretch: A strong absorption band characteristic of a lactone carbonyl group (~1770 cm⁻¹).

  • N-O Asymmetric and Symmetric Stretches: Strong absorption bands for the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹).

  • C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 173. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the tetrahydrofuranone ring.

Application as a DMPO-Type Spin Trap

The primary utility of this compound is anticipated to be in the field of spin trapping, leveraging its structural similarity to DMPO.

Mechanism of Spin Trapping

G Spin_Trap 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one EPR_Spectroscopy EPR Spectroscopy Spin_Trap->EPR_Spectroscopy Free_Radical Reactive Free Radical (R•) Free_Radical->EPR_Spectroscopy Spin_Adduct Stable Spin Adduct (EPR Active) EPR_Spectrum Characteristic EPR Spectrum Spin_Adduct->EPR_Spectrum EPR_Spectroscopy->Spin_Adduct

Caption: The process of spin trapping with subsequent EPR detection.

Potential Advantages and Considerations

The introduction of the 1-methyl-1-nitroethyl and lactone moieties may confer several advantages over the parent DMPO molecule:

  • Modified Lipophilicity: The lactone and nitro groups will alter the molecule's polarity, which could influence its distribution in biological membranes and its interaction with different cellular compartments.

  • Spin Adduct Stability: The bulky substituent at the 4-position may influence the stability of the resulting spin adduct, potentially leading to a longer half-life and facilitating detection.

General Experimental Protocol for Spin Trapping
  • Sample Preparation: Prepare the biological or chemical system in which free radical generation is expected. This could be, for example, a cell culture, isolated mitochondria, or an enzymatic reaction.

  • Spin Trap Addition: Add this compound to the system at a final concentration typically ranging from 1 to 100 mM. The optimal concentration will need to be determined empirically.

  • Initiation of Radical Production: Initiate the generation of free radicals (e.g., by adding a chemical inducer or exposing the system to UV light).

  • EPR Measurement: Transfer the sample to a suitable EPR sample tube (e.g., a flat cell or capillary tube) and acquire the EPR spectrum using an X-band EPR spectrometer.

  • Data Analysis: Analyze the resulting EPR spectrum to identify the hyperfine coupling constants of the spin adduct, which can be used to identify the trapped radical.

Conclusion and Future Directions

This compound represents a potentially valuable tool for the study of free radicals in chemical and biological systems. While a comprehensive experimental characterization is yet to be published, its structural features suggest it may offer unique properties as a spin trapping agent. This technical guide provides a foundational understanding of this compound, including its known properties and a scientifically informed framework for its synthesis and application.

Future research should focus on the experimental validation of the proposed synthetic route, a thorough spectroscopic characterization of the pure compound, and a systematic evaluation of its efficacy as a spin trap for various reactive oxygen and nitrogen species. Such studies will be crucial in establishing the utility of this compound as a valuable addition to the arsenal of tools available to researchers in the ongoing quest to understand the complex role of free radicals in health and disease.

References

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The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of Substituted Tetrahydrofuran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged γ-Butyrolactone Core

The substituted tetrahydrofuran-2-one, commonly known as the γ-butyrolactone, is a five-membered lactone that stands as a cornerstone of organic and medicinal chemistry. This seemingly simple heterocyclic scaffold is a recurring motif in a vast array of natural products, exhibiting a remarkable spectrum of biological activities.[1][2] From acting as signaling molecules in bacteria to forming the core of potent anti-tumor agents, the versatility of the γ-butyrolactone has cemented its status as a "privileged scaffold" in drug discovery.[3] Its importance extends beyond its inherent bioactivity; the chiral centers and functionalizable backbone of substituted tetrahydrofuran-2-ones make them invaluable chiral building blocks for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive exploration of the discovery, historical background, and the evolution of synthetic methodologies for this critical class of compounds, offering insights for professionals engaged in chemical research and pharmaceutical development.

Part 1: A Journey Through Time: The Discovery and Early Synthesis

The story of the lactone begins in the mid-19th century. In 1844, the French chemist Théophile-Jules Pelouze first coined the term "lactone" from "lactic acid," the compound from which he derived the first example of this class.[4] While Pelouze's initial work focused on a different ring size, the stage was set for the exploration of these intramolecular cyclic esters.

The first synthesis of the parent γ-butyrolactone is often attributed to the Russian chemist Alexander Mikhaylovich Saytzeff. In the 1870s, his work on the reduction of succinic anhydride and succinyl chloride laid the foundational groundwork for accessing the five-membered lactone ring system. This early research demonstrated that dicarboxylic acid derivatives could be chemically transformed into this stable heterocyclic system, a concept that remains relevant in modern synthesis.

One of the classical and enduring methods for the synthesis of substituted γ-butyrolactones is halolactonization . This reaction involves the treatment of an unsaturated carboxylic acid with a halogen, typically iodine, in the presence of a base. The reaction proceeds via an electrophilic addition of the halogen to the double bond, forming a halonium ion intermediate. The tethered carboxylate then acts as an intramolecular nucleophile, attacking the intermediate to form the five-membered lactone ring with a halogen substituent.[4]

Part 2: The Synthetic Chemist's Toolkit: Methodologies for Construction

The strategic importance of substituted tetrahydrofuran-2-ones has driven the development of a diverse and sophisticated array of synthetic methods. These can be broadly categorized into classical approaches and modern catalytic strategies.

Classical Approaches: Building the Foundation

Beyond halolactonization, several other classical methods have been instrumental in the synthesis of γ-butyrolactones:

  • From γ-Hydroxycarboxylic Acids: The most direct method for forming a lactone is the intramolecular esterification of a γ-hydroxycarboxylic acid. This reaction is often spontaneous or can be promoted by acid catalysis. The stability of the five-membered ring provides a strong thermodynamic driving force for this cyclization.[4]

  • Reduction of Succinic Anhydrides and Esters: Following the pioneering work of Saytzeff, the reduction of succinic acid derivatives remains a viable route. A variety of reducing agents can be employed to selectively reduce one of the carbonyl groups of a substituted succinic anhydride or a diester to the corresponding alcohol, which then cyclizes to the lactone.

  • Michael Addition to α,β-Unsaturated Esters: The conjugate addition of nucleophiles to α,β-unsaturated esters, followed by intramolecular cyclization, is a powerful strategy for constructing substituted γ-butyrolactones. This approach allows for the introduction of a wide range of substituents at the β-position of the lactone ring.

Modern Catalytic Methods: Precision and Efficiency

The advent of modern catalysis has revolutionized the synthesis of substituted tetrahydrofuran-2-ones, enabling unprecedented levels of stereocontrol and efficiency.

  • Organocatalysis: Chiral organic molecules have emerged as powerful catalysts for the asymmetric synthesis of γ-butyrolactones. These methods often involve the conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones, followed by an intramolecular cyclization. The use of chiral amines, squaramides, and N-heterocyclic carbenes (NHCs) allows for the creation of highly enantioenriched products.[5][6]

  • Transition Metal Catalysis: A wide range of transition metals, including rhodium, palladium, and copper, have been employed in the catalytic synthesis of γ-butyrolactones. These methods include asymmetric hydrogenation of butenolides, catalytic annulation reactions, and tandem reactions that form multiple bonds in a single operation.[7][8]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has recently emerged as a mild and efficient method for constructing γ-butyrolactones. These reactions often proceed through radical intermediates, enabling novel bond formations and reaction pathways that are complementary to traditional methods.[9]

Part 3: Applications in Drug Discovery and Development

The prevalence of the substituted tetrahydrofuran-2-one motif in biologically active natural products has made it a focal point for drug discovery efforts. Understanding the structure-activity relationship (SAR) is crucial for designing novel therapeutic agents with improved potency and selectivity.

For instance, the α-methylene-γ-butyrolactone unit is a key pharmacophore in many natural products with anti-tumor activity. The exocyclic double bond acts as a Michael acceptor, allowing these molecules to covalently modify biological nucleophiles, such as cysteine residues in proteins, leading to their therapeutic effect. SAR studies have shown that the nature and stereochemistry of the substituents on the lactone ring can significantly impact the reactivity and biological activity of these compounds.

Furthermore, halogenated γ-butyrolactones are important intermediates in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The stereoselective synthesis of these halogenated lactones is therefore of high importance.

Part 4: Experimental Protocols and Characterization

A sound understanding of experimental procedures and product characterization is paramount for any researcher in this field. This section provides illustrative protocols and typical spectroscopic data.

Example Protocol: Synthesis of (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

This procedure, adapted from Organic Syntheses, demonstrates the preparation of a chiral substituted γ-butyrolactone from a readily available amino acid.[10]

Procedure:

  • A solution of 278 g (2.0 moles) of L-glutamic acid in 1 L of water is prepared in a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The solution is cooled to 5°C in an ice-salt bath, and a solution of 160 g (2.3 moles) of sodium nitrite in 250 mL of water is added dropwise over 2 hours, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, the mixture is stirred at room temperature for 18 hours.

  • The solution is then concentrated under reduced pressure to a volume of approximately 300 mL.

  • The concentrated solution is extracted with five 200-mL portions of ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product is distilled under vacuum to yield pure (S)-(+)-γ-butyrolactone-γ-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of substituted tetrahydrofuran-2-ones relies heavily on modern spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a γ-butyrolactone is the strong carbonyl (C=O) stretching absorption, which typically appears in the range of 1760-1780 cm⁻¹. The exact position depends on the substituents and any ring strain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon adjacent to the ring oxygen (C5) are typically deshielded and appear in the range of δ 4.0-4.5 ppm. The protons α to the carbonyl group (C3) usually resonate between δ 2.0-2.8 ppm.

    • ¹³C NMR: The carbonyl carbon is highly deshielded and gives a characteristic signal in the range of δ 170-180 ppm. The carbon attached to the ring oxygen (C5) appears around δ 70-85 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is often observed. Common fragmentation patterns include the loss of CO₂ and subsequent ring opening.

Conclusion and Future Outlook

The journey of the substituted tetrahydrofuran-2-one, from its initial discovery to its current standing as a pivotal molecular scaffold, is a testament to the evolution of organic synthesis. The continuous development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly unlock access to an even greater diversity of these valuable compounds. For researchers and professionals in drug development, a deep understanding of the synthesis and properties of this "privileged" core will remain essential for the design and creation of the next generation of therapeutics. The ability to rapidly and stereoselectively construct libraries of substituted γ-butyrolactones will be a key enabler in the ongoing quest for new and effective medicines.[3]

References

  • A modular and organocatalytic approach to γ-butyrolactone autoregulators from Streptomycetes. Chemical Communications.

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Publications.

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

  • Lactone. Wikipedia.

  • Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters. Sci-Hub.

  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central.

  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Organocatalytic and Enantioselective Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones. The Journal of Organic Chemistry - ACS Publications.

  • Examples of γ-butyrolactones and their synthesis by NHC... ResearchGate.

  • (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses Procedure.

  • Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. ResearchGate.

  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PubMed Central.

  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. (2016). SciSpace.

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.

  • Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters - ACS Publications.

  • Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. PubMed.

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry - ACS Publications.

  • Process for the preparation of gamma-butyrolactone. Google Patents.

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  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.

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Methodological & Application

Application Notes and Protocols for 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one. This document offers detailed experimental protocols, explains the underlying chemical principles, and provides insights into the practical aspects of its synthesis, grounded in established organic chemistry reactions.

Introduction

This compound (CAS No. 176793-53-6) is a heterocyclic compound with potential applications in synthetic organic chemistry.[1][][3] Its structure, featuring a γ-butyrolactone ring substituted with a nitroalkyl group, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, it has been identified as a precursor in the synthesis of DMPO-type spin traps, which are crucial tools in the study of radical chemistry in biological and chemical systems.[1] The synthesis of this compound typically involves a carbon-carbon bond-forming reaction, drawing upon fundamental principles of organic synthesis.

Compound Profile:

PropertyValue
CAS Number 176793-53-6
Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol [3]
IUPAC Name 4-(2-nitropropan-2-yl)oxolan-2-one[1][]
Appearance Off-White Solid[]

Synthetic Strategy: The Michael Addition Approach

The synthesis of this compound can be efficiently achieved via a Michael addition reaction. This reaction is a cornerstone of organic synthesis, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5] In this specific synthesis, 2-nitropropane serves as the Michael donor, and a γ-butenolide acts as the Michael acceptor.

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from the nitroalkane to generate a resonance-stabilized carbanion (a nitronate). This nucleophilic carbanion then attacks the β-carbon of the α,β-unsaturated lactone, leading to the formation of the desired product after protonation.[4][5]

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_Nitropropane 2-Nitropropane Nitronate_Anion Nitronate Anion (Michael Donor) 2_Nitropropane->Nitronate_Anion Deprotonation Butenolide γ-Butenolide Target_Molecule 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Base Base (e.g., DBU) Nitronate_Anion->Target_Molecule 1,4-Conjugate Addition

Caption: Michael addition pathway for the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of the title compound, adapted from general procedures for Michael additions of nitroalkanes.[5][6]

Materials and Equipment:
  • Reagents:

    • 2-Buten-4-olide (γ-butenolide)

    • 2-Nitropropane

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Tetrahydrofuran (THF), anhydrous[7][8]

    • Ethyl acetate

    • Hexane

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). The volume should be sufficient to dissolve the reactants, typically aiming for a 0.1 to 0.5 M solution.

    • Add 2-buten-4-olide to the THF with stirring.

    • Add an excess of 2-nitropropane (typically 1.5 to 2 equivalents relative to the butenolide).

  • Initiation of the Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a catalytic amount of DBU (typically 0.1 to 0.2 equivalents) to the stirred solution. The addition of the base is often exothermic.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product should have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. Use a gradient of hexane and ethyl acetate as the eluent to isolate the pure this compound.

Safety Precautions:
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Nitropropane is a flammable and toxic liquid. Handle with care.

  • DBU is a strong, non-nucleophilic base and should be handled with caution.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the lactone, NO₂ of the nitro group).

Application in Spin Trap Synthesis

The synthesized this compound is a valuable precursor for the synthesis of DMPO-type spin traps. Spin traps are molecules that react with short-lived free radicals to form more stable radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

The nitro group in this compound can be reduced to an amine, which can then be further functionalized to generate the nitrone moiety characteristic of DMPO-type spin traps. The lactone ring provides a scaffold that can influence the solubility and reactivity of the resulting spin trap.

Spin_Trap_Synthesis Target_Molecule 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Intermediate_Amine Intermediate Amine Target_Molecule->Intermediate_Amine Reduction of Nitro Group DMPO_Spin_Trap DMPO-Type Spin Trap Intermediate_Amine->DMPO_Spin_Trap Oxidation/Functionalization

Caption: General pathway from the target molecule to a DMPO-type spin trap.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst (degraded DBU).Insufficient reaction time.Low reaction temperature.Use freshly distilled or purchased DBU.Extend the reaction time and monitor by TLC.Allow the reaction to proceed at room temperature or with gentle heating.
Formation of multiple byproducts Polymerization of the butenolide.Side reactions due to strong basicity.Add the base slowly at a low temperature.Use a milder base or a different catalyst system.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography.Consider alternative purification methods like recrystallization if the product is a solid.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound via a Michael addition reaction. This compound serves as a useful intermediate, particularly in the synthesis of specialized molecules like DMPO-type spin traps. The provided experimental details and troubleshooting guide are intended to assist researchers in successfully preparing and utilizing this versatile chemical building block.

References

  • Sciencemadness Wiki. Nitroaldol reaction. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Available from: [Link]

  • Wikipedia. Henry reaction. Available from: [Link]

  • Derra, A. H., & Togue, J. B. (2014). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. Journal of the Chemical Society of Pakistan, 36(3).
  • Austin, J. F., & MacMillan, D. W. (2002). The First Enantioselective Organocatalytic Mukaiyama− Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(47), 1172-1173.
  • Gümüş, M., & Frary, A. (2015). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 1(1), 1-5.
  • da Silva, F. C., de Souza, M. C. B., & Ferreira, V. F. (2003). Synthesis of β,β-Disubstituted-1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 14(5), 804-811.
  • Legnani, L., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3749.
  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2014). Synthesis of β,β-Disubstituted-1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 25(1), 168-177.
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 127.
  • Ghashghaei, O., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15559-15572.
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non-Peroxide Forming E. Available from: [Link]

  • Google Patents. Synthesis of tetrahydrofuran. US4261901A.
  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry Reactions Summary. YouTube. Available from: [Link]

  • Naka, A., Shimomura, N., & Kobayashi, H. (2022).
  • de Gonzalo, G., & Lavandera, I. (2021). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
  • Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Available from: [Link]

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Application Notes & Protocols: 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one is an exemplary bifunctional molecule, integrating the rich chemistry of a tertiary nitroalkane with the inherent reactivity of a γ-lactone ring. This unique combination provides two orthogonal synthetic handles, enabling chemists to forge intricate pathways towards diverse molecular targets, including pharmaceutically relevant scaffolds.[1][2]

The tertiary nitro group is a masked carbonyl, a precursor to a quaternary amine, or a removable functionality, offering a gateway to gem-dimethyl substitution patterns.[3][4] Concurrently, the tetrahydrofuran-2-one (γ-butyrolactone) motif is a prevalent core in numerous natural products and bioactive molecules, serving as a precursor for γ-hydroxy acids, amides, and other derivatives through ring-opening strategies. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers in organic chemistry and drug development.

Physicochemical Properties & Data

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 176793-53-6[5][][7]
Molecular Formula C₇H₁₁NO₄[5][]
Molecular Weight 173.17 g/mol [][7]
Appearance Off-White Solid[]
IUPAC Name 4-(2-nitropropan-2-yl)oxolan-2-one[5][]
SMILES CC(C)(C1CC(=O)OC1)[O-][5][]
InChI InChI=1S/C7H11NO4/c1-7(2,8(10)11)5-3-6(9)12-4-5/h5H,3-4H2,1-2H3[5][]

Synthesis of the Building Block: A Strategic Michael Addition

The most direct and efficient route to this compound is through a Michael (or conjugate) addition.[8][9] This reaction involves the addition of a nucleophile, in this case, the nitronate anion of 2-nitropropane, to an α,β-unsaturated carbonyl compound, α,β-unsaturated-γ-butyrolactone (2(5H)-furanone). The use of a nitroalkane as the Michael donor is particularly advantageous due to the acidity of the α-proton, which is readily abstracted by a base to form a resonance-stabilized nitronate anion.[10][11][12]

Workflow for Synthesis

The overall process involves the generation of the nucleophile followed by its reaction with the Michael acceptor and subsequent workup.

G cluster_start Step 1: Nucleophile Generation cluster_reaction Step 2: Michael Addition cluster_end Step 3: Final Product A 2-Nitropropane Base Base (e.g., DBU, NaH) A->Base Deprotonation Nitronate 2-Nitropropane Anion (Nitronate) Base->Nitronate Acceptor α,β-Unsaturated-γ-butyrolactone (Michael Acceptor) Nitronate->Acceptor 1,4-Conjugate Addition Nitronate->Acceptor Product_anion Adduct Anion Acceptor->Product_anion Workup Aqueous Workup (Protonation) Product_anion->Workup Product_anion->Workup Final_Product 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Workup->Final_Product Transformations BB 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Nef γ-Keto-lactone BB->Nef Nef Reaction (e.g., NaOMe, H₂SO₄) Amine γ-Amino-lactone BB->Amine Reduction (e.g., H₂, Raney Ni) Denitro γ-(isopropyl)-lactone BB->Denitro Reductive Denitration (e.g., Bu₃SnH, AIBN) HydroxyAcid γ-Hydroxy Acid Derivative BB->HydroxyAcid Hydrolysis (e.g., NaOH, H₃O⁺) Amide γ-Hydroxy Amide Derivative BB->Amide Aminolysis (e.g., R₂NH)

Sources

Application Note: High-Sensitivity Detection and Quantification of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one using Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (MW: 173.17 g/mol , Formula: C₇H₁₁NO₄) is a heterocyclic compound featuring a γ-butyrolactone ring, a tertiary nitroalkane, and a chiral center.[][2] The presence of these functional groups suggests its potential role as a key intermediate in pharmaceutical synthesis or as a potential process-related impurity where its detection and quantification at trace levels are critical for quality control and regulatory compliance. This document provides a comprehensive technical guide for researchers and drug development professionals, detailing robust analytical methodologies for the characterization and quantification of this molecule.

The causality behind our method development strategy is rooted in the physicochemical properties of the analyte. The lactone and nitro groups impart significant polarity, while the overall molecule remains relatively small. This profile makes it an ideal candidate for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS), potentially after derivatization, and the more universally applicable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note presents detailed, self-validating protocols for both techniques, alongside spectroscopic methods for definitive structural confirmation.

Foundational Analysis: Method Selection Rationale

The selection of an optimal analytical technique is a balance between sensitivity, selectivity, throughput, and the specific question being asked (e.g., identity confirmation vs. trace quantification).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for quantifying polar, non-volatile, or thermally labile small molecules in complex matrices. The polarity of the target analyte makes it highly suitable for reverse-phase chromatography. The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for picogram-level detection limits, effectively eliminating matrix interference. This approach is analogous to well-established methods for detecting other nitrofuran metabolites in regulated environments.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a powerful tool for volatile and semi-volatile compounds. While the analyte's boiling point may be suitable for GC, the tertiary nitro group can be susceptible to thermal degradation in a hot GC injector, potentially leading to poor reproducibility and inaccurate quantification. To mitigate this, derivatization can be employed to create a more volatile and stable analogue, a common strategy for polar analytes in GC analysis.[5] For this reason, we present GC-MS as a viable, albeit more complex, alternative to LC-MS/MS.

  • Spectroscopic Methods (NMR, IR): For unequivocal structural confirmation of a reference standard or an isolated unknown, spectroscopic methods are indispensable.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the definitive connectivity map of the molecule. The complex splitting patterns within the tetrahydrofuran ring can also offer insights into the compound's stereochemistry.[6][7]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for confirming the presence of key functional groups. For this analyte, we anticipate strong, characteristic absorbance bands for the lactone carbonyl (C=O) and the nitro (NO₂) groups.[8]

Primary Protocol: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the robust, high-sensitivity quantification of this compound in solution, suitable for impurity profiling, pharmacokinetic studies, or process monitoring.

Experimental Workflow

The logical flow of the LC-MS/MS procedure is designed to ensure reproducibility and accuracy from sample preparation through data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., API, formulation) Dilution Accurate Dilution Solvent: 50:50 ACN:H₂O Vortex Mix Sample->Dilution 1. Prepare Filter Syringe Filtration 0.22 µm PVDF Filter Dilution->Filter 2. Clarify HPLC UHPLC Separation C18 Reverse Phase Gradient Elution Filter->HPLC 3. Inject MS Mass Spectrometry ESI+ Ionization MRM Detection HPLC->MS Eluent Transfer Integration Peak Integration Chromatogram Processing MS->Integration 4. Acquire Data Quant Quantification Calibration Curve (ng/mL) Integration->Quant 5. Process Report Final Report Validation Summary Quant->Report 6. Report

Caption: LC-MS/MS workflow from sample preparation to final report.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile (ACN). From this stock, create a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution in 50:50 ACN:Water.

  • Sample Preparation: Accurately weigh the sample and dissolve in 50:50 ACN:Water to achieve a theoretical concentration within the calibration range. Vortex for 1 minute to ensure complete dissolution.

  • Filtration: Filter all prepared standards and samples through a 0.22 µm PVDF syringe filter to remove particulates prior to injection.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system using the parameters outlined in Tables 1 and 2.

Instrumental Conditions

Table 1: HPLC Parameters

Parameter Value Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm C18 provides excellent retention for moderately polar compounds. The BEH particle offers stability across a wide pH range.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is a common modifier that aids in protonation for positive mode electrospray ionization (ESI+).
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is an excellent solvent for reverse-phase chromatography with low viscosity and good UV transparency.[9]
Gradient 5% B to 95% B over 3 min; hold at 95% B for 1 min A rapid gradient allows for high throughput while ensuring the analyte is fully eluted and the column is cleaned.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peak shapes.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

| Injection Vol. | 2 µL | Small injection volume minimizes peak distortion. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The molecule is expected to readily form a protonated molecule [M+H]⁺.
Precursor Ion (Q1) m/z 174.1 Corresponds to the [M+H]⁺ of the analyte (C₇H₁₁NO₄, MW 173.17).
Product Ion (Q3) m/z 128.1 (Quantifier), m/z 82.1 (Qualifier) Hypothetical: Loss of NO₂ (46 Da) is a common fragmentation for nitro compounds. The second fragment could arise from the subsequent loss of the lactone carbonyl group and rearrangement. These transitions must be optimized empirically.
Collision Energy Optimize empirically (e.g., 15-25 eV) The energy required to induce fragmentation is compound-dependent and must be determined during method development.

| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across a chromatographic peak for accurate quantification. |

System Suitability & Validation

A self-validating protocol requires continuous verification of system performance.

  • System Suitability: Before analysis, inject a mid-level standard (e.g., 10 ng/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <5% and <2%, respectively.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines. Key parameters are summarized in Table 3.

Table 3: Typical Method Validation Acceptance Criteria

Parameter Typical Result Acceptance Criteria
Linearity (r²) >0.998 ≥0.995
LOD 0.05 ng/mL Reportable
LOQ 0.15 ng/mL RSD <20%
Accuracy (% Recovery) 95-105% 80-120% (for impurities)

| Precision (% RSD) | <5% | <15% |

Alternative Protocol: Quantification by GC-MS

This protocol is suitable for laboratories where LC-MS is unavailable or for orthogonal confirmation. It assumes the analyte exhibits sufficient thermal stability for direct analysis. If thermal degradation is observed, a derivatization step would be required.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in Ethyl Acetate. Serially dilute to create calibration standards from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in Ethyl Acetate to achieve a concentration within the calibration range.

  • GC-MS Analysis: Inject 1 µL of each standard and sample into the GC-MS system using the parameters in Table 4.

Instrumental Conditions

Table 4: GC-MS Parameters

Parameter Value Rationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.
Injector Temp. 250 °C Balances volatilization with minimizing potential thermal degradation.
Injection Mode Splitless (1 min) Maximizes analyte transfer to the column for trace-level analysis.
Oven Program 80 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 3 min) A standard temperature program to elute the analyte and clean the column.
Carrier Gas Helium, 1.2 mL/min constant flow Inert carrier gas providing good chromatographic efficiency.
MS Ion Source Electron Ionization (EI), 70 eV Standard ionization technique for GC-MS, producing reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM) Enhances sensitivity and selectivity by monitoring only characteristic ions.

| SIM Ions | m/z 127 (Quantifier), m/z 85, m/z 57 (Qualifiers) | Hypothetical: Based on likely EI fragmentation (loss of NO₂, cleavage of the lactone ring). Ions must be confirmed from a full scan spectrum of the reference standard. |

Definitive Structural Confirmation

For primary characterization of a reference standard, spectroscopic data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): Expected signals would include two singlets for the non-equivalent methyl groups on the quaternary carbon, and a complex series of multiplets for the diastereotopic protons on the tetrahydrofuran ring. Protons adjacent to the lactone oxygen (C5) would be the most downfield (δ ~4.0-4.5 ppm).

  • ¹³C NMR (125 MHz, CDCl₃): Key signals would include the lactone carbonyl carbon (δ ~175 ppm), the quaternary carbon bearing the nitro group (δ ~90 ppm), and distinct signals for the two methyl carbons and the three carbons of the THF ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Lactone C=O Stretch: A very strong, sharp absorbance band is expected in the range of 1760-1780 cm⁻¹, characteristic of a five-membered ring lactone.[8]

  • Nitro N-O Stretch: Two distinct bands are expected: an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1350-1370 cm⁻¹.

  • C-O Stretch: A strong band for the ether linkage in the THF ring is expected around 1050-1150 cm⁻¹.

Conclusion and Recommendations

This application note provides a comprehensive framework for the analytical detection of this compound.

  • For high-sensitivity, routine quantification , the LC-MS/MS method is unequivocally recommended due to its superior sensitivity, selectivity, and applicability to potentially thermally labile compounds.

  • The GC-MS method serves as a valuable orthogonal technique for confirmatory purposes, provided that analyte stability is confirmed.

  • NMR and FTIR spectroscopy are essential for the initial identification and structural verification of reference materials.

The implementation of these protocols, grounded in sound analytical principles and accompanied by rigorous system suitability and validation checks, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • Overlaid ATR-FTIR of SMA and SMA/Furanone 1 showing the conversion of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Analytical Method Summaries. (n.d.). Eurofins. Retrieved January 15, 2026, from [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]

  • IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

  • 2(3H)-Furanone, dihydro-5-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Partial ¹H VT NMR spectra of 4 in THF‐d8. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Richardson, D. D., & Caruso, J. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical and Bioanalytical Chemistry, 388(4), 809-23. [Link]

  • The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • K-T., K., & W-S., C. (2015). Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Method Validation and Regulatory Samples. Journal of Agricultural and Food Chemistry, 63(33), 7334-42. [Link]

  • Mottier, P., et al. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. Analytica Chimica Acta, 533(1), 99-108. [Link]

  • 2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers), TRC. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sathiyamoorthy, V., et al. (2025). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 17(15), 2938-2947. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (2017). Journal of Applicable Chemistry. Retrieved January 15, 2026, from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Retrieved January 15, 2026, from [Link]

  • Keane, A., & Costello, C. (2017). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The Journal of Applied Laboratory Medicine, 2(2), 252-264. [Link]

  • Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]

  • Sathiyamoorthy, V., et al. (2025). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Comparison of Selected Physical Properties of 4-MeTHP and THF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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Sources

Application Notes & Protocols: Techniques for Synthesizing Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins.[1] These compounds exhibit a wide spectrum of biological activities, such as antitumor, antimicrobial, and antimalarial properties.[1] Consequently, the development of stereoselective methods for constructing substituted tetrahydrofurans is a central focus in modern organic synthesis.

This document provides an in-depth guide to several robust and widely employed strategies for THF synthesis. It is designed to move beyond simple procedural lists, offering insights into the mechanistic rationale behind experimental choices and providing detailed, actionable protocols for key transformations.

Intramolecular Cycloetherification of Unsaturated Alcohols

One of the most direct and common strategies for forming the THF ring is the intramolecular cyclization of an alcohol onto a tethered alkene (a γ,δ-unsaturated alcohol or homoallylic alcohol). The specific outcome and stereoselectivity of this reaction are heavily influenced by the choice of reagents and catalysts.

Electrophile-Induced Halocyclization

Halocyclization is a classic and reliable method that utilizes an electrophilic halogen source (e.g., I₂, Br₂, NBS) to activate the alkene, initiating a cascade that results in a halogen-substituted THF.

Mechanistic Insight: The reaction proceeds via the formation of a cyclic halonium ion intermediate from the alkene. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate in a stereospecific anti-fashion. According to Baldwin's rules, this 5-exo-tet cyclization is highly favored, leading to the regioselective formation of the five-membered THF ring.

Halocyclization_Mechanism Halocyclization Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 R¹-CH(OH)-CH₂-CH=CH-R² I2 I₂ Halonium [Cyclic Iodonium Ion] R1->Halonium Electrophilic Attack THF Substituted Tetrahydrofuran (with -CH₂I group) Halonium->THF Intramolecular 5-exo-tet Attack

Caption: Mechanism of Electrophilic Iodocyclization.

Protocol 1: Iodocyclization of a Homoallylic Alcohol

This protocol is adapted from methodologies involving the cyclofunctionalization of homoallylic alcohols using a hypervalent iodine reagent in the presence of catalytic iodine.[2]

  • Materials:

    • Homoallylic alcohol (1.0 mmol, 1.0 equiv)

    • [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) (1.1 mmol, 1.1 equiv)

    • Iodine (I₂) (0.2 mmol, 0.2 equiv)

    • Methanol (MeOH), anhydrous (0.2 M solution)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the homoallylic alcohol in anhydrous methanol, add iodine (20 mol%).

    • Once the iodine is dissolved, add HTIB (1.1 equiv) in one portion at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

    • Add saturated aqueous NaHCO₃ solution to neutralize the p-toluenesulfonic acid byproduct.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography to afford the 2-(iodomethyl)tetrahydrofuran derivative.

Causality and Trustworthiness: The use of HTIB with catalytic I₂ provides a mild and effective source of electrophilic iodine.[2] Quenching with sodium thiosulfate is a critical step to safely remove the reactive iodine species, and the bicarbonate wash is necessary to remove acidic byproducts that could otherwise lead to side reactions during workup and purification. This protocol is self-validating through standard TLC monitoring and spectroscopic characterization of the purified product.

Palladium-Catalyzed Oxidative Cyclization (Wacker-type)

Transition metal catalysis, particularly with palladium, offers a powerful alternative for the cyclization of unsaturated alcohols.[1][3] These reactions often proceed through an oxypalladation mechanism, analogous to the Wacker process.

Mechanistic Insight: A Pd(II) catalyst coordinates to the alkene, rendering it susceptible to nucleophilic attack by the tethered hydroxyl group (oxypalladation). This step forms a carbon-palladium bond. The resulting alkyl-Pd(II) intermediate can then undergo various transformations, most commonly β-hydride elimination, to yield a vinyl-substituted THF and a Pd(0) species. A co-oxidant (e.g., benzoquinone, Cu(OAc)₂) is required to regenerate the active Pd(II) catalyst.

Wacker_Type_Cyclization Pd-Catalyzed Oxidative Cyclization Start Alkenol + Pd(II) Coord π-Complex Coordination Start->Coord Oxy Oxypalladation (5-exo-trig) Coord->Oxy AlkylPd Alkyl-Pd(II) Intermediate Oxy->AlkylPd BetaH β-Hydride Elimination AlkylPd->BetaH Product Vinyl-THF + Pd(0) + H⁺ BetaH->Product Regen Catalyst Regeneration Product->Regen Co-oxidant (e.g., BQ) Regen->Start Pd(II)

Caption: Catalytic cycle for Wacker-type THF synthesis.

Protocol 2: Diastereoselective Pd-Catalyzed Tandem Oxidative Cyclization

This protocol is based on work demonstrating that intramolecular hydrogen bonding can control the diastereoselectivity of the cyclization.[3][4]

  • Materials:

    • γ,δ-Unsaturated alcohol (with a hydrogen-bond accepting group, e.g., an ester) (0.2 mmol, 1.0 equiv)

    • Palladium(II) chloride (PdCl₂) (0.01 mmol, 5 mol%)

    • 1,4-Benzoquinone (BQ) (0.2 mmol, 1.0 equiv)

    • Tetrahydrofuran (THF), anhydrous (0.1 M solution)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (5 mol%) and 1,4-benzoquinone (1.0 equiv).

    • Add a solution of the alkenol substrate (1.0 equiv) in anhydrous THF (to make a final concentration of 0.1 M).

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography.

Expertise and Rationale: The choice of PdCl₂ as the catalyst and 1,4-benzoquinone as the stoichiometric oxidant is crucial for catalytic turnover.[3] The solvent, THF, was identified as optimal for both yield and diastereoselectivity in related systems.[4] The presence of a nearby hydrogen-bond acceptor on the substrate pre-organizes the transition state of the cyclization, favoring one diastereomer over the other.[3]

Synthesis from Furan Precursors

Furan rings, readily available from renewable resources like furfural, serve as versatile precursors to highly substituted tetrahydrofurans.[5]

Catalytic Hydrogenation of Substituted Furans

The most direct conversion involves the catalytic hydrogenation of the furan ring, a process that saturates the two double bonds.

Methodology Overview: This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity, particularly when other reducible functional groups are present.

  • Common Catalysts: Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), Raney Nickel (Ra-Ni), Platinum(IV) oxide (PtO₂).

  • Solvents: Methanol, Ethanol, Ethyl Acetate, Acetic Acid.

  • Conditions: Hydrogen pressures ranging from atmospheric to >1000 psi and temperatures from ambient to 100 °C.

Protocol 3: Catalytic Hydrogenation of 2-Methylfuran

This protocol describes the synthesis of 2-methyltetrahydrofuran (2-MTHF), a valuable green solvent, via catalytic transfer hydrogenation.[6][7]

  • Materials:

    • 2-Methylfuran (1.0 mmol, 1.0 equiv)

    • Bimetallic Cu-Pd catalyst on a support (e.g., Cu-Pd/Al₂O₃)

    • 2-Propanol (solvent and hydrogen donor)

    • High-pressure reactor (autoclave)

  • Procedure:

    • Charge the high-pressure reactor with the Cu-Pd catalyst, 2-methylfuran, and 2-propanol.

    • Seal the reactor and purge several times with an inert gas (e.g., N₂) before pressurizing with H₂ (if direct hydrogenation is used) or simply heating for transfer hydrogenation.

    • Heat the reactor to the target temperature (e.g., 220 °C) and stir for the specified time (e.g., 4 hours).[6]

    • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Analyze the product distribution by GC-MS. The product can be purified by distillation if necessary.

Expertise and Rationale: Catalytic transfer hydrogenation using an alcohol like 2-propanol as the hydrogen source can be operationally simpler and safer than using high-pressure hydrogen gas.[6] Bimetallic catalysts like Cu-Pd often exhibit synergistic effects, enhancing activity and selectivity compared to their monometallic counterparts.[6][7] The reaction proceeds via hydrogenation of furfural to furfuryl alcohol, followed by deoxygenation and ring hydrogenation.[6]

The Achmatowicz Reaction

The Achmatowicz reaction is a powerful oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[8][9] While this initially forms a six-membered ring, the resulting dihydropyranone is a versatile intermediate that can be readily converted into highly functionalized tetrahydrofurans through subsequent stereoselective reduction and rearrangement or cyclization steps.

Mechanistic Insight: The reaction is initiated by the oxidation/bromination of the furan at its 2- and 5-positions. This leads to a dearomatized intermediate which rearranges to the more stable dihydropyranone. Common oxidants include m-CPBA or N-Bromosuccinimide (NBS) in aqueous solvent mixtures.[9]

Achmatowicz_Reaction Achmatowicz Reaction Workflow Furan Furfuryl Alcohol Oxidation Oxidative Ring Expansion (e.g., NBS, H₂O) Furan->Oxidation Pyranone Dihydropyranone Oxidation->Pyranone Achmatowicz Rearrangement Reduction Reduction / Further Transformation Pyranone->Reduction THF Substituted Tetrahydrofuran Reduction->THF

Caption: Synthetic utility of the Achmatowicz reaction.

Asymmetric and Tandem Strategies

Modern synthetic efforts increasingly focus on efficiency and stereocontrol, leading to the development of asymmetric and tandem (or cascade) reactions.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[10] For THF synthesis, chiral amines or bifunctional catalysts can activate substrates toward stereocontrolled cyclization.

Strategy Example: Asymmetric Cycloetherification: A cinchona-alkaloid-thiourea-based bifunctional organocatalyst can be used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[11] The catalyst's thiourea moiety activates the enone via hydrogen bonding, while the tertiary amine deprotonates the pendant alcohol, facilitating a highly enantioselective intramolecular Michael addition to form the THF ring.[11] This method provides excellent enantioselectivities with low catalyst loadings at ambient temperature.[11]

Tandem Mukaiyama Aldol-Lactonization/Reductive Cyclization

Cascade reactions that form multiple bonds and stereocenters in a single pot are highly desirable. One such process involves a tandem Mukaiyama aldol reaction, lactonization, and reductive cyclization to convert simple ketoaldehydes into highly substituted THFs with excellent diastereoselectivity.[12]

Process Overview:

  • Mukaiyama Aldol Reaction: A Lewis acid promotes the reaction between a silyl enol ether and an aldehyde.

  • Lactonization: The aldol adduct cyclizes to form an intermediate β-lactone.

  • Interception & Cyclization: A pendant ketone group intercepts the lactone, forming a cyclic oxocarbenium ion.

  • Reduction: A silicon-based nucleophile (e.g., Et₃SiH) reduces the oxocarbenium ion, yielding the final THF product with high diastereoselectivity.[12]

This multi-component cascade process demonstrates exceptional synthetic efficiency, constructing complex heterocyclic systems from simple acyclic precursors in a single operation.[12]

Data Summary: Comparison of Catalytic Systems

The following table summarizes representative data for different catalytic approaches to highlight their respective strengths.

MethodCatalyst SystemSubstrate ExampleYieldStereoselectivity (dr or er)Reference
Pd-Catalyzed Cyclization PdCl₂ (5 mol%), 1,4-BQTrisubstituted Alkenol60-93%>20:1 dr[1]
Asymmetric Cycloetherification Cinchona-thiourea (1-5 mol%)ε-hydroxy-α,β-enoneHighup to 99% ee[11]
Ni-Catalyzed Reductive Cyclization Ni(COD)₂ / DI-BIDIMEO-Alkynoneup to 99%>99:1 er[13]
Transfer Hydrogenation Cu-Pd/Al₂O₃Furfural~84% (total)N/A[6]

References

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  • Chang, X., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. ResearchGate. Available at: [Link]

  • Diva Portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]

  • Barluenga, J., et al. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry. Available at: [Link]

  • Britton, R., & de Leseleuc, M. (2013). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. Available at: [Link]

  • TU Delft Repository. (2019). Chemoenzymatic Halocyclization of γ,δ-Unsaturated Carboxylic Acids and Alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Available at: [Link]

  • TU Delft Research Portal. (2019). Chemoenzymatic Halocyclization of γ,δ-Unsaturated Carboxylic Acids and Alcohols. Available at: [Link]

Sources

The Nitro Synthon: A Powerful Tool for the Construction of Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Nitro Group in Heterocyclic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Among the diverse synthons available to the modern chemist, the nitro group stands out for its remarkable versatility.[5][6] Often viewed as a simple functional group, its true power lies in its ability to be transformed into a variety of other functionalities, most notably the amino group, which is a key step in the formation of numerous nitrogen-containing heterocycles.[5][6][7][8] Furthermore, the electron-withdrawing nature of the nitro group can activate adjacent positions in a molecule, facilitating key bond-forming reactions.[7] This guide provides an in-depth exploration of the use of nitro compounds in heterocyclic synthesis, focusing on key reaction classes and providing detailed protocols for their application.

I. Reductive Cyclization of Nitroarenes: A Gateway to Fused Heterocycles

One of the most powerful and widely employed strategies utilizing nitro compounds is the reductive cyclization of ortho-substituted nitroarenes. This approach provides a direct and often high-yielding route to a variety of fused heterocyclic systems, including indoles, quinolines, and benzimidazoles. The core principle involves the in-situ reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with a suitably positioned electrophilic functional group.

A. Synthesis of Indoles and N-Hydroxyindoles

The indole scaffold is a ubiquitous feature in many natural products and pharmaceuticals. Reductive cyclization of o-nitrostyrenes or related precursors is a classic and effective method for their synthesis.[9][10] A noteworthy advancement in this area is the development of switchable, metal-free reductive cyclization protocols that offer divergent synthesis of different heterocycles from a common precursor.[11][12]

Protocol 1: Metal-Free, Base-Mediated Reductive Cyclization for N-Hydroxyindole Synthesis

This protocol is adapted from a temperature-controlled, base-mediated approach that allows for the selective synthesis of N-hydroxyindoles from o-alkyl nitroarenes.[11][12]

Materials:

  • o-alkyl nitroarene (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the o-alkyl nitroarene (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Add DMSO to achieve a substrate concentration of 0.2 M.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-hydroxyindole.

Causality and Insights:

  • The use of a strong base like cesium carbonate is crucial for the deprotonation steps in the reaction mechanism.

  • The high temperature provides the necessary energy for the cyclization and subsequent rearrangements.

  • The absence of elemental sulfur in this protocol directs the reaction towards the N-hydroxyindole product, showcasing the switchable nature of this methodology.[11][12]

B. Synthesis of Quinolines

Quinolines are another important class of N-heterocycles with broad applications. Domino nitro reduction followed by a Friedländer-type cyclization offers an efficient route to substituted quinolines from readily available o-nitrobenzaldehydes.[13]

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization for Quinoline Synthesis

This protocol describes the synthesis of quinolines from 2-nitrobenzaldehydes and active methylene compounds.[13]

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Active methylene compound (e.g., a ketone or β-keto-ester) (1.2 equiv)

  • Iron powder (Fe) (4.0 equiv)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • In a round-bottom flask, suspend the 2-nitrobenzaldehyde (1.0 equiv), active methylene compound (1.2 equiv), and iron powder (4.0 equiv) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Heat the mixture to reflux and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • Iron in acetic acid is a classic and cost-effective reducing agent for nitro groups. The in-situ reduction to the 2-aminobenzaldehyde is the key first step.

  • The acidic conditions also facilitate the subsequent Friedländer condensation between the newly formed amine and the active methylene compound.

  • This domino approach is highly efficient as it combines two synthetic steps into a single operation, avoiding the isolation of the often unstable 2-aminobenzaldehyde intermediate.[13]

C. Synthesis of Benzimidazoles

Benzimidazoles are a prominent scaffold in medicinal chemistry. Their synthesis can be achieved through the reductive cyclization of o-nitroanilines with various one-carbon sources.[14][15][16][17]

Protocol 3: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol outlines a general one-pot procedure for the conversion of 2-nitroanilines into benzimidazoles using formic acid and iron powder.[15]

Materials:

  • 2-Nitroaniline derivative (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Formic acid (HCOOH)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • Combine the 2-nitroaniline (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (1.0 equiv) in a round-bottom flask.

  • Add formic acid as the solvent and carbon source.

  • Heat the reaction mixture to 100-110 °C and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Insights:

  • Formic acid serves a dual role: it acts as the solvent and, in conjunction with iron, facilitates the reduction of the nitro group. It also serves as the one-carbon source for the formation of the imidazole ring.

  • Ammonium chloride acts as an additive that can enhance the rate of the iron-mediated reduction.

  • This one-pot procedure is highly convergent and tolerates a wide range of functional groups.[15]

II. The Barton-Zard Pyrrole Synthesis: A Classic C-C and C-N Bond Forming Cascade

The Barton-Zard synthesis is a powerful method for constructing substituted pyrroles from nitroalkenes and α-isocyanoacetates.[18][19][20][21] This reaction proceeds through a base-catalyzed cascade involving a Michael addition, cyclization, and elimination of the nitro group.

Mechanism of the Barton-Zard Pyrrole Synthesis

The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, followed by a Michael-type addition to the nitroalkene. The resulting intermediate then undergoes a 5-endo-dig cyclization. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.[19][20]

Barton_Zard_Mechanism cluster_0 Barton-Zard Pyrrole Synthesis start Nitroalkene + α-Isocyanoacetate michael Michael Addition start->michael Base cyclization 5-endo-dig Cyclization michael->cyclization elimination Nitro Group Elimination cyclization->elimination tautomerization Tautomerization elimination->tautomerization product Substituted Pyrrole tautomerization->product

Caption: Key steps in the Barton-Zard pyrrole synthesis.

Protocol 4: Barton-Zard Synthesis of a Substituted Pyrrole

This is a general protocol for the Barton-Zard reaction.

Materials:

  • Nitroalkene (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve the nitroalkene (1.0 equiv) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the ethyl isocyanoacetate (1.1 equiv) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Once the reaction is complete, filter off the base and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the crude pyrrole by column chromatography or recrystallization.

Causality and Insights:

  • A non-nucleophilic base like potassium carbonate is typically used to avoid side reactions with the electrophilic starting materials.

  • The reaction is often exothermic, so initial cooling is advisable.

  • The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol can participate in proton transfer steps, while aprotic solvents like THF may require longer reaction times.

III. The Nenitzescu Indole Synthesis: Building Indoles from Quinones

The Nenitzescu indole synthesis is a classic reaction that produces 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[22][23][24][25] While the original reaction does not directly start with a nitro compound, a related and historically significant variation involves the reduction and cyclization of ortho,β-dinitrostyrenes to form indoles.[26]

Mechanism of the Nenitzescu Indole Synthesis

The mechanism involves a conjugate addition of the enamine to the benzoquinone, followed by an intramolecular cyclization and subsequent aromatization to form the indole ring system.[23]

Nenitzescu_Mechanism cluster_1 Nenitzescu Indole Synthesis start_nen Benzoquinone + Enamine conj_add Conjugate Addition start_nen->conj_add cyclize_nen Intramolecular Cyclization conj_add->cyclize_nen aromatize Aromatization cyclize_nen->aromatize Elimination product_nen 5-Hydroxyindole aromatize->product_nen

Caption: Simplified mechanism of the Nenitzescu indole synthesis.

IV. 1,3-Dipolar Cycloadditions: Constructing Five-Membered Heterocycles

Nitro compounds can serve as precursors to 1,3-dipoles, such as nitrones, which are valuable reagents in [3+2] cycloaddition reactions to form five-membered heterocycles.[27][28][29][30][31][32] Nitrones, which are N-oxides of imines, react with a variety of dipolarophiles (e.g., alkenes, alkynes) to yield isoxazolidines and isoxazolines, respectively.[27][28]

General Scheme of Nitrone Cycloaddition

Dipolar_Cycloaddition cluster_2 1,3-Dipolar Cycloaddition nitrone Nitrone (from Nitro precursor) cycloaddition [3+2] Cycloaddition nitrone->cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->cycloaddition product_cyclo Isoxazolidine cycloaddition->product_cyclo

Sources

Application Note: A Comprehensive Guide to the Safe Handling and Storage of Nitroalkane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power and Inherent Risks of Nitroalkane Derivatives

Nitroalkanes and their derivatives are exceptionally versatile building blocks in modern organic synthesis, prized by researchers and drug development professionals for their unique reactivity.[1][2][3] The potent electron-withdrawing nature of the nitro group activates adjacent carbon-hydrogen bonds, facilitating the formation of resonance-stabilized carbanions known as nitronates.[1] This reactivity is the cornerstone of crucial carbon-carbon bond-forming reactions, including the Henry (Nitroaldol), Michael, and Mannich reactions, which are instrumental in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2][3]

However, the same electronic properties that make these compounds synthetically valuable also introduce significant hazards. Nitroalkanes are high-energy materials, often flammable, and possess the potential for thermal instability and exothermic decomposition.[4][5] Certain derivatives can be shock-sensitive, and their interaction with incompatible materials, such as strong bases, can lead to the formation of unstable or explosive salts.[4][6][7] Therefore, a profound understanding of their chemical properties and strict adherence to rigorous handling and storage protocols are not merely best practices—they are imperative for ensuring laboratory safety.

This guide provides a detailed framework for the safe management of nitroalkane derivatives. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to build a culture of safety and execute their work with confidence and precision.

Hazard Assessment & Chemical Profile

A thorough understanding of the inherent hazards of nitroalkane derivatives is the foundation of safe laboratory practice. Their risks can be broadly categorized into thermal instability, reactivity with other chemicals, and flammability.

Thermal Stability and Decomposition: All aliphatic nitroalkanes are prone to exothermic decomposition at elevated temperatures.[4][5] Studies using Differential Scanning Calorimetry (DSC) have shown that the decomposition energy for many common nitroalkanes is higher than 500 J/g, highlighting their potential hazard.[4][5] While the temperatures required for decomposition are not typically reached during standard handling and storage, this inherent reactivity demands caution, especially when planning reactions at elevated temperatures or during large-scale operations.[4] The presence of contaminants, particularly strong acids or bases, can dramatically lower the decomposition temperature.[4]

Reactivity and Incompatibility: The primary reactivity concern stems from the acidity of the α-proton, which can be abstracted by a base to form a nitronate salt.[1][8] While this is the desired pathway in many synthetic reactions, these nitronate salts can be explosive, particularly when dried.[6][7]

Key incompatibilities to avoid include:

  • Strong Bases (e.g., hydroxides, alkoxides): React to form potentially explosive salts.[6][7]

  • Strong Acids (e.g., HCl, H₂SO₄): Can catalyze decomposition, significantly lowering the onset temperature.[4]

  • Reducing Agents (e.g., hydrides, active metals): Can lead to vigorous or violent reactions that may culminate in detonation.[6][7]

  • Metal Oxides: Can increase the thermal sensitivity of nitroalkanes.[7]

Flammability: Most lower molecular weight nitroalkanes are flammable or combustible liquids with relatively low flash points.[6][9] Vapors can form explosive mixtures with air. It is crucial to handle these compounds away from ignition sources.

Quantitative Data Summary: The table below summarizes key safety data for several common nitroalkanes, including their National Fire Protection Association (NFPA) 704 ratings, which provide a quick assessment of the hazards.[10]

ChemicalFormulaFlash Point (°C)Boiling Point (°C)NFPA 704 Rating (Health-Flammability-Instability)
NitromethaneCH₃NO₂35 °C101.2 °C2 - 3 - 3
NitroethaneC₂H₅NO₂28 °C114 °C2 - 3 - 3
1-NitropropaneC₃H₇NO₂36 °C131 °C2 - 3 - 1
2-NitropropaneC₃H₇NO₂24 °C120 °C2 - 3 - 1
(Data sourced from various sources including[9][10])

Personal Protective Equipment (PPE)

Engineering and administrative controls are the primary defense against chemical exposure, but a final, critical barrier is the correct use of Personal Protective Equipment (PPE).[11] A multi-layered approach is mandatory when handling nitroalkane derivatives.

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves offer good protection against splashes, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[12] Always consult the glove manufacturer's compatibility chart for the specific nitroalkane derivative being used.[11] Gloves should be inspected before each use and changed immediately upon contamination.[13]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[12] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over the goggles for full facial protection.[11]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned.[11] For larger-scale operations, a chemical-resistant apron may be necessary.[12] Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in a fire.[11]

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are required.[11][13]

  • Respiratory Protection: All handling of volatile nitroalkanes should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13][14] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required, which necessitates specialized training, fit-testing, and medical evaluation in accordance with OSHA standards.[11][15]

PPE_Hierarchy Least Effective cluster_Controls Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Hierarchy of controls for mitigating chemical hazards.

Safe Handling Protocols

Adherence to a standardized handling procedure minimizes the risk of exposure and accidental reaction.

  • Preparation and Planning: Before beginning any work, consult the Safety Data Sheet (SDS) for the specific nitroalkane derivative.[14] Ensure that all necessary PPE is available and in good condition.[13] Verify that the chemical fume hood is functioning correctly.

  • Work Area: Conduct all manipulations of nitroalkane derivatives within a certified chemical fume hood to minimize inhalation exposure.[13][14] Keep the sash at the lowest practical height.

  • Dispensing: Use grounded and bonded containers when transferring flammable liquids to prevent static discharge, a potential ignition source.[16]

  • Avoid Incompatibles: Ensure the work area is free from incompatible materials, especially strong bases, acids, and reducing agents.[6][7]

  • Heating: Avoid overheating. If a reaction requires heating, use a well-controlled heating mantle, oil bath, or hot plate. Never heat nitroalkanes in a sealed container, as pressure buildup can lead to an explosion.

  • Housekeeping: Keep the work area clean and uncluttered.[13] In the event of a spill, prompt cleanup is essential.[17]

Storage Guidelines

Proper storage is critical for maintaining the stability of nitroalkane derivatives and preventing accidental contact with incompatible materials.

  • Location: Store nitroalkane derivatives in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[16]

  • Cabinets: Flammable nitroalkanes must be stored in a dedicated, approved flammable liquid storage cabinet.[16][18]

  • Segregation: This is a critical principle. Store nitroalkane derivatives separately from all incompatible materials. Specifically, they must be segregated from:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Reducing agents

  • Containers: Keep containers tightly sealed when not in use to prevent the escape of vapors.[16] Ensure the original manufacturer's label is intact and legible. All secondary containers must be clearly labeled with the full chemical name and hazard warnings.[19]

  • Inventory Management: Review chemical inventories at least annually and dispose of expired or unneeded chemicals promptly.[16]

Storage_Decision_Tree Start Receiving Nitroalkane Derivative CheckFlash Is Flash Point < 37.4°C? Start->CheckFlash FlamCabinet Store in Flammable Liquid Cabinet CheckFlash->FlamCabinet Yes CoolVentilated Store in Cool, Well-Ventilated Area CheckFlash->CoolVentilated No CheckIncompatible Segregate from Incompatibles? (Acids, Bases, Oxidizers, Reducers) FlamCabinet->CheckIncompatible CoolVentilated->CheckIncompatible ProperStorage Properly Stored CheckIncompatible->ProperStorage Yes Segregate Physically Segregate (Use secondary containment) CheckIncompatible->Segregate No Segregate->CheckIncompatible Re-evaluate

Decision workflow for storing nitroalkane derivatives.

Emergency Procedures

Pre-planning is essential for a swift and effective response to any emergency.[20] All laboratory personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, fire extinguishers, and spill kits.

Minor Chemical Spill (less than 1 liter, contained):

  • Alert Personnel: Immediately alert others in the vicinity.[21]

  • Isolate: Restrict access to the area. If the material is volatile, ensure adequate ventilation, typically by working within the fume hood.[20] Eliminate all ignition sources if the material is flammable.[17]

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat, before beginning cleanup.[22]

  • Contain & Absorb: Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[22][23] Do not use combustible materials like paper towels.[23]

  • Collect: Carefully scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[17][23]

  • Decontaminate: Clean the spill area with soap and water.[20]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[17]

Major Chemical Spill (greater than 1 liter, highly toxic, or uncontained):

  • Evacuate: Immediately evacuate the area.[24]

  • Alert: Alert laboratory personnel and your supervisor. Activate the fire alarm if there is a fire or explosion risk.

  • Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or call 911.[17][24] Provide your name, location, the chemical involved, and the estimated quantity.[17]

  • Isolate: Close doors to the affected area to contain vapors.[24]

  • Assist: Attend to any injured or contaminated persons from a safe distance.[17] Wait for the emergency response team to arrive.[17]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[21][25] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[22][25] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[25] If breathing is difficult, seek immediate medical attention.

Waste Disposal

All nitroalkane derivative waste, including reaction residues and contaminated materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[23][26] The container must be in good condition with a secure lid.[23]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, and an approximate composition.[19][23]

  • Segregation: Do not mix nitroalkane waste with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from other chemicals, until pickup.[23][26]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[23] Do not pour nitroalkane waste down the drain.

Application Protocol: The Henry (Nitroaldol) Reaction

This protocol provides a practical example of applying the above safety principles to a common synthetic transformation involving a nitroalkane. The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[1]

Reaction: Benzaldehyde + Nitromethane → 1-Phenyl-2-nitroethanol

Hazards Specific to this Protocol:

  • Nitromethane is a flammable liquid.[9]

  • The reaction is base-catalyzed; care must be taken when handling the base and monitoring the reaction.

  • The intermediate nitronate is formed in situ.

Step-by-Step Methodology:

  • Preparation (in a Chemical Fume Hood):

    • Verify the fume hood is operational.

    • Don all required PPE: splash goggles, flame-resistant lab coat, and nitrile gloves.

    • Set up a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar. .

  • Reagent Addition:

    • To the flask, add benzaldehyde (5.0 mmol, 1.0 eq).

    • Add nitromethane (15.0 mmol, 3.0 eq), which also serves as the solvent.

    • Begin stirring the mixture at room temperature. .

  • Initiation and Monitoring:

    • Slowly add the base catalyst, such as triethylamine (0.5 mmol, 0.1 eq), dropwise to the stirring solution.

    • Monitor the reaction for any signs of a significant exotherm. Have an ice bath ready for cooling if necessary.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC). .

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully add 1 M hydrochloric acid (HCl) to quench the reaction and neutralize the base. This step should be performed with caution as it can be exothermic.

    • Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. .

  • Waste Management:

    • Collect all aqueous and organic waste into a properly labeled hazardous waste container.

    • Dispose of used TLC plates and filter paper in a solid hazardous waste container. .

  • Cleanup:

    • Decontaminate all glassware used.

    • Clean the work area thoroughly.

Henry_Reaction_Workflow Start Start: Preparation (Don PPE, Setup in Fume Hood) AddReagents 1. Add Reagents (Benzaldehyde, Nitromethane) Start->AddReagents AddBase 2. Add Base Catalyst (Slowly, with stirring) AddReagents->AddBase Monitor 3. Monitor Reaction (TLC, check for exotherm) AddBase->Monitor Quench 4. Quench Reaction (Cool, add 1M HCl) Monitor->Quench Workup 5. Aqueous Workup (Extraction, Dry, Concentrate) Quench->Workup Waste 6. Waste Disposal (Collect all waste streams) Workup->Waste End End: Product Isolated Workup->End

Experimental workflow for the Henry (Nitroaldol) Reaction.

References

  • Boni, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • Boni, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

  • Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]

  • Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. National Institutes of Health (NIH). [Link]

  • Unknown Author. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source. [Link]

  • NCERT. Amines. NCERT. [Link]

  • Kiselev, V. G., & Zibarev, A. V. (2008). Theoretical Study of the Nitroalkane Thermolysis. 1. Computation of the Formation Enthalpy of the Nitroalkanes, Their Isomers and Radical Products. ResearchGate. [Link]

  • CHEMM. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Active AgriScience. Emergency Response Plan. Active AgriScience. [Link]

  • Wikipedia. Nitromethane. Wikipedia. [Link]

  • Advancion. NITROALKANES AND DERIVATIVES. Advancion. [Link]

  • ResearchGate. Studies on compatibility of the ester and nitrile group. ResearchGate. [Link]

  • University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. EPA NEPIC. [Link]

  • Oakland University. Spill Control/Emergency Response. EHSO Manual. [Link]

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  • Princeton University. Chemical Spill Procedures. Environmental Health and Safety. [Link]

  • Reddit. How can I safely dispose of this. r/chemistry. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. Emergency Management. [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

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  • Dr. L's Chemistry Stockroom. NFPA Ratings. Dr. L's Chemistry Stockroom. [Link]

  • Semantic Scholar. Theoretical study of the nitroalkane thermolysis. 1. Computation of the formation enthalpy of the nitroalkanes, their isomers and radical products. Semantic Scholar. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs. [Link]

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Application Notes and Protocols for In Vitro Assay Development of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel chemical entity, 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one (CAS No. 176793-53-6). Lacking extensive published data, this guide establishes a foundational framework for assay development by leveraging structure-activity relationships of its constituent moieties: a γ-lactone, a tertiary nitroalkane, and a tetrahydrofuran ring. The protocols detailed herein are designed to be robust, self-validating systems for assessing cytotoxicity, potential antimicrobial activity, and enzyme inhibition, thereby enabling a thorough preliminary assessment of this compound's biological potential.

Introduction and Scientific Rationale

This compound is a small molecule with a molecular weight of 173.17 g/mol and the chemical formula C7H11NO4[]. Its structure is unique, combining three key functional groups that are prevalent in pharmacologically active compounds. Understanding the potential contribution of each moiety is crucial for designing a logical and efficient in vitro testing cascade.

  • γ-Lactone Ring: Lactone structures are present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects[2][3]. Their reactivity can be a source of both therapeutic action and potential toxicity.

  • Tetrahydrofuran (THF) Moiety: The THF ring is a common scaffold in medicinal chemistry, found in many FDA-approved drugs[4][5]. It often serves as a key structural element for interacting with biological targets[4][6].

  • Tertiary Nitroalkane Group: Nitroalkanes are known to have diverse biological effects. While some exhibit antimicrobial and anticancer properties[7][8], others can be associated with toxicity, including genotoxicity[9][10]. The secondary nitroalkane 2-nitropropane, for instance, is a known genotoxic and hepatotoxic agent[10]. Therefore, a careful assessment of the cytotoxic and genotoxic potential of this compound is imperative.

This guide will first focus on establishing the cytotoxicity profile of the compound across various cell lines. Subsequent protocols will explore potential antimicrobial and enzyme inhibitory activities, providing a well-rounded initial assessment of its bioactivity.

Compound Handling and Preparation

Compound Information:

Property Value Source
IUPAC Name 4-(2-nitropropan-2-yl)oxolan-2-one []
CAS Number 176793-53-6 []
Molecular Formula C7H11NO4 []
Molecular Weight 173.16654 []
Appearance Off-White Solid []

| Purity | >95% |[] |

Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Due to its organic nature, initial solubilization should be attempted in a high-purity solvent such as dimethyl sulfoxide (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 1: Cytotoxicity Profiling

A critical first step in evaluating any new compound is to determine its cytotoxic potential. This data informs the concentration range for subsequent, more specific assays. We recommend a multi-cell line approach to identify potential cell-type-specific effects.

General Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for determining the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Cell_Seeding Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Cell_Treatment->Viability_Assay Data_Analysis Calculate IC50 Values and Plot Dose-Response Curves Viability_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Selected mammalian cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.[11]

Materials:

  • Cell culture materials as in the MTT assay

  • LDH assay kit (commercially available)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the LC50 value.

Phase 2: Mechanistic and Functional Assays

Based on the structural motifs of this compound, several functional assays can be prioritized.

Antimicrobial Susceptibility Testing

The lactone moiety is present in many compounds with antimicrobial activity.[12] A broth microdilution assay can determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.

Antimicrobial_Workflow Compound_Dilution Prepare 2-fold Serial Dilutions of Compound in Broth Inoculation Inoculate Microtiter Plate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Enzyme Inhibition Assays

Lactone-containing compounds have been shown to inhibit various enzymes.[13][14] An initial screen against a panel of relevant enzymes, such as proteases or kinases, could reveal potential targets. The specific assay protocol will depend on the chosen enzyme. For example, protein farnesyltransferase (PFTase) is a target for some lactone compounds.[13][14]

General Protocol for Enzyme Inhibition Screening:

  • Select a commercially available enzyme assay kit for the target of interest.

  • Prepare a range of concentrations of this compound.

  • Perform the assay according to the manufacturer's instructions, including the test compound at various concentrations.

  • Include appropriate positive and negative controls.

  • Measure the enzyme activity and calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value if significant inhibition is observed.

Genotoxicity Assessment

Given the presence of a nitro group, a preliminary assessment of genotoxicity is highly recommended. The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[9]

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) [9]

  • Toxicity Determination: Perform a preliminary assay to determine the appropriate concentration range of the compound that is not overly toxic to the bacterial strains.

  • Treatment: Expose various strains of Salmonella typhimurium and Escherichia coli to at least five different concentrations of this compound. The assay should be conducted with and without a metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the bacterial strain.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control suggests a mutagenic potential.

Data Interpretation and Next Steps

The data generated from these initial in vitro assays will provide a foundational understanding of the biological activity of this compound.

AssayKey EndpointInterpretation
Cytotoxicity (MTT/LDH) IC50 / LC50Indicates the concentration at which the compound is toxic to cells. Low IC50 values may suggest potent bioactivity or general toxicity.
Antimicrobial (MIC) MIC valueThe lowest concentration that inhibits microbial growth. Low MIC values suggest potential as an antimicrobial agent.
Enzyme Inhibition IC50The concentration that inhibits 50% of enzyme activity, suggesting a potential mechanism of action.
Ames Test Fold increase in revertantsA positive result indicates potential mutagenicity and warrants further genotoxicity testing.

A favorable profile would consist of low MIC or enzyme inhibition IC50 values and high cytotoxicity IC50 values, indicating selectivity. If promising activity is observed, further studies could include more specific mechanism-of-action assays, in vivo studies, and structure-activity relationship (SAR) studies with synthesized analogs.

References

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291. Retrieved from [Link]

  • Kohl, C., et al. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Chemico-Biological Interactions, 95(1-2), 133-150. Retrieved from [Link]

  • Kowalska, M., et al. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6563. Retrieved from [Link]

  • Pinel, B., et al. (2010). Semisynthesis of α-methyl-γ-lactones and in vitro evaluation of their activity on protein farnesyltransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 172-179. Retrieved from [Link]

  • Kollárová, Z., et al. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 25(23), 5588. Retrieved from [Link]

  • Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(5), 2135-2145. Retrieved from [Link]

  • Pinel, B., et al. (2010). Semisynthesis of Alpha-Methyl-Gamma-Lactones and in Vitro Evaluation of Their Activity on Protein Farnesyltransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 172-179. Retrieved from [Link]

  • R Discovery. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Kantevari, S., et al. (2010). Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6292-6296. Retrieved from [Link]

  • Jana, S., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(38), 8857-8862. Retrieved from [Link]

  • Mondal, D., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2993. Retrieved from [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Substituted Tetrahydrofuran-2-ones (γ-Butyrolactones)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The γ-butyrolactone (tetrahydrofuran-2-one) scaffold is a privileged structure in medicinal chemistry and a vital building block for numerous natural products, pharmaceuticals, and fine chemicals.[1][2] Its prevalence in FDA-approved drugs for diverse applications—from diuretics and anticancer agents to treatments for heart disease—underscores the critical need for robust, scalable, and economically viable synthetic routes.[2] Transitioning from laboratory-scale discovery to industrial-scale production, however, presents significant challenges, including achieving high stereoselectivity, ensuring process safety, minimizing environmental impact, and managing costs.[3][4]

This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of substituted γ-butyrolactones. Moving beyond simple recitation of procedures, we dissect the causality behind methodological choices, offering a framework for route selection, process optimization, and safe scale-up. We will explore cutting-edge catalytic methods that offer high efficiency and selectivity, alongside green chemistry approaches designed for sustainability. Detailed, scalable protocols are provided to serve as a practical starting point for process development in kilo-lab and pilot plant settings.

Strategic Foundations for Scalable Lactone Synthesis

The selection of a synthetic route for large-scale production is a multi-parameter optimization problem. While laboratory methods may prioritize novelty or yield on a milligram scale, industrial synthesis demands a holistic evaluation of safety, cost, throughput, and environmental footprint.

Core Synthetic Disconnections and Industrial Relevance

The construction of the γ-butyrolactone ring can be approached through several strategic bond formations.[2] For large-scale applications, the most viable strategies often involve catalytic methods that minimize stoichiometric waste and offer high turnover numbers.

  • Hydrogenation of Precursors: Catalytic hydrogenation of unsaturated precursors like γ-butenolides or their derivatives is a powerful and widely used industrial method.[5] The development of chiral phosphine ligands for rhodium and ruthenium catalysts has enabled highly enantioselective transformations, providing direct access to optically pure lactones.[6]

  • Metal-Catalyzed Cyclizations: Modern transition-metal catalysis offers elegant and efficient pathways. For instance, the intramolecular coupling of epoxides with alcohols, controlled by specific nickel or ruthenium catalysts, allows for divergent synthesis of α- and β-substituted γ-butyrolactones with excellent regioselectivity and scalability.[7]

  • Green and Bio-Catalytic Approaches: Sustainability is no longer an afterthought in pharmaceutical manufacturing.[8] Routes starting from renewable feedstocks, such as the conversion of furfural (derived from agricultural waste) or levulinic acid to substituted tetrahydrofurans, are gaining significant traction.[9][10][11] Furthermore, biocatalytic cascades using engineered enzymes can provide enantiopure products like 3-hydroxy-γ-butyrolactone under mild, aqueous conditions.[12][13][14]

Workflow for Synthetic Route Selection

The following diagram illustrates a logical workflow for evaluating and selecting a synthetic route for scale-up.

route_selection cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Risk & Safety Analysis cluster_2 Phase 3: Process Development & Optimization cluster_3 Phase 4: Scale-Up Start Identify Target γ-Butyrolactone LitSearch Literature & Patent Review: Identify Potential Routes Start->LitSearch RawMat Raw Material Analysis: Cost, Availability, Stability LitSearch->RawMat Thermo Thermodynamic Screening: Identify Exotherms (DSC/RC1) RawMat->Thermo Tox Toxicology Review: Reagents, Intermediates, Waste Thermo->Tox LabScale Lab-Scale Proof of Concept (Gram Scale) Tox->LabScale Purification Develop Scalable Purification (Crystallization/Distillation) LabScale->Purification Green Green Chemistry Metrics: Atom Economy, E-Factor, Solvent Choice Purification->Green Kilo Kilo-Lab Demonstration Green->Kilo Pilot Pilot Plant Run Kilo->Pilot Final Finalize Commercial Process Pilot->Final

Caption: Logical workflow for selecting and scaling a synthetic process.

Featured Scalable Methodologies & Protocols

Here we present two distinct, robust protocols suitable for large-scale synthesis. The first leverages asymmetric catalysis for chiral control, while the second showcases a modern, selective cyclization strategy.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a γ-Substituted γ-Butenolide

This protocol provides an efficient and highly enantioselective route to chiral γ-butyrolactones, a common structural motif in natural products.[6] The use of a chiral catalyst allows for the direct establishment of a key stereocenter with high fidelity, avoiding lengthy chiral resolution or auxiliary-based methods.

Rationale for this Approach: Asymmetric hydrogenation is a highly atom-economical process, with molecular hydrogen as the only reagent. The catalysts are highly active, allowing for low catalyst loadings (typically <1 mol%), which is critical for managing costs at scale. This method has been proven to be robust and applicable to a wide range of substrates.[5]

Reaction Scheme Visualization:

Note: The DOT code above is a template. A chemical drawing tool would be used to generate the actual images for a final document.

Caption: General scheme for Rh-catalyzed asymmetric hydrogenation.

Safety & Handling:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a certified high-pressure reactor (autoclave) located in a well-ventilated area or a purpose-built high-pressure bay. Ensure all fittings are pressure-tested and the system is purged with an inert gas (N₂ or Ar) before and after the reaction.

  • Rhodium Catalyst: While not highly toxic, rhodium compounds should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides.[15] Always use freshly distilled or inhibitor-free, peroxide-tested THF. Consider greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources and is less prone to peroxide formation.[11][16]

Detailed Step-by-Step Protocol (100 g Scale):

  • Catalyst Preparation (Pre-formation):

    • To a 500 mL Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., (R)-ZhaoPhos, 0.55 mol%) and [Rh(COD)₂]BF₄ (0.50 mol%).

    • Add 200 mL of degassed anhydrous solvent (e.g., THF).

    • Stir the solution at room temperature for 30 minutes. This pre-formed catalyst solution is now ready for use. Causality: Pre-forming the active catalyst ensures consistent initiation and reaction kinetics, which is crucial for reproducibility at scale.

  • Reactor Setup and Reaction Execution:

    • Charge a 2 L high-pressure stainless-steel autoclave with the γ-substituted-γ-butenolide (100 g, 1.0 equiv).

    • Via cannula transfer under argon, add the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave according to the manufacturer's specifications.

    • Purge the reactor headspace by pressurizing with nitrogen (3 cycles to 10 bar) and then with hydrogen (3 cycles to 10 bar) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to 50 bar.

    • Begin stirring (e.g., 500 RPM) and heat the reactor to 40 °C.

    • Maintain the reaction at 40 °C and 50 bar for 12-24 hours. Monitor the reaction progress by checking hydrogen uptake and/or analyzing samples via a high-pressure sample port (if available).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solvent under reduced pressure.

    • The crude product can often be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation or crystallization. Scale-up consideration: For multi-kilogram scales, catalyst removal might involve treatment with activated carbon followed by filtration. Crystallization is highly preferred over chromatography for final purification due to its efficiency and lower solvent consumption.

    • Dissolve the crude oil in a minimal amount of a hot non-polar solvent (e.g., heptane) and allow it to cool slowly to induce crystallization.

    • Filter the crystalline product, wash with cold solvent, and dry under vacuum.

Data Summary Table:

Substrate (R-group)Catalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Reference
Phenyl0.5THF>9999[6]
4-Chlorophenyl0.5MeOH98>99[6]
Isopropyl1.0THF>9998[5]
Methyl1.0CH₂Cl₂9799[5]
Protocol 2: Ni-Catalyzed Intramolecular Coupling of an Epoxide with an Alcohol

This method provides a modern, highly selective approach to α-substituted γ-butyrolactones from readily available starting materials.[7] It demonstrates excellent functional group tolerance and represents a significant advance over classical methods that may require harsh reagents.

Rationale for this Approach: The divergence of this reaction—using Nickel for α-substitution and Ruthenium for β-substitution—offers exceptional synthetic flexibility from a common precursor. The reaction is scalable and leverages relatively inexpensive nickel catalysis. The mechanism proceeds through an aldehyde intermediate via oxidative addition and β-hydride elimination, showcasing an elegant catalytic cycle.[7]

Process Workflow Visualization:

ni_catalyzed_workflow Start Prepare Starting Material: γ,δ-Epoxy Alcohol Reactor Charge Reactor with Substrate, Ni(PPh₃)₄, and Ligand (dcype) under Inert Atmosphere Start->Reactor Solvent Add Anhydrous, Degassed Xylene Reactor->Solvent Reaction Heat to 130 °C Monitor by GC/LC-MS Solvent->Reaction Workup Cool, Filter to Remove Solids, Concentrate Solvent Reaction->Workup Purify Purify by Vacuum Distillation or Crystallization Workup->Purify Product Isolate Pure α-Substituted-γ-Butyrolactone Purify->Product

Caption: Step-wise workflow for the Ni-catalyzed lactonization.

Safety & Handling:

  • Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers. All manipulations must be performed in a fume hood using appropriate PPE.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. Handle under an inert atmosphere.

  • High-Temperature Solvents: Xylene is flammable and has a high boiling point (approx. 140 °C). Ensure the reaction is conducted in a properly rated reactor with adequate temperature control and condensation to prevent solvent loss and vapor release.

Detailed Step-by-Step Protocol (50 g Scale):

  • Reactor Preparation:

    • Set up a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet.

    • Ensure the system is thoroughly dried (e.g., by flame-drying under vacuum or oven-drying glassware) and purged with argon.

  • Reaction Execution:

    • To the reactor, add the γ,δ-epoxy alcohol (50 g, 1.0 equiv), Ni(PPh₃)₄ (5 mol%), and the ligand 1,2-Bis(dicyclohexylphosphino)ethane (dcype, 5.5 mol%).

    • Add 500 mL of anhydrous, degassed xylene to the reactor.

    • Begin stirring and slowly heat the reaction mixture to 130 °C using a circulating oil bath. Causality: The high temperature is necessary to drive the catalytic cycle, including the key oxidative addition and β-hydride elimination steps. The dcype ligand is crucial for stabilizing the nickel intermediates and promoting the desired regioselectivity.

    • Maintain the reaction at 130 °C for 16-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the bulk of the xylene using a rotary evaporator.

    • Dilute the residue with a suitable solvent like ethyl acetate and filter through a pad of Celite® or silica gel to remove the insoluble nickel catalyst residues.

    • Wash the filter pad thoroughly with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Scale-up consideration: On a larger scale, the catalyst can be filtered directly from the cooled xylene solution. Minimizing chromatographic purification is key to high throughput and reduced solvent waste.

Large-Scale Purification and Safety Considerations

Purification Strategy

Moving from grams to kilograms necessitates a shift away from chromatography.

  • Distillation: Ideal for thermally stable, liquid lactones. Vacuum distillation minimizes thermal stress on the molecule.

  • Crystallization: The most powerful purification technique for solids at scale. Proper solvent screening is critical to find conditions that provide good yield and high purity by effectively rejecting impurities into the mother liquor.

  • Solvent Extraction: Aqueous workups are standard for removing water-soluble impurities and reagents. However, they generate significant aqueous waste streams that must be managed.

Process Safety Management

Scaling up chemical reactions introduces risks that are not apparent at the lab scale.[4]

  • Thermal Hazards: All reactions should be screened for thermal runaway potential using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). Exothermic events, such as quenches or decomposition onsets, must be understood. The heat removal capacity of a large reactor is significantly lower per unit volume than a lab flask, making temperature control paramount.[4]

  • Reagent Handling: The transfer of large quantities of hazardous materials (e.g., pyrophoric reagents, corrosive acids, toxic catalysts) requires specialized equipment and standard operating procedures (SOPs).

  • Waste Management: All waste streams (aqueous, solid, and organic) must be characterized and disposed of according to environmental regulations. Green chemistry principles, such as solvent recycling, should be implemented wherever possible.[8]

References

  • Liu, F., et al. (2023). Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Letters, 25, 3618-3622. [Link]

  • Lee, J. H., et al. (2012). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Journal of Industrial Microbiology & Biotechnology, 39, 523-535. [Link]

  • Asymmetric synthesis of substituted tetrahydrofurans and dibenzofurans. (2019). ChemistrySelect, 4, 11187-11203. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P., & Ney, J. E. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10, 1985-2014. [Link]

  • Bobek, K. B., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans. The Journal of Organic Chemistry, 87, 16463-16476. [Link]

  • Vertex Pharmaceuticals. (2022). Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
  • Drennhaus, T., et al. (2020). Enantioselective Ammonium Ylide Mediated One-Pot Synthesis of Highly Substituted γ-Butyrolactones. Advanced Synthesis & Catalysis, 362, 2631-2636. [Link]

  • Du, Z., & Zhao, B. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117, 9663-9717. [Link]

  • Ramachandran, P. V., et al. (2011). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 76, 7863-7869. [Link]

  • Wang, Y., et al. (2021). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters, 23, 9283-9288. [Link]

  • Li, W., et al. (2020). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 11, 5467-5472. [Link]

  • Eliel, E. L., & Mander, L. N. (1994). Enantioselective Syntheses of Substituted γ‐Butyrolactones. Stereochemistry of Organic Compounds. [Link]

  • Kim, H., & An, D. K. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26, 1373. [Link]

  • Li, W., et al. (2020). Current methods of preparing chiral γ-butyrolactones from γ-butenolides, and proposed Rh/ZhaoPhos-catalyzed hydrogenation. ResearchGate. [Link]

  • Singh, S., et al. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Delivery and Therapeutics, 14. [Link]

  • Mowry, D. T. (1950). Convenient Synthesis of a Lactone, γ-Butyrolactone. Journal of Chemical Education, 27, 435. [Link]

  • Wu, S., et al. (2021). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry, 23, 9658-9663. [Link]

  • Nguyen, T. T., et al. (2023). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 13, 22359-22380. [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran Purification. [Link]

  • CN105254599A. (2016). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.
  • Horvath, I. T., & Anastas, P. T. (2007). Green Chemistry For Chemical Synthesis. Chemical Reviews, 107, 2169-2173. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Canedo, M., et al. (2022). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Fermentation, 8, 42. [Link]

  • Bio, M. (2020). Large-Scale Synthesis. ResearchGate. [Link]

  • Connolly, S. (2018). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DCU Research Repository. [Link]

  • E. M. Cordes, et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • US4233228A. (1980). Purification of tetrahydrofuran.
  • WO/2015/194568. (2015). Method for purifying tetrahydrofuran compound. WIPO Patentscope. [Link]

  • Kumar, S., et al. (2015). Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption operation using molecular sieves. ResearchGate. [Link]

  • Al-Naddaf, Q., et al. (2023). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 14, 33. [Link]

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Derivatization of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one for Further Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one, with the IUPAC name 4-(2-nitropropan-2-yl)oxolan-2-one, is a versatile synthetic intermediate poised for the generation of diverse molecular scaffolds.[] The presence of two key functional groups—a tertiary nitroalkane and a γ-butyrolactone—offers orthogonal handles for a variety of chemical transformations. This application note provides a detailed guide to the primary derivatization strategies for this molecule, focusing on the reduction of the nitro group and modifications of the lactone ring. These transformations open avenues for the synthesis of novel amino acids, heterocyclic compounds, and other molecules of interest in medicinal chemistry and materials science. The γ-butyrolactone moiety itself is a privileged structure found in numerous biologically active natural products and approved drugs.[2][3][4]

Core Reactive Centers and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

  • Tertiary Nitro Group: This functional group is a precursor to a primary amine. Unlike primary and secondary nitroalkanes, tertiary nitroalkanes lack α-protons, rendering them unable to form nitronate anions and participate in reactions such as the Henry reaction.[5][6][7] This lack of acidity also imparts stability under certain hydrolytic conditions that would affect primary or secondary nitroalkanes.[5][8] The primary route for its derivatization is through reduction to the corresponding amine.[9]

  • γ-Butyrolactone Ring: This five-membered lactone is an ester and is susceptible to nucleophilic acyl substitution. This allows for ring-opening reactions to generate γ-hydroxy carboxylic acids or γ-hydroxy amides, providing further points for molecular diversification.[10]

The strategic selection of reagents and reaction conditions allows for the selective modification of one functional group while preserving the other, enabling a modular approach to library synthesis.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the key derivatization reactions of this compound.

Strategy 1: Reduction of the Tertiary Nitro Group

The conversion of the tertiary nitro group to a primary amine is a pivotal transformation, yielding 4-(1-amino-1-methylethyl)tetrahydrofuran-2-one, a valuable α-tertiary amine building block.[9] Several methods are effective for this reduction.[11][12][13][14]

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[14] Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(1-amino-1-methylethyl)tetrahydrofuran-2-one, which can be purified by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation catalyst.

  • Catalyst Loading: 5-10 mol% of Pd/C is typically sufficient for complete conversion. Higher loadings may be required for less reactive substrates.

  • Pressure: Higher hydrogen pressure increases the rate of reaction.

Reduction using a metal in an acidic medium is a classic and reliable method for converting nitro groups to amines.[12][14] Iron in the presence of hydrochloric acid is a common and cost-effective choice.[12]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add iron powder (3-5 eq) and a small amount of aqueous hydrochloric acid (e.g., 1N HCl) to initiate the reaction.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

  • Neutralize the filtrate with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for further purification.

Causality Behind Experimental Choices:

  • Metal and Acid: The combination of iron and hydrochloric acid generates hydrogen in situ, which reduces the nitro group. The acidic medium also helps to dissolve the starting material and the intermediate species.

  • Excess Reagents: An excess of iron is used to ensure complete reduction of the nitro group.

Table 1: Comparison of Reduction Methods for Tertiary Nitroalkanes

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Ra-Ni)Room temp. to moderate heat, 50-100 psi H₂Clean reaction, high yields, easy product isolationRequires specialized high-pressure equipment, potential for side reactions on other functional groups
Metal-Acid ReductionFe/HCl, Sn/HCl, Zn/AcOHRefluxInexpensive reagents, robust reactionRequires workup to remove metal salts, can be harsh for sensitive substrates
Borohydride SystemsNaBH₄/Ni(OAc)₂·4H₂O[15]Room temp., wet CH₃CNMild conditions, rapid reactionRequires careful control of stoichiometry and water content
Strategy 2: Derivatization of the γ-Butyrolactone Ring

The γ-butyrolactone ring can be opened by nucleophiles, providing a route to linear derivatives with new functional groups.

Hydrolysis of the lactone under basic conditions yields the corresponding γ-hydroxy carboxylic acid salt, which can be protonated to give the free acid.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) or lithium hydroxide.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully acidify with cold 1N HCl to a pH of ~2-3.

  • Extract the product, 4-hydroxy-2-(1-methyl-1-nitroethyl)butanoic acid, with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Base: A strong base like NaOH or LiOH is required to hydrolyze the lactone.

  • Acidification: Careful acidification is necessary to protonate the carboxylate without causing unwanted side reactions.

Reaction with a primary or secondary amine opens the lactone to form a stable γ-hydroxy amide.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF.

  • Add the desired primary or secondary amine (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction time will vary depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess amine under reduced pressure to yield the crude γ-hydroxy amide, which can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine drives the reaction to completion.

  • Solvent: The choice of solvent depends on the solubility of the starting materials and the boiling point required for the reaction.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_start Starting Material cluster_reduction Nitro Group Reduction cluster_lactone_opening Lactone Ring Opening start 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one amine 4-(1-Amino-1-methylethyl) tetrahydrofuran-2-one start->amine H₂, Pd/C or Fe/HCl hydroxy_acid γ-Hydroxy Carboxylic Acid start->hydroxy_acid 1. NaOH (aq) 2. H₃O⁺ hydroxy_amide γ-Hydroxy Amide start->hydroxy_amide R₂NH

Caption: Key derivatization pathways for this compound.

Experimental Workflow for Derivatization and Analysis

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_material Starting Material: 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one reaction Derivatization Reaction (e.g., Reduction or Hydrolysis) start_material->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purification Purification (Column Chromatography, Crystallization, etc.) workup->purification analysis Structural Characterization (NMR, MS, IR) purification->analysis final_product Pure Derivative analysis->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction for higher yields and purity.

Reaction Overview: The Michael Addition

The synthesis of this compound is fundamentally a conjugate addition, specifically a Michael reaction.[1][2] In this process, a resonance-stabilized carbanion, generated from 2-nitropropane, acts as the "Michael donor." This nucleophile attacks the electron-deficient β-carbon of an α,β-unsaturated lactone, such as but-2-en-4-olide, which serves as the "Michael acceptor."[1] The reaction requires a base to deprotonate the 2-nitropropane, forming the active nucleophile.[2][3]

Core Reaction Mechanism

G Start Start: Low/No Yield TLC Analyze reaction mixture by TLC. Is product spot visible? Start->TLC Base Check Base: 1. Is it fresh/active? 2. Is it strong enough (pKa)? 3. Is it soluble in the solvent? TLC->Base No Conditions Adjust Conditions: 1. Increase reaction time. 2. Gently warm (40-50°C). 3. Increase equivalents of nitroalkane. TLC->Conditions Yes, but low conversion Solvent Check Solvent: 1. Is it truly anhydrous? 2. Any potential incompatibility? Base->Solvent Base is OK Reagents Check Starting Materials: 1. Purity of 2-nitropropane? 2. Purity of lactone? (degraded?) Solvent->Reagents Solvent is OK Reagents->Conditions Reagents are OK Success Reaction Optimized Conditions->Success

Sources

Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, the modern scientist, with expert-backed solutions to the common and complex challenges encountered during the purification of polar heterocyclic compounds. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling you to make informed, effective decisions in your daily work.

Part 1: Foundational Challenges & Strategic Planning

This section addresses the most common high-level questions regarding the purification of polar heterocycles. Understanding these foundational principles is the first step toward developing a robust and efficient purification workflow.

Q1: Why are polar heterocyclic compounds so difficult to purify using standard reversed-phase chromatography (RPC)?

Answer: The difficulty arises from a combination of their intrinsic physicochemical properties which conflict with the mechanism of traditional RPC.

  • Poor Retention: Standard RPC columns, like C18 and C8, rely on hydrophobic interactions to retain molecules. Polar compounds, by definition, have a low affinity for these non-polar stationary phases and a high affinity for the polar mobile phase (e.g., water/acetonitrile). Consequently, they elute very early, often at or near the void volume, resulting in little to no separation from other polar impurities or salts.

  • Secondary Interactions: Heterocycles often contain basic nitrogen or acidic protons. These functional groups can engage in undesirable ionic or hydrogen-bonding interactions with the silica backbone of the stationary phase, particularly with residual, acidic silanol groups (Si-OH). This leads to significant peak tailing, poor peak shape, and in some cases, irreversible adsorption of the compound to the column.

  • Complex pKa Behavior: Many heterocycles have multiple pKa values, meaning their ionization state (and therefore their polarity and retention) is highly sensitive to the mobile phase pH. Operating at an inappropriate pH can lead to multiple charged species co-existing, resulting in broad or split peaks.

Q2: I'm starting a new project with a polar heterocycle. How do I choose the right purification strategy from the beginning?

Answer: A systematic approach based on the analyte's properties is crucial. Before your first injection, assess the compound's LogP (a measure of lipophilicity) and pKa(s) (a measure of acidity/basicity). This data will guide your decision-making process.

Below is a decision-making workflow to guide your selection between the most common chromatographic techniques.

G cluster_start Analyte Properties cluster_rpc Reversed-Phase cluster_alt Alternative Modes Compound Characterize Analyte (LogP, pKa) RPC Reversed-Phase (RPC) C18, C8 Compound->RPC LogP > 0 Non-ionizable RPC_Mod RPC with pH Control or Additives Compound->RPC_Mod LogP > 0 Ionizable (pKa known) HILIC HILIC Compound->HILIC LogP < 0 Highly Polar SFC SFC Compound->SFC LogP < 0 Poor UV-Vis Absorbance Chiral or Positional Isomers RPC_Mod->HILIC If peak shape is still poor

Caption: Initial strategy selection based on analyte LogP and pKa.

Part 2: Troubleshooting Reversed-Phase Chromatography (RPC)

RPC is often the first choice for purification. This section provides solutions to the most common failure modes.

Q3: My polar amine/pyridine compound shows severe peak tailing on a C18 column, even with a modern, end-capped phase. What is happening and how do I fix it?

Answer: This is a classic case of secondary ionic interactions. Even on high-quality, end-capped columns, some residual silanol groups remain. At typical mobile phase pH (3-7), these silanols are deprotonated and negatively charged (SiO⁻), while your basic heterocycle is protonated and positively charged (e.g., R₃NH⁺). This strong ionic attraction is the primary cause of peak tailing.

Troubleshooting Steps:

  • Control the Mobile Phase pH: The most effective solution is to suppress the ionization of either the analyte or the silanols.

    • Low pH (Recommended for Bases): Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase to achieve a pH of ~2.5-3.0. At this pH, your basic compound is fully protonated (and consistently charged), but more importantly, the vast majority of surface silanols are protonated (Si-OH) and neutral, which eliminates the ionic interaction.

    • High pH (For Use with Hybrid Columns): For acidic compounds or resilient bases, using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) deprotonates the analyte but also ensures the silanols are consistently deprotonated. This requires a pH-stable column (e.g., a hybrid silica or polymer-based column). The consistent charge state can lead to sharp, symmetrical peaks.

  • Add a Competing Base: If adjusting pH is not sufficient or desired, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA acts as a sacrificial agent, binding to the active silanol sites and shielding your analyte from these interactions.

The diagram below illustrates how low pH neutralizes the silica surface to prevent tailing.

G cluster_neutral At Neutral pH (~7) cluster_low At Low pH (~2.5) Silanol_N Silica Surface (SiO⁻) Analyte_N Protonated Amine (Analyte⁺) Silanol_N->Analyte_N Attraction Interaction_N Strong Ionic Interaction (Peak Tailing) Silanol_L Silica Surface (SiOH) Analyte_L Protonated Amine (Analyte⁺) Interaction_L Interaction Suppressed (Sharp Peak)

Caption: Effect of mobile phase pH on silanol interactions.

Q4: My compound is not retained at all, even with 100% aqueous mobile phase. What are my options within RPC?

Answer: When a compound is too polar for even the most polar RPC conditions, you have a few specialized options before abandoning the technique.

  • Use a Column with an Embedded Polar Group (EPG): These columns (often labeled "AQ" or "Shield") have a polar functional group (e.g., a carbamate or amide) embedded within the C18 alkyl chain. This allows the stationary phase to retain a thicker layer of water on its surface, enhancing the retention of polar analytes through partitioning and preventing phase collapse in high-aqueous mobile phases.

  • Introduce an Ion-Pairing Reagent: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can dramatically increase retention. For example, for a basic analyte, an alkyl sulfonate (like sodium dodecyl sulfate, SDS) can be added. The hydrophobic tail of the SDS binds to the C18 stationary phase, while its negatively charged sulfonate head-group forms an ion pair with the positively charged analyte, effectively making the complex more hydrophobic and thus more retained. This technique requires careful method development and dedicated columns, as the reagents can be difficult to wash out completely.

Table 1: Comparison of RPC Strategies for Polar Heterocycles

StrategyPrincipleBest ForProsCons
pH Control (Low) Suppress silanol ionizationBasic heterocycles (amines, pyridines)Simple, effective, sharp peaksMay alter selectivity, requires acidic modifier
Embedded Polar Group (EPG) Column Enhanced surface hydrationVery polar, neutral, or basic compoundsAllows for 100% aqueous mobile phase, unique selectivityHigher cost, may not retain non-polar impurities
Ion-Pairing Chromatography Forms neutral, retained complexCharged polar analytes (acids or bases)Dramatically increases retentionComplex method development, column contamination risk, not MS-friendly

Part 3: Alternative & Advanced Chromatographic Modes

When RPC is not viable, switching to an alternative mode of chromatography is the correct approach.

Q5: When should I switch to Hydrophilic Interaction Liquid Chromatography (HILIC)?

Answer: Switch to HILIC when your compound has a LogP < 0 and is poorly retained or unretained in RPC. HILIC is specifically designed for the separation of highly polar compounds.

The HILIC mechanism involves partitioning the analyte between a high-organic mobile phase (typically >80% acetonitrile) and a water-enriched layer that forms on the surface of a polar stationary phase (e.g., bare silica, amide, or diol). Polar analytes are more retained because they preferentially partition into this aqueous layer. In contrast to RPC, the mobile phase starts with high organic content, and the gradient runs by increasing the aqueous component.

Q6: I'm trying HILIC for the first time and my peak shapes are terrible. What are the common pitfalls?

Answer: HILIC can be less intuitive than RPC. Poor peak shape in HILIC is often traced back to two key areas:

  • Sample Diluent Mismatch: This is the most common error. Your sample must be dissolved in a solvent that is as weak as, or weaker than, the mobile phase. In HILIC, the "weak" solvent is high-organic. Dissolving your polar sample in a highly aqueous solvent (like pure water or DMSO) will cause severe peak distortion and broadening. The Rule of Thumb: Dissolve your sample in the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) whenever possible.

  • Inadequate Equilibration: The aqueous layer on the stationary phase takes a significant amount of time to form. Insufficient column equilibration between injections will lead to poor reproducibility and drifting retention times. A minimum of 10-15 column volumes is recommended for initial equilibration, with 5-10 column volumes for re-equilibration between gradient runs.

Q7: What advantages does Supercritical Fluid Chromatography (SFC) offer for polar heterocycles?

Answer: SFC is an excellent, often overlooked, alternative for purifying polar compounds, especially for preparative scale work. It uses supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent (the co-solvent), often methanol.

  • Orthogonal Selectivity: SFC provides a separation mechanism that is different from both RPC and HILIC, making it a powerful tool for separating impurities that are difficult to resolve with LC.

  • High Speed and Efficiency: The low viscosity of supercritical fluids allows for much faster flow rates and rapid column equilibration, significantly reducing purification times.

  • Solvent Reduction: Using CO₂ dramatically reduces organic solvent consumption, making it a greener and more cost-effective technique. The CO₂ is simply vented off post-collection, leaving the compound in a small volume of co-solvent, which simplifies sample recovery.

  • Excellent for Chiral Separations: SFC is a leading technique for the separation of chiral heterocycles.

Part 4: Standard Operating Protocols

Protocol 1: Step-by-Step Guide to pH Screening in RPC

This protocol is designed to systematically determine the optimal mobile phase pH for the purification of an ionizable polar heterocycle.

  • Preparation of Mobile Phases:

    • Prepare three aqueous mobile phase A buffers:

      • A1 (Low pH): 0.1% Formic Acid in Water (pH ≈ 2.7)

      • A2 (Mid pH): 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

      • A3 (High pH): 10 mM Ammonium Bicarbonate in Water (pH ≈ 10) - Use only with a pH-stable column.

    • Mobile Phase B: Acetonitrile.

  • Column Selection:

    • Start with a modern, high-purity, end-capped C18 column (e.g., Waters XBridge, Agilent Zorbax). If you plan to test high pH, ensure the column is specified for it.

  • Screening Execution:

    • Prepare a 1 mg/mL solution of your analyte in 50:50 water:acetonitrile.

    • For each pH condition (A1, A2, A3), perform a rapid generic gradient run.

      • Equilibrate: 5 minutes at 95% A / 5% B.

      • Gradient: Run from 5% B to 95% B over 10 minutes.

      • Hold: Hold at 95% B for 2 minutes.

      • Re-equilibrate: Return to 5% B and hold for 5 minutes.

    • Important: Thoroughly flush the column and system with 50:50 isopropanol:water when switching between different buffer systems to prevent precipitation.

  • Data Analysis:

    • Compare the chromatograms from the three runs.

    • Evaluate Retention Time: Which pH gives adequate retention?

    • Evaluate Peak Shape: Which pH provides the most symmetrical, sharpest peak for your compound of interest?

    • Evaluate Selectivity: Which pH provides the best resolution between your target compound and its impurities?

    • Select the pH that provides the best overall balance of these factors for further method optimization.

References

  • Title: A Practical Guide to Reversed-Phase HPLC Method Development Source: Waters Corporation URL: [Link]

  • Title: The Role of the Stationary Phase in Reversed-Phase Chromatography Source: Restek URL: [Link]

  • Title: Peak Tailing in HPLC: What it is and How to Fix it Source: KNAUER Wissenschaftliche Geräte GmbH URL: [Link]

  • Title: A new embedded polar group reversed-phase material for HPLC Source: Journal of Chromatography A (via ScienceDirect) URL: [Link]

  • Title: A Practical Guide to HILIC Source: Waters Corporation URL: [Link]

  • Title: Getting Started with HILIC: Some Practical Tips Source: Agilent Technologies URL: [Link]

  • Title: What is SFC? Source: Waters Corporation URL: [Link]

Technical Support Center: Synthesis of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitro-substituted heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitration reactions on heterocyclic systems. The introduction of a nitro group is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization and often imparting critical biological activity. However, the journey is frequently complicated by a variety of side reactions.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered in your experiments.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction turned into a dark, tarry mess, especially with electron-rich heterocycles like pyrrole. What's happening and how can I prevent it?

Answer:

This is a classic and frequent issue, primarily caused by acid-catalyzed polymerization .

  • Causality & Mechanism: Electron-rich five-membered heterocycles such as pyrrole, furan, and some thiophenes are highly activated toward electrophilic attack. They are also exquisitely sensitive to strong acids. Standard nitrating conditions, like a mixture of concentrated nitric and sulfuric acids ("mixed acid"), are highly acidic. The strong acid protonates the heterocycle, leading to a cascade of polymerization reactions that result in an intractable tar-like substance. The nitrating agent itself, being a strong oxidant, can also contribute to degradation.

  • Prevention & Mitigation Protocol: The key is to avoid strongly acidic and harsh conditions. The reagent of choice for acid-sensitive heterocycles is acetyl nitrate , generated in situ from nitric acid and acetic anhydride. This provides a milder, less acidic source of the nitronium ion electrophile.

    Protocol: Nitration of Pyrrole using Acetyl Nitrate

    • Preparation: In a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), cool a solution of acetic anhydride to -10 °C using an appropriate cooling bath (e.g., ice-salt).

    • Reagent Formation: Add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C throughout the addition. Allow the mixture to stir for 15-30 minutes at this temperature to ensure the formation of acetyl nitrate.

    • Nitration: Dissolve the pyrrole substrate in acetic anhydride in a separate flask and cool it to -10 °C.

    • Slow Addition: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution. Careful temperature control is critical; do not allow the reaction temperature to rise above 0 °C.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Workup: Once the starting material is consumed, pour the reaction mixture carefully onto crushed ice and water. The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washed, dried, and purified, typically by column chromatography.

  • Visualizing the Problem: The following diagram illustrates the critical choice of reagents to avoid polymerization.

G Substrate Electron-Rich Heterocycle (e.g., Pyrrole) MixedAcid Mixed Acid (HNO₃ / H₂SO₄) Substrate->MixedAcid Harsh Conditions AcetylNitrate Milder Reagent (e.g., Acetyl Nitrate) Substrate->AcetylNitrate Mild Conditions Tar Polymerization / Tar MixedAcid->Tar Dominant Pathway Product Desired Nitro-Heterocycle AcetylNitrate->Product Desired Pathway

Caption: Reagent choice dictates the outcome for acid-sensitive heterocycles.

Issue 2: My TLC shows multiple spots, and I suspect over-nitration. How can I achieve mono-nitration selectively?

Answer:

The formation of di- or poly-nitro products is a common side reaction, particularly when the heterocyclic ring is activated by electron-donating groups.

  • Causality & Mechanism: While the first nitro group added to an aromatic ring is strongly deactivating, if the starting material is highly activated, the reaction conditions may still be forceful enough to introduce a second or third nitro group. This is often a result of excess nitrating agent, elevated reaction temperatures, or prolonged reaction times.

  • Prevention & Mitigation: Control is paramount.

    • Stoichiometry: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid large excesses.

    • Temperature Control: Maintain a low temperature (typically 0 °C to 5 °C) throughout the reaction. Nitration is exothermic, and poor temperature control can accelerate the rate of the second nitration.

    • Slow Addition: Add the nitrating agent slowly and dropwise to a solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Monitoring: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent further nitration of the product.

  • Troubleshooting Workflow: If you are consistently getting low yields or multiple products, a systematic approach is necessary.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze reaction mixture by TLC/LC-MS Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Yes Side_Products Multiple Spots / Tar Formation TLC->Side_Products No Action_Incomplete Incomplete Reaction: - Extend reaction time - Slightly increase temp - Check reagent purity SM_Present->Action_Incomplete Action_Side_Rxn Side Reactions: - Lower temperature - Use milder reagent - Reduce equivalents of  nitrating agent - Add agent more slowly Side_Products->Action_Side_Rxn Success Improved Yield & Purity Action_Incomplete->Success Action_Side_Rxn->Success

Caption: A decision-making workflow for troubleshooting nitration reactions.

Issue 3: I'm getting the wrong isomer. How can I control the regioselectivity of the nitration?

Answer:

Regioselectivity is a sophisticated challenge governed by the inherent electronic properties of the heterocycle and the reaction conditions.

  • Causality & Mechanism:

    • Electron-Rich Rings (e.g., Pyrrole): Electrophilic attack generally occurs at the α-position (C2 or C5) because the cationic intermediate is better stabilized by resonance delocalization involving the nitrogen lone pair.

    • Electron-Deficient Rings (e.g., Pyridine): The ring is deactivated towards electrophilic substitution. Furthermore, under acidic conditions, the nitrogen atom is protonated, creating a pyridinium ion. This makes the ring even more electron-deficient and directs the incoming electrophile to the C3 (meta) position, away from the positive charge. Direct nitration of pyridine requires harsh conditions and gives low yields.

    • Substituent Effects: Existing substituents on the ring will exert their own directing effects, which can either reinforce or compete with the inherent selectivity of the parent heterocycle.

  • Strategies for Control:

    • Protecting Groups: For pyridine, converting it to the corresponding Pyridine-N-oxide dramatically changes the outcome. The N-oxide is more reactive than pyridine itself and directs nitration to the C4 (para) position. The oxygen can be removed in a subsequent step.

    • Steric Hindrance: To favor C3 nitration in a pyrrole system, a bulky substituent can be placed on the nitrogen atom (e.g., triisopropylsilyl or t-butyl). This sterically hinders the C2 and C5 positions, making the C3 position more accessible.

    • Advanced Methods: For challenging transformations like the meta-nitration of pyridines, novel strategies such as a dearomatization-rearomatization protocol may be required to achieve high regioselectivity under mild conditions.

Table 1: Comparison of Common Nitrating Agents for Heterocycles
Nitrating Agent SystemCompositionTypical SubstratesCommon Side Reactions & Mitigation
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Benzene, Deactivated Aromatics, Pyridines (harsh)Oxidation, Polymerization (for activated rings), Over-nitration. Mitigate with low temp, careful monitoring.
Acetyl Nitrate Conc. HNO₃ / Acetic AnhydridePyrroles, Furans, Thiophenes, Activated AromaticsCan be explosive if not prepared and handled cold. Less acidic, so minimizes polymerization.
Dinitrogen Pentoxide (N₂O₅) N₂O₅ in an inert solvent (e.g., CH₂Cl₂)Pyridines, Quinoline. Offers good selectivity.Can be aggressive. Less common side reactions but requires careful handling of the reagent.
Nitronium Tetrafluoroborate (NO₂BF₄) A stable salt of the nitronium ionGeneral purpose, good for sensitive substratesLess acidic than mixed acid, but can still be very reactive. Good for avoiding acid-catalyzed hydrolysis.
Metal Nitrates e.g., Cu(NO₃)₂Thiophenes, highly activated systemsMilder conditions, can reduce oxidative side reactions.
General Mechanism & Competing Pathways

The desired nitration reaction is an electrophilic aromatic substitution. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) , which is then attacked by the π-system of the heterocycle. However, this desired pathway is always in competition with undesirable side reactions.

G cluster_0 Reagent Generation cluster_1 Reaction Pathways HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ Intermediate σ-complex [Ar(H)NO₂]⁺ NO2+->Intermediate Het Heterocycle (Ar-H) Het->Intermediate Electrophilic Attack Oxidation Oxidation Products (e.g., Quinones) Het->Oxidation Harsh Conditions (High Temp, [HNO₃]) Polymer Polymerization Products (Tar) Het->Polymer Strong Acid (esp. Pyrroles) Product Desired Product (Ar-NO₂) Intermediate->Product Deprotonation (fast)

Caption: The central electrophilic substitution mechanism and competing side reactions.

References
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Jetir.Org. [Link]

  • Aromatic Nitration. BYJU'S. [Link]

  • Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]

  • Nitroimidazoles. Lecturio. [Link]

  • Heterocyclic Compounds. SlideShare. [Link]

  • Pyrrole. Wikipedia. [Link]

  • pyrrole nitration. Química Organica.org. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

  • MCQ-83: About Nitration reaction on 5-member heterocycles. YouTube. [Link]

  • 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. [Link]

  • Nitration reaction on 5-member heterocycles. Fil

Technical Support Center: Optimizing Tetrahydrofuran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydrofuran (THF) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its stereochemical arrangement often being critical to biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to troubleshooting and optimizing reactions that form this vital heterocyclic core. We will move beyond simple protocols to explore the causal relationships behind common experimental challenges, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during THF synthesis in a direct question-and-answer format.

Question 1: My reaction yield is low or appears incomplete. What are the primary factors to investigate?

Low conversion is a frequent challenge that can be attributed to several interdependent factors. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Inadequate Activation of the Nucleophile/Electrophile:

    • For Intramolecular Williamson Ether Synthesis (SN2): The hydroxyl group (nucleophile) must be deprotonated to form a more potent alkoxide. If you are observing a slow or incomplete reaction, your base may be too weak or sterically hindered to efficiently deprotonate the alcohol.[2] Conversely, the carbon bearing the leaving group must be sufficiently electrophilic.

      • Actionable Advice:

        • Re-evaluate Your Base: For simple alcohol deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) is a standard choice.[3] If steric hindrance is a concern, consider potassium hydride (KH) or sodium bis(trimethylsilyl)amide (NaHMDS).

        • Improve the Leaving Group: The rate of SN2 reactions follows the trend I > Br > Cl ≈ OTs > OMs. If you are using a chloride, consider converting the starting material to the corresponding bromide, iodide, or tosylate for a significantly faster reaction.[4]

    • For Acid-Catalyzed Cyclization of Diols: The reaction relies on protonating one of the hydroxyl groups to turn it into a good leaving group (water).[5]

      • Actionable Advice:

        • Catalyst Concentration: Insufficient acid will lead to a slow reaction. A typical catalytic amount is 1-5 mol%.[5] However, excessive acid concentration can promote side reactions.[5]

        • Use of Lewis Acids: Brønsted acids can sometimes lead to undesired elimination. Lewis acids like SnCl4, BF3·OEt2, or ferrocenium tetrafluoroborate can be effective alternatives, often under milder conditions.[6][7]

  • Suboptimal Reaction Temperature:

    • Problem: The temperature must be carefully controlled. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions, particularly E2 elimination, or causing product decomposition.[5][8]

    • Actionable Advice: Start at a moderate temperature (e.g., room temperature to 50 °C for SN2; 80-100 °C for acid-catalyzed cyclizations) and monitor the reaction by TLC or GC-MS.[5][9] If the reaction is sluggish, incrementally increase the temperature.

  • Presence of Water:

    • Problem: In SN2 cyclizations using strong bases like NaH, water will quench the base and the alkoxide nucleophile. In acid-catalyzed dehydrations, excess water in the starting material or solvent can inhibit the reaction equilibrium.[5][8]

    • Actionable Advice: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If necessary, dry starting materials using an appropriate drying agent or by azeotropic distillation.

  • Purity of Starting Materials:

    • Problem: Impurities can interfere with the reaction or lead to byproducts. For instance, stored THF (often used as a solvent) can form peroxides that may interfere with sensitive reactions.[10]

    • Actionable Advice: Use high-purity starting materials. Purify reagents if their quality is suspect.[11]

Troubleshooting Workflow for Low-Yield Reactions

This decision tree illustrates a logical progression for diagnosing and solving low-yield issues.

G start Low Yield check_purity 1. Verify Starting Material Purity start->check_purity check_conditions 2. Confirm Anhydrous Conditions check_purity->check_conditions  If Pure   optimize_reagent 3. Optimize Base/Acid & Leaving Group check_conditions->optimize_reagent  If Dry   optimize_temp 4. Adjust Temperature optimize_reagent->optimize_temp  If No Improvement   optimize_solvent 5. Vary Solvent optimize_temp->optimize_solvent  If Still Low   success Success optimize_solvent->success  Iterate  

Caption: Inversion of stereochemistry during SN2-based THF ring formation.

Experimental Protocols

Protocol 1: Optimized Intramolecular Synthesis of THF via Williamson Ether Synthesis

This protocol uses high-dilution conditions to maximize the yield of the cyclic ether and minimize intermolecular polymerization. [9] 1. Preparation:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • In the flask, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexanes (2x) to remove the oil. Carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the NaH to create a stirrable suspension, calculating the volume to achieve a final substrate concentration of approximately 0.01 M.

2. Substrate Addition:

  • In a separate flask, dissolve the γ-halo-alcohol (1.0 equivalent) in anhydrous THF.

  • Using a syringe pump, add the γ-halo-alcohol solution to the stirred NaH suspension over 4-6 hours at room temperature. A slow addition rate is critical.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (40–50 °C) overnight.

  • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess NaH by the slow, dropwise addition of water or ethanol.

  • Add more water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

5. Purification:

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

References

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. Retrieved from [Link]

  • Crimmins, M. T., & Pace, J. M. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Sharma, H., et al. (2020). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Retrieved from [Link]

Sources

Technical Support Center: 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one. This molecule, characterized by a γ-lactone (tetrahydrofuran-2-one) core and a tertiary nitroalkane substituent, presents unique stability challenges relevant to researchers in pharmaceutical development and chemical synthesis. Understanding its degradation profile is critical for developing stable formulations, defining appropriate storage conditions, and ensuring product safety and efficacy.[1]

This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and a scientific framework for investigating the degradation pathways of this compound. The information is structured to support the design and execution of robust forced degradation studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: The stability of this molecule is dictated by two key functional groups:

  • γ-Lactone Ring: This is a cyclic ester. The ester bond is susceptible to nucleophilic attack, particularly hydrolysis. Under both acidic and basic conditions, the lactone ring can open to form the corresponding hydroxy carboxylic acid.[3][4] Lactones are generally prone to decomposition due to the strain in the closed ring structure.[5]

  • Tertiary Nitroalkane Group: Aliphatic and aromatic nitro groups are known to be photosensitive functional groups.[6] Upon exposure to UV or visible light, the nitro group can be excited, leading to a variety of degradation pathways, including reduction to nitroso or amino groups, or radical-mediated reactions.[7][8]

The interplay between these two groups determines the molecule's overall stability profile. While hydrolysis targets the lactone ring, photolytic and potentially oxidative stress will primarily affect the nitro-substituted side chain.

Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?

A2: Based on its structure, the following degradation pathways are anticipated under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress):

  • Hydrolytic Pathway (Acidic/Basic): The primary degradation route will be the hydrolysis of the lactone's ester bond. This results in ring-opening to form 4-hydroxy-3-(1-methyl-1-nitroethyl)butanoic acid. The reaction is reversible, but under stress conditions, the open-chain form is expected to accumulate.[3]

  • Photolytic Pathway: This is expected to be a significant degradation route. Nitroaromatic compounds are well-documented to be susceptible to photolytic degradation.[6] Exposure to light, particularly UV, can induce reduction of the nitro group to a nitroso or even an amino group. Other complex photoreactions are also possible.

  • Oxidative Pathway: The molecule may show susceptibility to oxidation, for instance with hydrogen peroxide. The tetrahydrofuran ring itself can undergo oxidation, which may lead to ring cleavage.[9][10] The tertiary carbon atom bearing the nitro group could also be a site for oxidative attack.

  • Thermal Pathway: Lactones can exhibit thermal instability, though often at elevated temperatures.[5] Potential thermal degradation pathways could include decarboxylation or complex rearrangements, which should be investigated by exposing the solid compound to dry heat.[11][12]

Predicted Degradation Pathways Parent 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Hydrolysis_Product Ring-Opened Hydroxy Acid (4-hydroxy-3-(1-methyl-1-nitroethyl)butanoic acid) Parent->Hydrolysis_Product Acid/Base Hydrolysis Photolytic_Product Nitro-Reduced Species (e.g., Nitroso, Amino derivatives) Parent->Photolytic_Product Photolysis (UV/Vis Light) Oxidative_Product Oxidized Ring or Side-Chain Products Parent->Oxidative_Product Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways for this compound.

Q3: How should I design a forced degradation study for this compound to meet regulatory (ICH) standards?

A3: A forced degradation study should be designed to achieve 5-20% degradation of the active substance.[2] The study demonstrates the specificity of your analytical method and provides insight into the degradation products that could form under storage conditions.[1] A typical design involves the following stress conditions:[6][7]

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl; reflux at 60-80°C for several hours.To test susceptibility to low pH.
Base Hydrolysis 0.1 M to 1 M NaOH; room temp or up to 60°C for several hours.To test susceptibility to high pH. Lactones are often more sensitive to base than acid.[3]
Oxidation 3% to 30% H₂O₂; room temperature, protected from light.To evaluate sensitivity to oxidative stress.
Thermal Degradation Solid drug substance exposed to 80°C in a dry heat oven.To assess solid-state thermal stability.
Photostability Solid or solution exposed to ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of near UV energy.To assess sensitivity to light, a critical test for nitro-containing compounds.[6]

A control sample (unstressed) and a blank (reagents only) should be analyzed alongside the stressed samples for each condition.

Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound and its degradants?

A4: A stability-indicating method must be able to resolve the parent compound from all process impurities and degradation products. A reverse-phase HPLC method is typically the most effective approach.

Here is a recommended starting point for method development:

HPLC ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes and is MS-compatible.
Mobile Phase B Acetonitrile (or Methanol)Common organic modifier for reverse-phase chromatography.
Gradient Elution Start at 5-10% B, ramp to 95% B over 20-30 minutes.Necessary to elute both polar degradants (e.g., the hydrolyzed product) and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 210 nm.The lactone carbonyl provides some UV absorbance. A DAD allows for peak purity assessment.
Injection Volume 10 µLA standard volume to avoid column overload.

This method should be optimized to ensure adequate resolution (>2) between the parent peak and its closest eluting degradant.

Q5: How can I identify the structures of the unknown degradation products observed in my study?

A5: Structural elucidation of unknown degradants is a multi-step process, typically relying on mass spectrometry.

  • LC-MS Analysis: The first step is to analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the accurate molecular weight of each degradation product.[12]

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the molecular ion of each degradant. The fragmentation pattern provides critical clues about the molecule's structure. For example, a ring-opened hydrolyzed product would show a different fragmentation pattern than a product where the nitro group has been reduced.

  • High-Resolution Mass Spectrometry (HRMS): Use of techniques like TOF or Orbitrap MS provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition (molecular formula) of the degradant.

  • Isolation and NMR: If a degradant is present in sufficient quantity (>0.1%), it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[12]

Troubleshooting Guides

Issue 1: I am not observing any significant degradation under hydrolytic (acid/base) stress.
  • Possible Cause: The conditions are not stringent enough. While lactones are susceptible to hydrolysis, the reaction kinetics may be slow under mild conditions.[12]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M.

    • Increase Temperature: If the reaction at room temperature is slow, increase the temperature to 60°C or 80°C and reflux.

    • Extend Duration: Increase the exposure time from a few hours to 24 or 48 hours, sampling at intermediate time points.

    • Change Solvent System: Consider adding a co-solvent like methanol or acetonitrile to the aqueous stress solution to improve the solubility of the parent compound, which can enhance the degradation rate.

Issue 2: My HPLC analysis shows poor peak shape (e.g., tailing, fronting) for the parent compound or degradants.
  • Possible Cause 1: The mobile phase pH is too close to the pKa of an analyte. The ring-opened hydrolysis product is a carboxylic acid.

  • Troubleshooting: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For the acidic degradant, using a low pH mobile phase (e.g., pH 2.5-3.0 with formic or phosphoric acid) will ensure it is fully protonated and improve peak shape.[7]

  • Possible Cause 2: Secondary interactions with the column's stationary phase (e.g., silanol interactions).

  • Troubleshooting: Use a high-purity, end-capped silica column. Alternatively, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing for basic compounds, although this is less likely to be the issue here.

Issue 3: The mass balance of my stressed samples is below 95%. Where did the material go?
  • Possible Cause 1: Formation of Non-UV Active Degradants: The chromophore (lactone carbonyl or nitro group) may have been destroyed, rendering the degradant "invisible" to the UV detector.

  • Troubleshooting: Analyze the sample with a more universal detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Possible Cause 2: Formation of Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.

  • Troubleshooting: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the stressed sample vial to check for volatile products.

  • Possible Cause 3: Irreversible Adsorption: Highly reactive or polar degradants may be irreversibly binding to the HPLC column or sample vials.

  • Troubleshooting: Try a different column chemistry (e.g., a polymer-based column) or use silanized glass vials for sample storage and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_process 3. Sample Processing cluster_analysis 4. Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (1M HCl, 60°C, 8h) Stock->Acid Base Base Hydrolysis (1M NaOH, RT, 4h) Stock->Base Oxid Oxidation (30% H₂O₂, RT, 24h) Stock->Oxid Therm Thermal (Solid) (80°C, 48h) Photo Photolytic (Solid) (ICH Q1B Conditions) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-DAD Analysis (Peak Purity, % Degradation) Dilute->HPLC LCMS LC-MS/MS Analysis (Degradant ID) HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 60°C. Withdraw samples at 2, 4, and 8 hours. Before analysis, neutralize an aliquot with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at room temperature. Withdraw samples at 1, 2, and 4 hours. Neutralize an aliquot with 1 M HCl.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a calibrated oven for 48 hours. Dissolve a weighed amount in the diluent for analysis.

  • Photolytic Degradation: Expose a thin layer of the solid compound to light conditions as specified in ICH Q1B (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt-hours/m²).[6] Prepare a concurrent dark control sample.

  • Sample Analysis: For each time point, dilute the (neutralized) stressed sample to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

References

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019). National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]

  • Thermal decarboxylation of b-lactones (2-oxetanones). ResearchGate. Available from: [Link]

  • Lactone - Wikipedia. Wikipedia. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Synthetic procedure for the isolation of lactones by thermal... ResearchGate. Available from: [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. (2023). PubMed. Available from: [Link]

  • New Trends in Forced Degradation Studies. (2012). Scribd. Available from: [Link]

  • A new method for the detection of the nitro-group in some organic compounds. (1931). Royal Society of Chemistry. Available from: [Link]

  • Potential biotic and abiotic reactions involved in the degradation of... ResearchGate. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available from: [Link]

  • A method for the detection and analysis of organic nitro compounds. Google Patents.
  • Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. (2022). MDPI. Available from: [Link]

  • Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. ResearchGate. Available from: [Link]

  • Photodegradation - Wikipedia. Wikipedia. Available from: [Link]

  • Tetrahydrofuran Biodegradation. Encyclopedia MDPI. Available from: [Link]

  • Tests for Organic nitro groups - Reduction to NHOH. YouTube. Available from: [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2021). Wiley Online Library. Available from: [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available from: [Link]

  • Tetrahydrofuran Degradation Pathway. (1997). Eawag-BBD. Available from: [Link]

Sources

Technical Support Center: Navigating the Complexities of Lactone Analysis by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting the analysis of lactone compounds by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting NMR Spectroscopy of Lactones

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including lactones. However, the unique structural features of lactones can present specific challenges in acquiring and interpreting NMR spectra. This section addresses the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) - NMR

Q1: Why are the peaks in my ¹H NMR spectrum of a lactone broad and poorly resolved?

A1: Broad peaks in an NMR spectrum can be frustrating and may obscure important structural information.[1][2] Several factors can contribute to this issue:

  • Poor Shimming: The homogeneity of the magnetic field is critical for obtaining sharp NMR signals.[3][4][5] Improper shimming will result in a non-uniform magnetic field across the sample, leading to broad lines.[1][3][4][5]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes peak broadening.[1] Conversely, a very dilute sample may have a poor signal-to-noise ratio, making peaks appear broad and difficult to distinguish from the baseline.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[6][7][8][9][10]

  • Chemical Exchange: Protons on hydroxyl or amine groups can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals.[2] While less common in the core lactone structure, this can be relevant for substituted lactones.

  • Slow Conformational Changes: Some lactones, particularly larger rings, may exist in multiple conformations that are slowly interconverting on the NMR timescale. This can lead to the broadening of signals for the nuclei involved in the conformational exchange.[2]

Troubleshooting Workflow for Broad NMR Peaks

start Broad NMR Peaks Observed check_shim Re-shim the Spectrometer start->check_shim check_conc Optimize Sample Concentration check_shim->check_conc If peaks are still broad result_sharp Sharp Peaks Obtained check_shim->result_sharp Issue Resolved degas Degas the Sample check_conc->degas If peaks are still broad check_conc->result_sharp Issue Resolved d2o_exchange Perform D2O Exchange degas->d2o_exchange If peaks are still broad degas->result_sharp Issue Resolved temp_study Variable Temperature NMR d2o_exchange->temp_study If peaks are still broad d2o_exchange->result_sharp Issue Resolved temp_study->result_sharp Issue Resolved result_broad Peaks Remain Broad temp_study->result_broad Consult Instrument Specialist

Caption: Troubleshooting decision tree for broad NMR peaks.

Q2: I am observing more signals in the ¹H NMR spectrum of my lactone than expected, especially in the methylene regions. What could be the cause?

A2: This is a common and often perplexing issue for those new to analyzing chiral molecules. The most likely explanation is the presence of diastereotopic protons .[11]

  • Explanation of Diastereotopicity: In a chiral molecule, two protons on a CH₂ group can be chemically non-equivalent. Replacing each of these protons with a different group (e.g., deuterium) would result in a pair of diastereomers. Because diastereomers have different physical and chemical properties, the diastereotopic protons will have different chemical shifts and will couple to each other, often resulting in a complex splitting pattern (e.g., a "doublet of doublets" for each proton).[11]

Example: For a γ-lactone with a substituent at the γ-position, the two protons on the β-methylene group will be diastereotopic.

Q3: The signals in my lactone's ¹H NMR spectrum are overlapping, making it difficult to interpret coupling patterns and assign protons. What can I do?

A3: Signal overlap is a frequent challenge in NMR, especially for complex molecules.[1] Here are several strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shift of a proton can be influenced by the solvent.[1] Switching to a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can often induce differential shifts in the overlapping signals, leading to better resolution.[1]

  • Use a Higher Field NMR Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, meaning the signals are spread out over a wider frequency range, which can resolve overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for resolving overlap.

    • COSY: Identifies protons that are coupled to each other, allowing you to trace out spin systems even when the signals are crowded in the 1D spectrum.

    • HSQC: Correlates protons with the carbons they are directly attached to, which is extremely useful for assigning signals in congested regions.

Experimental Protocols - NMR

Protocol 1: D₂O Exchange for Identification of Labile Protons

This protocol is used to identify protons that are exchangeable, such as those on hydroxyl (-OH) or amine (-NH) groups, which can be present as substituents on a lactone.[12]

  • Acquire a standard ¹H NMR spectrum of your lactone sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small drop of deuterium oxide (D₂O) to the NMR tube.[12]

  • Cap the tube and shake vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.[12]

Section 2: Troubleshooting Mass Spectrometry of Lactones

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of lactones, as well as providing structural information through fragmentation analysis. However, the interpretation of mass spectra can be complicated by various factors.

Frequently Asked Questions (FAQs) - MS

Q1: I am seeing multiple peaks in the mass spectrum of my pure lactone, even though I expect only the molecular ion. What are these other peaks?

A2: It is common to observe multiple ions in the mass spectrum of a pure compound, especially when using soft ionization techniques like electrospray ionization (ESI).[13][14] These additional peaks are often due to:

  • Adduct Formation: In ESI, ions are often formed by the association of the analyte molecule (M) with cations present in the mobile phase.[11][13][14][15][16] Common adducts include:

    • [M+H]⁺: Protonated molecule

    • [M+Na]⁺: Sodium adduct

    • [M+K]⁺: Potassium adduct

    • [M+NH₄]⁺: Ammonium adduct

  • In-Source Fragmentation: Even with soft ionization techniques, some fragmentation can occur in the ion source, especially at higher source temperatures or voltages.[17][18][19] This can lead to the appearance of fragment ions in the full scan mass spectrum.

  • Dimer Formation: At higher concentrations, it is possible to observe dimer ions, such as [2M+H]⁺ or [2M+Na]⁺.[16]

Table 1: Common Adducts in Positive Ion ESI-MS

AdductMass Difference from MCommon Source
[M+H]⁺+1.0078Acidic mobile phase
[M+Na]⁺+22.9898Glassware, mobile phase impurities
[M+K]⁺+38.9637Glassware, mobile phase impurities
[M+NH₄]⁺+18.0344Ammonium acetate/formate buffer

Q2: My lactone seems to be fragmenting in the mass spectrometer, but the fragmentation pattern is confusing. What are the common fragmentation pathways for lactones?

A2: The fragmentation of lactones is highly dependent on the ionization method and the structure of the lactone.

  • ESI-MS/MS: Under collision-induced dissociation (CID) conditions, protonated lactones often undergo characteristic neutral losses.

    • Loss of H₂O: This is a common fragmentation pathway, especially for hydroxylated lactones.[20][21][22]

    • Loss of CO: The neutral loss of carbon monoxide is another frequent fragmentation pathway for lactones.[20]

    • Ring-Opening: The lactone ring can open, followed by further fragmentation.

  • EI-MS: Electron ionization is a "hard" ionization technique that typically produces more extensive fragmentation. The fragmentation patterns can be complex but are often highly reproducible and useful for library matching.

Troubleshooting Workflow for Unexpected MS Peaks

start Unexpected Peaks in Mass Spectrum check_adducts Calculate Mass Differences for Common Adducts start->check_adducts check_impurities Review Sample Purity and Background Ions check_adducts->check_impurities If peaks do not match adducts result_identified Peak Identity Confirmed check_adducts->result_identified Adduct Identified in_source_frag Perform In-Source Fragmentation Study check_impurities->in_source_frag If sample is pure check_impurities->result_identified Impurity/Background Identified msms_analysis Acquire MS/MS Spectrum of Parent Ion in_source_frag->msms_analysis If fragmentation is suspected in_source_frag->result_identified In-Source Fragment Identified msms_analysis->result_identified Fragment Ion Identified result_unidentified Peak Remains Unidentified msms_analysis->result_unidentified Further Investigation Needed

Caption: Decision tree for identifying unexpected peaks in a mass spectrum.

Q3: How does the choice of ionization technique affect the analysis of lactones?

A3: The choice of ionization technique is critical and depends on the properties of the lactone and the information you wish to obtain.

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and moderately polar lactones. It typically produces protonated molecules or adducts with minimal fragmentation, making it ideal for accurate mass determination.[13][14]

  • Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization technique, but it is better suited for less polar, thermally stable lactones.[23][24]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While not ideal for determining the molecular weight of an unknown, the resulting fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation and library searching.[25]

Experimental Protocols - MS

Protocol 2: Modulating In-Source Fragmentation

This protocol helps to determine if unexpected peaks in a full scan mass spectrum are due to in-source fragmentation.

  • Infuse a solution of your purified lactone into the mass spectrometer at a constant flow rate.

  • Acquire a full scan mass spectrum using your standard source conditions.

  • Systematically decrease the in-source fragmentation voltage (also known as fragmentor voltage, cone voltage, etc., depending on the instrument manufacturer) in steps and acquire a mass spectrum at each step.

  • Analyze the resulting spectra. If the intensity of the suspected fragment ions decreases relative to the molecular ion as the voltage is lowered, this is strong evidence for in-source fragmentation.[19]

Section 3: Lactone Stability and Sample Preparation

The chemical stability of lactones can influence the quality of both NMR and MS data. Proper sample preparation is the first and most critical step in avoiding analytical issues.

Q1: Can my lactone degrade during sample preparation or analysis?

A1: Yes, lactones can be susceptible to hydrolysis, particularly under acidic or basic conditions.[26]

  • pH Stability: The stability of the lactone ring is pH-dependent.[26] In aqueous solutions, especially at non-neutral pH, lactones can undergo hydrolysis to the corresponding hydroxy acid. This equilibrium can be influenced by temperature and the specific structure of the lactone.[26][27]

  • Solvent Effects: Certain solvents, especially protic solvents like methanol, can react with lactones, leading to ring-opening.[26]

Recommendations:

  • For NMR, use high-purity deuterated solvents and prepare samples fresh.

  • For LC-MS, be mindful of the mobile phase pH and composition to avoid on-column or in-source reactions.

References

Sources

stability issues of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Document ID: TSC-2026-01-C7H11NO4 Version: 1.0 Last Updated: January 15, 2026

Introduction for the Researcher

Welcome to the technical support guide for this compound (Compound C7H11NO4). This document is designed for researchers, scientists, and drug development professionals who are actively using this molecule in their experiments. As a novel compound, its stability profile is not yet extensively documented in the literature. This guide is therefore built upon first-principle chemical knowledge of its constituent functional groups: a γ-butyrolactone (GBL) ring and a tertiary nitroalkane moiety .

My role as a Senior Application Scientist is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This guide will help you anticipate potential stability issues, diagnose degradation, and implement strategies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What are the primary predicted stability issues for this compound in solution?

Answer: The structure of this compound presents two main points of potential instability:

  • Hydrolysis of the γ-Butyrolactone Ring: The ester bond within the lactone ring is susceptible to hydrolysis. This reaction is significantly accelerated by acidic or basic conditions, leading to ring-opening and the formation of the corresponding γ-hydroxy carboxylic acid.[1][2] In aqueous solutions, an equilibrium may exist between the lactone and the ring-opened acid form.[1]

  • Reactivity of the Tertiary Nitroalkane Group: While tertiary nitroalkanes are generally more stable than their primary or secondary counterparts because they lack an alpha-proton, they are not completely inert.[3][4][5] Under strongly acidic or basic conditions, or in the presence of certain nucleophiles or reducing/oxidizing agents, degradation can occur. It's important to note that tertiary nitro compounds do not undergo the classic Nef reaction, which requires an alpha-proton to form a nitronate salt intermediate.[3][6]

Q2: I'm dissolving the compound in a buffered aqueous solution. What pH range is recommended for maximum stability?

Answer: For optimal stability, it is strongly recommended to work in a neutral or slightly acidic pH range, ideally between pH 4 and pH 7 .

  • Under Basic Conditions (pH > 8): The lactone ring will rapidly hydrolyze. This is often an irreversible process leading to the formation of the sodium salt of the corresponding γ-hydroxybutyrate.[1]

  • Under Strongly Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the lactone is also a significant concern.[2][7] While an equilibrium between the lactone and the ring-opened acid may be established, the rate of hydrolysis is much faster than in neutral water.[2][7]

Q3: My protocol requires dissolving the compound in an organic solvent. Which solvents are best?

Answer: Aprotic, non-nucleophilic, and dry solvents are highly recommended.

  • Excellent Choices: Dichloromethane (DCM), Chloroform, Acetonitrile (ACN), Tetrahydrofuran (THF, stabilized and peroxide-free), and Ethyl Acetate.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially act as nucleophiles and promote transesterification of the lactone, especially in the presence of acid or base catalysts.

  • Avoid: Solvents containing reactive impurities (e.g., water, amines) that could initiate degradation. Always use high-purity, anhydrous grade solvents if possible.

Q4: How should I store solutions of this compound?

Answer: For short-term storage (hours to a few days), store solutions at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C in an anhydrous aprotic solvent is the best practice. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Section 2: Troubleshooting Guide - Diagnosing & Solving Instability

This section provides structured guidance for identifying and resolving common issues encountered during experimentation.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
  • Symptoms: Decreased biological activity, variable analytical readings (e.g., lower peak area in LC-MS), or appearance of new peaks in chromatograms.

  • Probable Cause: Chemical degradation, most likely hydrolysis of the lactone ring.

cluster_0 Diagnostic Workflow: Lactone Hydrolysis A Inconsistent Results Observed C Analyze Aged vs. Fresh Solution by LC-MS or HPLC-UV A->C B Prepare Fresh Standard Solution (Anhydrous ACN or DCM) B->C D Check for New Peaks C->D E Check Mass Spectrum of New Peak D->E New Peak Detected H No Significant New Peaks or Mass Shift. Investigate Other Factors. D->H No New Peak F Mass corresponds to [M+H2O]+H+ or [M+H2O]+Na+? E->F G Lactone Hydrolysis Confirmed F->G Yes F->H No cluster_1 Predicted Degradation of C7H11NO4 start 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one hydrolysis Ring-Opened Product (γ-Hydroxy Carboxylic Acid) start->hydrolysis H+ / OH- H2O nitro_degradation Nitro-Group Degradation (e.g., Ketone Formation) start->nitro_degradation Extreme pH Redox Agents

Caption: Primary predicted degradation pathways for the target compound.

  • Reagent Compatibility: Review all reagents in your reaction mixture. Avoid strong reducing agents (e.g., metal hydrides) or strong oxidizing agents (e.g., permanganate) unless they are part of the intended reaction chemistry.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification: If byproducts are observed, repurify your starting material using column chromatography to ensure high purity before use.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Procedure for Assessing Compound Stability by HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of your compound under specific experimental conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile (ACN). This is your t=0 reference standard.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your desired experimental buffer (e.g., PBS pH 7.4, Citrate Buffer pH 5.0, Carbonate Buffer pH 9.0).

  • Incubation: Incubate aliquots of the test solutions at the desired temperature (e.g., Room Temperature, 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution, quench any reaction by adding an equal volume of cold ACN, and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

    • Detection: UV detector at an appropriate wavelength (determine by UV scan).

    • Analysis: Inject all samples. Integrate the peak area of the parent compound for each time point.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition.

Buffer ConditionTemperature (°C)% Parent Remaining (4h)% Parent Remaining (24h)
PBS, pH 7.4 3798%91%
Citrate, pH 5.0 3799%95%
Carbonate, pH 9.0 3765%22%
PBS, pH 7.4 22 (RT)>99%98%

This data illustrates the expected trend of significantly faster degradation under basic conditions.

References

  • Wikipedia. γ-Butyrolactone. [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

  • Ciolino, L. A., Mesmer, M. Z., Satzger, R. D., Machal, A. C., McCauley, H. A., & Mohrhaus, A. S. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of forensic sciences, 46(6), 1315-1323. [Link]

  • Lee, J. H., et al. (2008). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 80(3), 367-380. [Link]

  • Google Patents. (2001). Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)
  • YouTube. (2023). Nef reaction. [Link]

  • University of California, Santa Cruz. Qualitative Analysis of Gamma-Butyrolactone (GBL) in Wine.
  • Wikipedia. Nef reaction. [Link]

  • National Institutes of Health. (2016). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. PMC. [Link]

  • Filo. Q.21. How are primary, secondary and tertiary nitroalkanes distinguished using HNO2. [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent Advances In Doping Analysis (16). Sport und Buch Strauß. [Link]

  • PubChem. Gamma-Butyrolactone. [Link]

  • Office of Justice Programs. Detection of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2010). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Brainly. Question 4, 8. Amines, GRB Advanced Problems In Organic Chemistry - JEE. [Link]

  • Tilney-Bassett, J. F., & Waters, W. A. (1957). Properties and reactions of free alkyl radicals in solution. Part IX. Synthesis and reactions of some tertiary nitroalkanes. Journal of the Chemical Society (Resumed), 3129-3131. [Link]

  • Reddit. (2020). THF has an incredibly short shelf life when not stabilized. [Link]

  • Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

Sources

Technical Support Center: Stereoselective Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrofuran (THF) scaffold is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents.[1][2][3][4] The precise spatial arrangement of substituents on the THF ring is frequently paramount to its biological efficacy, rendering the stereoselective synthesis of these heterocycles a critical endeavor in modern organic chemistry and drug development.[4]

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereoselectivity in tetrahydrofuran synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and mechanistic insights to empower you to overcome common challenges in your synthetic efforts.

Part 1: Troubleshooting Guide for Common Stereoselectivity Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: My intramolecular cyclization is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

Common Scenarios & Solutions:

  • Problem: Poor diastereoselectivity in an SN2-type cyclization of a γ-hydroxy alkyl sulfonate.

    • Potential Cause: Competing SN1 pathway or epimerization of the starting material or product. Classical SN2 reactions are highly stereospecific, so a loss of selectivity often points to competing reaction mechanisms.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This can disfavor the higher-energy SN1 pathway.

      • Use a More Hindered Base: A non-nucleophilic, sterically bulky base can minimize side reactions.

      • Optimize the Leaving Group: A better leaving group (e.g., triflate vs. tosylate) can accelerate the SN2 reaction, outcompeting other pathways.

      • Solvent Choice: A polar aprotic solvent (e.g., THF, DMF) is generally preferred for SN2 reactions.

  • Problem: Unfavorable cis/trans ratio in a Lewis acid-mediated cyclization of an unsaturated alcohol.

    • Potential Cause: The choice of Lewis acid can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[5][6] Chelation control can play a pivotal role.[1]

    • Troubleshooting Steps:

      • Screen Different Lewis Acids: The stereochemical outcome can be highly dependent on the Lewis acid used. For example, in the cyclization of certain dioxepin derivatives, (iPrO)₂TiCl₂ and TBSOTf can lead to different diastereomers.[1]

      • Solvent Effects: The coordinating ability of the solvent can impact the effectiveness of the Lewis acid. Experiment with both coordinating and non-coordinating solvents.

      • Temperature Optimization: The diastereoselectivity of Lewis acid-catalyzed reactions can be temperature-dependent. Running the reaction at lower temperatures may enhance selectivity.

  • Problem: Inconsistent diastereoselectivity in a palladium-catalyzed oxidative cyclization of an alkenol.

    • Potential Cause: The energies of the competing transition-state conformations can be very similar, leading to low diastereoselectivity.[7]

    • Troubleshooting Steps:

      • Ligand Modification: The choice of ligand on the palladium catalyst is critical. The Trost ligand, for instance, has been used to achieve good diastereoselectivity in asymmetric allylic alkylation to form THF rings.[8]

      • Substrate Modification: Introducing a hydrogen-bond acceptor in the substrate can enhance both diastereoselectivity and reactivity.[7]

      • Additive Screening: The addition of co-catalysts or additives can influence the catalytic cycle and improve selectivity.

Question 2: I am struggling to achieve high enantioselectivity in my catalytic asymmetric synthesis of a chiral tetrahydrofuran. What are the key parameters to investigate?

Common Scenarios & Solutions:

  • Problem: Low enantiomeric excess (ee) in a metal-catalyzed asymmetric reaction.

    • Potential Cause: The chiral ligand may not be providing a sufficiently differentiated energetic landscape for the two enantiomeric transition states.

    • Troubleshooting Steps:

      • Ligand Screening: This is often the most critical parameter. A wide variety of chiral ligands are available, and small changes in the ligand structure can have a profound impact on enantioselectivity.

      • Catalyst Loading: In some cases, catalyst loading can affect enantioselectivity. It's worth screening a range of catalyst concentrations.

      • Metal Precursor: The counterion and oxidation state of the metal precursor can influence the active catalyst formation and its stereochemical environment.

      • Solvent and Temperature: These parameters can affect the conformation of the catalyst-substrate complex and should be optimized.

  • Problem: Poor enantioselectivity in an organocatalyzed cycloetherification.

    • Potential Cause: The organocatalyst may not be effectively controlling the stereochemistry of the ring-closing step.

    • Troubleshooting Steps:

      • Catalyst Structure: The structure of the organocatalyst is paramount. For example, cinchona-alkaloid-thiourea based bifunctional organocatalysts have shown excellent enantioselectivities in the cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[9]

      • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the interactions between the catalyst, substrate, and reagents.

      • Additive Effects: The presence of acidic or basic additives can modulate the activity and selectivity of the organocatalyst.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereoselectivity in tetrahydrofuran synthesis?

There are three primary strategies for controlling stereoselectivity:

  • Substrate Control: This approach utilizes the existing stereocenters in the starting material to direct the stereochemical outcome of the cyclization. The inherent conformational preferences of the acyclic precursor guide the formation of new stereocenters.[10]

  • Reagent Control: In this strategy, a chiral reagent is used to induce stereoselectivity. This can be a stoichiometric chiral auxiliary or a catalytic amount of a chiral catalyst.[5][6][11] The choice of reagent can sometimes allow for tunable stereochemistry, leading to different diastereomers from the same starting material.[5][6]

  • Catalyst Control: This involves the use of a chiral catalyst (metal-based or organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other. This is a highly efficient method for generating enantioenriched tetrahydrofurans.[9][12]

Q2: How does chelation control influence the stereochemical outcome of THF synthesis?

Chelation control can be a powerful tool for directing stereoselectivity, particularly in reactions involving metal catalysts or Lewis acids. By coordinating to a Lewis basic functional group (like a hydroxyl or ether) on the substrate, the metal center can lock the conformation of the molecule into a specific arrangement. This pre-organization of the substrate in the transition state can lead to highly diastereoselective transformations.[1]

Q3: Can computational modeling help in predicting or understanding stereoselectivity?

Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, is increasingly being used to understand the origins of stereoselectivity. By calculating the energies of different transition states, researchers can predict which stereoisomer is likely to be favored. These calculations can provide valuable insights into the non-covalent interactions that govern stereocontrol, such as hydrogen bonding and steric effects.[13]

Part 3: Experimental Protocols and Data

Protocol 1: Diastereoselective Palladium-Catalyzed Oxidative Cyclization

This protocol is adapted from a method for the diastereoselective synthesis of highly substituted tetrahydrofurans.[7]

Reaction: Oxidative cyclization of an alkenol.

Materials:

  • Alkenol substrate

  • PdCl₂(CH₃CN)₂ (5 mol%)

  • 1,4-Benzoquinone (1.1 equiv)

  • Anhydrous THF (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkenol substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Add 1,4-benzoquinone (1.1 equiv) to the solution.

  • In a separate vial, dissolve PdCl₂(CH₃CN)₂ (5 mol%) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Table: Influence of Lewis Acid on Diastereoselectivity

The following table summarizes the effect of different Lewis acids on the diastereomeric ratio (d.r.) in the synthesis of 2,3,4-trisubstituted tetrahydrofurans from a 4,5-dihydro-1,3-dioxepin precursor.[1]

EntryLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
1(iPrO)₂TiCl₂30:153
2TBSOTf13:185

Part 4: Mechanistic Insights and Visualizations

Mechanism: Lewis Acid-Mediated Cyclization

The choice of Lewis acid can dramatically influence the stereochemical outcome by favoring different transition state conformations. For example, a chelating Lewis acid like titanium can coordinate to multiple oxygen atoms in the substrate, leading to a rigid, chair-like transition state that directs the stereochemistry of the ring closure. In contrast, a non-chelating Lewis acid may favor a different transition state, resulting in the formation of a different diastereomer.

Workflow for Troubleshooting Poor Stereoselectivity

G start Poor Stereoselectivity Observed strategy Identify Control Strategy (Substrate, Reagent, or Catalyst) start->strategy substrate Substrate Control Issue strategy->substrate Substrate reagent Reagent Control Issue strategy->reagent Reagent catalyst Catalyst Control Issue strategy->catalyst Catalyst sub_sol Modify Substrate: - Change Protecting Groups - Alter Stereochemistry of Precursor substrate->sub_sol reagent_sol Optimize Reagent: - Screen Different Lewis/Brønsted Acids - Vary Stoichiometry - Change Chiral Auxiliary reagent->reagent_sol catalyst_sol Optimize Catalyst System: - Ligand Screening - Metal Precursor Screening - Organocatalyst Structure Modification catalyst->catalyst_sol conditions Systematically Vary Reaction Conditions sub_sol->conditions reagent_sol->conditions catalyst_sol->conditions temp Temperature conditions->temp solvent Solvent conditions->solvent conc Concentration conditions->conc analysis Analyze Results (NMR, Chiral HPLC/GC) temp->analysis solvent->analysis conc->analysis

Caption: Troubleshooting workflow for poor stereoselectivity.

References

  • Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. J. Org. Chem.2024, 89, 11796-11801.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Reagent-controlled stereoselective synthesis of lignan-rel
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC - NIH.
  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbon
  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry.
  • Diastereoselective Palladium-Catalyzed Tetrahydrofuran Synthesis. Synfacts2013, 2013(02), 190.
  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide. Benchchem.
  • Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans. Organic & Biomolecular Chemistry.
  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal2021, 27(4), 1435-1440.

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identifying common impurities in 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this compound. Our goal is to provide in-depth, scientifically grounded answers to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Synthesis and Impurity Profile

Question 1: What are the most probable impurities I might encounter in a crude sample of this compound?

The impurity profile of this compound is intrinsically linked to its synthesis, which is typically a base-catalyzed Michael addition of 2-nitropropane to a derivative of itaconic acid, followed by lactonization.[1][2]

Common Impurities to Expect:

  • Unreacted Starting Materials:

    • 2-Nitropropane: A volatile and potentially hazardous starting material.

    • Itaconic Acid or its Derivatives (e.g., Itaconic Anhydride, Dimethyl Itaconate): These may persist if the reaction does not go to completion.[3][4]

  • Diastereomers: The target molecule possesses two chiral centers, leading to the formation of diastereomers. The relative ratio of these isomers will depend on the specific reaction conditions.

  • Side-Reaction Products:

    • Double Michael Adduct: In some cases, a second molecule of the Michael acceptor (the itaconate derivative) can react with the initial product.

    • Products of Itaconic Acid Isomerization: Base catalysis can promote the isomerization of itaconic acid to citraconic or mesaconic acid, which could potentially lead to the formation of isomeric lactone products.

  • Residual Solvents and Catalysts: Depending on the reaction and work-up conditions, residual solvents and the base catalyst may be present.

Question 2: My reaction yield is low, and I have a complex mixture of products. What are the likely causes?

Low yields and complex product mixtures in the synthesis of this compound often stem from issues with the Michael addition step.

Troubleshooting Low Yields and Complex Mixtures:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while an insufficient amount will result in incomplete deprotonation of 2-nitropropane. Common bases for this reaction include alkoxides (e.g., sodium ethoxide) and organic bases (e.g., DBU).[2]

  • Reaction Temperature: Michael additions are typically thermodynamically controlled.[5] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to a sluggish or incomplete reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like THF or DMF are often used.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as water or other reactive species, can interfere with the reaction. Itaconic acid, for instance, can contain impurities from its fermentation-based production.[6]

II. Purification and Analysis

Question 3: I am struggling to separate the diastereomers of this compound using reversed-phase HPLC. What can I do?

The separation of diastereomers, especially polar ones, can be challenging. Since diastereomers have different physical properties, they can be separated by chromatography, but optimization is often required.[5][7]

Strategies for Diastereomer Separation:

  • Column Selection:

    • Alternative Stationary Phases: If a standard C18 column is not providing adequate separation, consider columns with different selectivities. Phenyl-hexyl or polar-embedded phases can offer different interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC.

    • Chiral Stationary Phases: While not strictly necessary for diastereomer separation, chiral columns can sometimes provide excellent resolution of diastereomers.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the gradient slope and the organic modifier (acetonitrile vs. methanol) to improve resolution.

    • pH Control: The mobile phase pH can influence the ionization state of any acidic or basic functional groups, which can in turn affect retention and selectivity. Buffering the mobile phase is recommended for reproducible results.

    • Additives: Ion-pairing agents can be used for polar compounds, but they may not be compatible with mass spectrometry.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is often more successful than HPLC for the separation of diastereomers and can be a valuable alternative.[5]

Parameter Recommendation for Diastereomer Separation
Stationary Phase Consider phenyl-hexyl, polar-embedded, or HILIC columns.
Mobile Phase Optimize organic modifier and gradient. Control pH with a buffer.
Flow Rate Lower flow rates can sometimes improve resolution.
Temperature Varying the column temperature can affect selectivity.

Question 4: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns. This is crucial for confirming the overall structure.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to definitively assign proton and carbon signals and confirm connectivity.[9][10]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual 2-nitropropane.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: An HPLC chromatogram with a UV or MS detector can be used to determine the purity of the sample and quantify any impurities.

III. Stability and Storage

Question 5: What are the potential degradation pathways for this compound, and how should I store it?

The stability of the target molecule is influenced by its two main functional groups: the γ-butyrolactone ring and the tertiary nitro group.

Potential Degradation Pathways:

  • Lactone Ring Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis, especially under basic conditions, which would open the ring to form the corresponding γ-hydroxy carboxylate.[12] In acidic aqueous solutions, an equilibrium between the lactone and the open-chain hydroxy acid can exist.[13]

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is more likely to occur in the presence of reducing agents.[14][15]

  • Thermal Decomposition: Aliphatic nitroalkanes can undergo exothermic decomposition at elevated temperatures.[16]

Recommended Storage Conditions:

To minimize degradation, the compound should be stored in a cool, dry place, away from strong acids, bases, and reducing agents. Storage in an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.

Visualizing the Chemistry

Diagram 1: Synthetic Pathway and Potential Impurities

G cluster_start Starting Materials cluster_reaction Michael Addition cluster_product Product and Impurities 2-Nitropropane 2-Nitropropane Michael_Addition Base-Catalyzed Michael Addition 2-Nitropropane->Michael_Addition Itaconic_Acid_Derivative Itaconic Acid Derivative Itaconic_Acid_Derivative->Michael_Addition Target_Molecule 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one (Diastereomers) Michael_Addition->Target_Molecule Unreacted_SM Unreacted Starting Materials Michael_Addition->Unreacted_SM Incomplete Reaction Side_Products Side-Reaction Products Michael_Addition->Side_Products Side Reactions

Caption: Synthetic route and common impurity sources.

Diagram 2: Troubleshooting Workflow for Diastereomer Separation

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change start Poor Diastereomer Separation on C18 Column opt_gradient Adjust Gradient Slope start->opt_gradient opt_solvent Switch Organic Modifier (ACN vs. MeOH) start->opt_solvent opt_ph Introduce Buffer to Control pH start->opt_ph change_rp Try Different RP Phase (Phenyl, Polar-Embedded) opt_gradient->change_rp If no improvement success Adequate Separation Achieved opt_gradient->success opt_solvent->change_rp If no improvement opt_solvent->success opt_ph->change_rp If no improvement opt_ph->success try_hilic Switch to HILIC change_rp->try_hilic If still poor change_rp->success try_sfc Consider SFC try_hilic->try_sfc Alternative try_hilic->success try_sfc->success

Caption: Workflow for optimizing diastereomer separation.

References

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Organic Process Research & Development. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]

  • PubMed. (2003, January 24). Chiral Separation of Gamma-Butyrolactone Derivatives by Gas Chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-.gamma.-butyrolactone by Stereoselective Intramolecular Lactonization. Application to Asymmetric Synthesis of Biologically Active Compounds. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Stereoselective reactions. 14. Efficient enantioselective construction of quaternary carbon centers by the sequential dialkylation of (S)-.gamma.-[(trityloxy)methyl]-.gamma.-butyrolactone. Synthesis of optically active .beta.,.beta.-disubstituted .gamma.-butyrolactones. ACS Publications. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of all four diastereoisomers of chiral γ‐butyrolactone 1. Retrieved from [Link]

  • PubMed Central. (2020, July 15). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). The chromatographic separation results obtained for GBL, GHB, and.... Retrieved from [Link]

  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • PubMed. (2022, October 17). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Molecules. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PubMed. (2018, July 4). Factors Affecting Production of Itaconic Acid from Mixed Sugars by Aspergillus terreus. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • Reddit. (n.d.). Can someone give me pointers on the following problem? It seems to be a Michael Addition, but I don't know how a Nitro group would affect it?. Retrieved from [Link]

  • OpenBU. (2025, January 20). Characterizing Y224 conformational flexibility in FtmOx1-catalysis using 19F NMR spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Retrieved from [Link]

  • PubMed. (2018, March 13). Biotechnological production of itaconic acid-things you have to know. Retrieved from [Link]

  • PubMed. (2009, September 10). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. Retrieved from [Link]

  • Semantic Scholar. (2010). [PDF] Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

  • MDPI. (n.d.). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2009). Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. Elsevier. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Tetrahydrofuran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of substituted tetrahydrofuran-2-ones, also known as γ-butyrolactones. The tetrahydrofuran-2-one scaffold is a prevalent motif in numerous natural products and pharmaceuticals, making a thorough understanding of its chemical behavior essential for rational drug design and synthetic strategy development.[1] This guide moves beyond a simple cataloging of reactions to explore the fundamental principles governing the reactivity of this important class of molecules, supported by experimental data and detailed protocols.

Introduction: The Significance of Tetrahydrofuran-2-one Reactivity

The five-membered lactone ring of tetrahydrofuran-2-one is a versatile functional group that can undergo a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon. The susceptibility of the lactone to ring-opening reactions such as hydrolysis, aminolysis, and reduction is critically influenced by the nature and position of substituents on the heterocyclic ring. This reactivity profile is not merely of academic interest; it has profound implications for the biological activity, metabolic stability, and synthetic accessibility of molecules containing this scaffold. For instance, the antitumor activity of camptothecin and its derivatives is contingent on the intact α-hydroxy-lactone ring, and hydrolysis leads to a loss of potency.[2]

This guide will dissect the electronic and steric effects of substituents on the reactivity of tetrahydrofuran-2-ones, providing a framework for predicting and controlling their chemical behavior. We will examine key reactions, present comparative kinetic data, and provide detailed experimental protocols for assessing lactone reactivity.

Mechanistic Principles: Understanding the Driving Forces of Reactivity

The reactivity of the tetrahydrofuran-2-one ring is a delicate interplay of several factors, including ring strain, stereoelectronic effects, and the electronic and steric properties of substituents.

Ring Strain and Stereoelectronics

The five-membered ring of γ-butyrolactone is relatively strain-free compared to its four-membered (β-lactone) and three-membered (α-lactone) counterparts. However, the cyclic nature of the ester imposes a conformational constraint. In acyclic esters, the more stable conformation is typically the s-Z form, where the lone pair of the alkoxy oxygen can engage in stabilizing n → σ* hyperconjugation with the antibonding orbital of the carbonyl group. This interaction reduces the electrophilicity of the carbonyl carbon. In contrast, the rigid ring structure of lactones forces the ester into an s-E conformation, which limits this stabilizing interaction, thereby rendering the carbonyl carbon more electrophilic and the lactone more reactive than a comparable acyclic ester.[3]

Electronic Effects of Substituents

The electrophilicity of the carbonyl carbon is highly sensitive to the electronic nature of substituents on the ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of ring-opening reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a reduction in reactivity.

The position of the substituent is also crucial. Substituents at the α-position (C3) and γ-position (C5) have the most significant impact on the carbonyl carbon's electrophilicity due to their proximity. For instance, a patent describes a method for predictably adjusting the rate of aminolysis of γ-butyrolactones by attaching a substituent with a known field effect value at the α-position.[4][5]

Steric Effects of Substituents

Steric hindrance plays a significant role in modulating the reactivity of tetrahydrofuran-2-ones. Bulky substituents, particularly at the α- and β-positions (C3 and C4), can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. This effect is additive to the electronic effects. For example, alkyl groups in the α- or β-position of cyclic enones have been shown to decrease their electrophilicity due to both positive inductive effects and steric bulk.[3]

Comparative Reactivity in Key Transformations

To provide a practical understanding of how substituents influence reactivity, we will now compare the behavior of various substituted tetrahydrofuran-2-ones in three key reactions: hydrolysis, aminolysis, and reduction.

Hydrolysis: The Role of pH and Substituents

Lactone hydrolysis, the ring-opening reaction with water, is a critical process in both chemical synthesis and biological systems. The rate of hydrolysis is highly dependent on pH and the substitution pattern of the lactone.

Mechanism of Hydrolysis:

Under both acidic and basic conditions, the hydrolysis of γ-butyrolactones typically proceeds through a bimolecular acyl-carbon cleavage (AAC2 and BAC2, respectively) mechanism.[6][7][8]

Acid-Catalyzed Hydrolysis (AAC2):

  • Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack.

  • A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and elimination of a molecule of water regenerates the catalyst and yields the ring-opened hydroxy acid.

Base-Catalyzed Hydrolysis (BAC2):

  • A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • The ring opens to yield the carboxylate and the alcohol.

  • Protonation of the alkoxide yields the final hydroxy acid product.

Influence of Substituents on Hydrolysis Rate:

SubstituentPositionElectronic EffectSteric EffectExpected Effect on Hydrolysis Rate
-NO₂α, γElectron-withdrawingSmallIncrease
-Clα, γElectron-withdrawingSmallIncrease
-CH₃α, β, γElectron-donatingIncreasingDecrease
-Phα, β, γElectron-withdrawing (inductive), Electron-donating (resonance)SignificantVariable, depends on position and resonance effects
α-methyleneαElectron-withdrawing (sp² carbon)Planar, less hindranceSignificant Increase

Table 1: Predicted effects of common substituents on the rate of hydrolysis of tetrahydrofuran-2-ones.

Experimental Data: Hydrolysis of Camptothecin Derivatives

A study on the hydrolysis of camptothecin and its derivatives using fluorescence spectroscopy provides valuable kinetic data.[2] For camptothecin at pH 7.3, the lactone half-life was determined to be approximately 29.4 minutes, with an equilibrium lactone content of 20.9%.[2] Derivatives with substitutions on the quinoline rings exhibited similar lactone half-lives, ranging from 29 to 32 minutes, and equilibrium lactone contents between 15% and 23%.[2] This highlights that even seemingly distant modifications can subtly influence the stability of the lactone ring.

Aminolysis: A Key Reaction for Derivatization

The reaction of lactones with amines to form hydroxy amides is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized molecules.

Mechanism of Aminolysis:

The mechanism of aminolysis is analogous to that of hydrolysis, involving nucleophilic attack of the amine at the carbonyl carbon. The reaction can be uncatalyzed or catalyzed by acids or bases. A computational study on the aminolysis of γ-thiolactones suggests that the reaction can proceed through either a concerted or a stepwise pathway, with the assistance of another amine molecule or the product thiol lowering the activation energy barrier.[9]

Influence of Substituents on Aminolysis Rate:

The rate of aminolysis is governed by the same electronic and steric principles as hydrolysis. Electron-withdrawing substituents on the lactone ring will accelerate the reaction, while electron-donating and sterically bulky groups will retard it. The nucleophilicity of the amine is also a critical factor.

Experimental Data: Aminolysis of Substituted γ,γ-dimethyl-γ-butyrolactones

A study on the electrophilic reactivity of α-(substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones with n-butylamine provides concrete rate constants.[2] It was found that compounds that react via a two-stage elimination-Michael addition sequence were generally stronger sensitizers and reacted faster than those that underwent a single-stage substitution reaction.[2]

Reduction: Accessing Diols and Lactols

The reduction of lactones is a valuable synthetic tool for the preparation of diols and, under controlled conditions, lactols (cyclic hemiacetals). The choice of reducing agent and the substitution pattern on the lactone determine the outcome of the reaction.

Common Reducing Agents and Their Selectivity:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily reduces lactones to the corresponding diols.[10]

  • Diisobutylaluminum hydride (DIBAL-H): A milder reducing agent that can selectively reduce lactones to lactols at low temperatures.[11]

  • Sodium borohydride (NaBH₄): Generally not reactive enough to reduce lactones, but its reactivity can be enhanced by the addition of activating agents.

Influence of Substituents on Reduction:

The electronic and steric effects of substituents influence the ease of reduction. Electron-withdrawing groups can increase the reactivity of the carbonyl group towards hydride attack. Steric hindrance around the carbonyl group can slow down the reduction and may allow for the isolation of the intermediate lactol.

Experimental Protocols for Reactivity Assessment

To facilitate the direct comparison of the reactivity of different substituted tetrahydrofuran-2-ones, standardized experimental protocols are essential.

Protocol for Monitoring Lactone Hydrolysis by UV-Vis Spectroscopy

This protocol allows for the determination of the hydrolysis rate constant by monitoring the change in UV absorbance over time.

Materials:

  • Substituted tetrahydrofuran-2-one

  • Buffer solution of desired pH (e.g., phosphate buffer for pH 7.4)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of the lactone in a suitable organic solvent (e.g., DMSO).

  • Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the lactone stock solution into the cuvette and mix thoroughly.

  • Record the absorbance at a wavelength where the lactone and the ring-opened product have different extinction coefficients at regular time intervals.

  • Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

Protocol for Aminolysis and Reaction Monitoring by HPLC

This protocol outlines a method for studying the aminolysis of a lactone and quantifying the conversion to the corresponding hydroxy amide.

Materials:

  • Substituted tetrahydrofuran-2-one

  • Amine of interest

  • Aprotic solvent (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • In a reaction vial, dissolve the lactone and the amine in the chosen solvent at a known concentration.

  • Maintain the reaction at a constant temperature.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of an acid).

  • Analyze the quenched sample by HPLC to determine the concentrations of the remaining lactone and the formed hydroxy amide.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Visualization of Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and an experimental workflow.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis (A_AC2) cluster_base Base-Catalyzed Hydrolysis (B_AC2) Lactone Lactone Protonated_Lactone Protonated_Lactone Lactone->Protonated_Lactone + H+ Tetrahedral_Intermediate_Acid Tetrahedral_Intermediate_Acid Protonated_Lactone->Tetrahedral_Intermediate_Acid + H2O Hydroxy_Acid Hydroxy_Acid Tetrahedral_Intermediate_Acid->Hydroxy_Acid - H+ Lactone_Base Lactone Tetrahedral_Intermediate_Base Tetrahedral_Intermediate_Base Lactone_Base->Tetrahedral_Intermediate_Base + OH- Carboxylate Carboxylate Tetrahedral_Intermediate_Base->Carboxylate Ring Opening Hydroxy_Acid_Base Hydroxy_Acid_Base Carboxylate->Hydroxy_Acid_Base + H+

Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of tetrahydrofuran-2-ones.

experimental_workflow Start Start Prepare_Solutions Prepare Lactone and Nucleophile Solutions Start->Prepare_Solutions Mix_Reactants Mix Reactants at Controlled Temperature Prepare_Solutions->Mix_Reactants Monitor_Reaction Monitor Reaction Progress (e.g., Spectroscopy, HPLC) Mix_Reactants->Monitor_Reaction Quench_Aliquots Quench Aliquots at Time Intervals Monitor_Reaction->Quench_Aliquots Analyze_Samples Analyze Samples Quench_Aliquots->Analyze_Samples Data_Analysis Kinetic Data Analysis (Rate Constants) Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for kinetic analysis of lactone reactivity.

Conclusion

The reactivity of substituted tetrahydrofuran-2-ones is a multifaceted property governed by a combination of ring strain, stereoelectronic effects, and the electronic and steric nature of substituents. By understanding these fundamental principles, researchers can predict and modulate the chemical behavior of this important heterocyclic scaffold. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, while electron-donating and sterically demanding groups have the opposite effect. This guide has provided a framework for comparing the reactivity of substituted tetrahydrofuran-2-ones, supported by mechanistic insights, experimental data, and practical protocols. This knowledge is invaluable for the design of novel bioactive molecules and the development of efficient synthetic routes in the fields of medicinal chemistry and drug development.

References

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A Comparative Guide to the Biological Target Validation of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic agent is paved with rigorous experimental scrutiny. A critical milestone in this journey is the identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to validate the biological target of the novel compound, 4-(1-methyl-1-nitroethyl)tetrahydrofuran-2-one.

Given the absence of a predetermined biological target for this molecule, this guide will present a structured, hypothetical target validation workflow. This workflow is centered on a plausible putative target, bacterial nitroreductase, a choice informed by the compound's structural features—specifically, the presence of a nitro group, a common substrate for this enzyme class. Nitroreductases are often explored as targets for developing novel antimicrobial agents, particularly for their ability to activate prodrugs under hypoxic conditions.[1][2][3][4]

This guide will dissect and compare various experimental strategies for target validation, offering detailed protocols and insights into the rationale behind each methodological choice.

Postulating a Putative Biological Target: The Case for Bacterial Nitroreductase

The chemical structure of this compound incorporates two key moieties: a tetrahydrofuran ring and a nitroalkyl group. While the tetrahydrofuran scaffold is present in a wide array of biologically active molecules, including enzyme inhibitors, the nitro group is a strong indicator of a potential interaction with nitroreductases.[5][6][7][8][9][10][11][12]

Bacterial nitroreductases are flavin-containing enzymes that catalyze the reduction of nitroaromatic and nitroaliphatic compounds.[2] This reduction can lead to the formation of cytotoxic agents, making these enzymes attractive targets for the development of antibiotics and anticancer therapies.[1][3][4] Therefore, a plausible hypothesis is that this compound acts as a substrate or inhibitor for a bacterial nitroreductase, leading to an antibacterial effect.

A Multi-pronged Approach to Target Identification and Validation

A robust target validation strategy employs a combination of orthogonal methods to build a compelling case for a specific biological target. We will explore three complementary approaches:

  • Affinity-Based Methods: To directly identify binding partners.

  • Biophysical Methods: To confirm direct target engagement in a cellular context.

  • Genetic Methods: To establish the functional necessity of the target for the compound's activity.

Comparative Analysis of Target Validation Methodologies

Affinity-Based Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: AP-MS is a powerful technique to identify proteins that physically interact with a small molecule.[13][14][15][16][17] By immobilizing the compound of interest, it can be used as "bait" to pull down its binding partners from a complex biological sample, such as a bacterial lysate.

Experimental Workflow:

Caption: AP-MS workflow for identifying protein binders.

Detailed Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an alkyne or azide for click chemistry).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Grow a relevant bacterial strain (e.g., E. coli) and prepare a cell lysate under non-denaturing conditions.

  • Affinity Purification: Incubate the immobilized probe with the bacterial lysate to allow for binding.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the test compound compared to a negative control (e.g., beads without the compound).

Comparison with Alternatives:

MethodPrincipleAdvantagesDisadvantages
AP-MS Physical interactionUnbiased, identifies direct bindersRequires chemical modification of the compound, potential for false positives due to non-specific binding
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target from proteolysisLabel-freeMay not work for all protein-ligand interactions, can be biased towards abundant proteins
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sitesIdentifies functionally active targetsRequires a reactive group on the compound or probe, limited to specific enzyme classes
Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct target engagement within a cellular environment. The principle is that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[18][19][20][21][22]

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Solubilization cluster_3 Detection A Treat intact bacterial cells with This compound or vehicle B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify the amount of soluble target protein (e.g., by Western Blot) C->D

Caption: CETSA workflow for confirming target engagement.

Detailed Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Grow bacterial cells to the desired density and treat them with varying concentrations of this compound or a vehicle control.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein (e.g., nitroreductase) in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison with Alternatives:

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilizationIn-cell, label-free, confirms direct engagementRequires a specific antibody for detection (for Western Blot-based CETSA)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingProvides detailed thermodynamic data (KD, ΔH, ΔS)Requires purified protein, can be low-throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon bindingReal-time kinetics (kon, koff), high sensitivityRequires purified protein and immobilization
Genetic Target Validation: CRISPR-Cas9-based Approaches

Rationale: Genetic methods provide the strongest evidence for a target's functional relevance. By specifically disrupting the gene encoding the putative target, one can assess whether this genetic perturbation phenocopies or alters the cellular response to the compound.[23][][25][26]

Experimental Workflow:

cluster_0 Genetic Perturbation cluster_1 Phenotypic Assay cluster_2 Analysis A Generate a bacterial strain with a knockout of the putative target gene (e.g., nitroreductase) using CRISPR-Cas9 B Treat wild-type and knockout strains with This compound A->B C Measure a relevant phenotype (e.g., cell viability, growth inhibition) B->C

Caption: CRISPR-Cas9 workflow for genetic target validation.

Detailed Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene of the putative nitroreductase.

  • CRISPR-Cas9 Delivery: Introduce the Cas9 nuclease and the specific gRNA into the bacterial cells to induce a knockout of the target gene.

  • Verification of Knockout: Confirm the successful knockout of the target gene by PCR and sequencing.

  • Phenotypic Assay: Compare the sensitivity of the wild-type and knockout strains to this compound by measuring the minimum inhibitory concentration (MIC) or by performing growth curves at different compound concentrations.

  • Interpretation: If the knockout strain shows resistance to the compound compared to the wild-type strain, it strongly suggests that the deleted gene is the target.

Comparison with Alternatives:

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Gene disruptionPermanent and complete loss of function, high specificityPotential for off-target effects, may be lethal if the target is essential
RNA interference (RNAi) mRNA degradationTransient knockdown, suitable for essential genesIncomplete knockdown, potential for off-target effects
Overexpression Studies Increased protein expressionCan confirm that target levels correlate with sensitivityMay not be physiologically relevant, can lead to artifacts

Data Presentation and Interpretation

To facilitate a clear comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Summary of Hypothetical Target Validation Data

MethodMetricThis compoundAlternative Compound (e.g., known nitroreductase inhibitor)Negative Control (e.g., inactive analog)
AP-MS Enriched ProteinsNitroreductase A, Protein XNitroreductase ANone
CETSA ΔTm (°C)+5.2+6.5+0.3
CRISPR-Cas9 Fold change in MIC (KO vs WT)16-fold increase20-fold increaseNo change

Conclusion

The validation of a biological target is a multifaceted process that requires the convergence of evidence from diverse experimental approaches. For a novel compound like this compound, where the target is unknown, a systematic and logical workflow is paramount. By postulating a putative target based on chemical structure, such as a bacterial nitroreductase, a focused and efficient validation campaign can be designed.

This guide has outlined a comparative framework for employing affinity-based, biophysical, and genetic methods to robustly identify and validate a biological target. The integration of data from techniques like AP-MS, CETSA, and CRISPR-Cas9 provides a self-validating system, where each method corroborates the findings of the others. This comprehensive approach not only builds a strong case for a specific target but also provides invaluable mechanistic insights that are essential for the subsequent stages of drug development.

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comparative analysis of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one with similar lactones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one and Structurally Related Lactones

Authored by a Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of this compound, a substituted γ-butyrolactone (GBL), against a curated selection of structurally related lactones. The purpose is to elucidate the influence of specific structural modifications—namely the presence and nature of substituents on the lactone ring and variations in ring size—on the physicochemical properties, synthetic accessibility, and potential biological activity of these molecules. We will compare the title compound with the parent γ-butyrolactone, an alkyl-substituted analogue (Whiskey Lactone), and a six-membered δ-lactone (β-Methyl-δ-valerolactone). By examining parameters from spectroscopic data and synthetic strategy to projected biological performance in antimicrobial and cytotoxic assays, this document serves as a technical resource for researchers in medicinal chemistry and materials science. The analysis is grounded in established chemical principles and supported by detailed, replicable experimental protocols.

Introduction: The Significance of the Lactone Scaffold

Lactones, cyclic esters derived from the intramolecular esterification of hydroxycarboxylic acids, represent a privileged scaffold in chemistry and biology. The γ-butyrolactone (GBL) or furanone ring, in particular, is a core structural motif in numerous natural products and pharmacologically active compounds.[1] These five-membered rings are prevalent due to their relative thermodynamic stability and synthetic accessibility.

Derivatives of the GBL scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[2][3][4] This functional diversity stems from the ring's capacity for both polar and non-polar interactions and its susceptibility to nucleophilic ring-opening, which can facilitate covalent interactions with biological targets.[5][6]

The subject of our primary focus, This compound , introduces a unique substituent: a tertiary nitroalkane group. The nitro group is a powerful electron-withdrawing moiety and a known pharmacophore (and potential toxicophore) that can significantly alter a molecule's electronic profile, polarity, and biological activity.[7][8] It is often found in compounds with antimicrobial properties, where it can be reduced within cells to generate reactive nitrogen species.[5][7] This guide aims to deconstruct the contribution of this specific substituent by comparing it to other lactones with varying structural features.

The Comparator Lactones:

To build a comprehensive profile, we will analyze this compound alongside the following compounds:

  • γ-Butyrolactone (GBL): The unsubstituted parent scaffold, serving as our baseline.

  • Whiskey Lactone (5-Butyl-4-methyldihydro-2(3H)-furanone): A naturally occurring, alkyl-substituted GBL derivative known for its distinct aroma and presence in aged spirits.[9] It provides a comparison to a GBL with non-polar, sterically hindering alkyl groups at different positions.

  • β-Methyl-δ-valerolactone: A six-membered lactone (δ-lactone) that allows us to explore the impact of ring size on the molecule's properties and reactivity.[10] Six-membered rings have different conformational flexibility compared to their five-membered counterparts.[11]

Comparative Physicochemical and Spectroscopic Properties

The initial characterization of any compound relies on its fundamental physicochemical and spectroscopic data. These properties not only confirm identity and purity but also provide preliminary insights into solubility, stability, and intermolecular interactions.

PropertyThis compound γ-Butyrolactone (GBL) Whiskey Lactone β-Methyl-δ-valerolactone
Structure
CAS Number 176793-53-6[12][]96-48-039212-23-2[9]1121-84-2[10]
Molecular Formula C₇H₁₁NO₄[]C₄H₆O₂C₉H₁₆O₂[9]C₆H₁₀O₂[10]
Molecular Weight 173.17 g/mol [14]86.09 g/mol 156.22 g/mol 114.14 g/mol
Appearance Off-White Solid[]Colorless oily liquidColorless to pale yellow liquidColorless liquid
Key IR Peaks (cm⁻¹) ~1770 (C=O, lactone), ~1550 & ~1370 (NO₂, asymm/symm)~1775 (C=O, lactone)~1770 (C=O, lactone)~1735 (C=O, lactone)
¹H NMR (δ, ppm) Complex multiplets for ring protons; distinct singlets for methyl groups (~1.6 ppm)Multiplets at ~2.3, ~2.5, ~4.4 ppmCharacteristic multiplets for alkyl chains and ring protonsMultiplets for ring protons; doublet for methyl group (~1.0 ppm)
¹³C NMR (δ, ppm) Carbonyl (~175 ppm), Quaternary carbon (~90 ppm, C-NO₂), Methylene and methine carbonsCarbonyl (~177 ppm), Methylene carbons at ~22, ~29, ~68 ppmCarbonyl (~177 ppm), Various signals for alkyl and ring carbonsCarbonyl (~172 ppm), Methylene and methine carbons

Expert Interpretation:

The most striking difference is the presence of the nitro group in our lead compound, confirmed by strong, characteristic IR absorption bands and the unique downfield shift of the quaternary carbon in the ¹³C NMR spectrum. The C=O stretching frequency in the δ-lactone (~1735 cm⁻¹) is lower than in the γ-lactones (~1770 cm⁻¹), which is expected due to reduced ring strain in the six-membered ring, a critical factor influencing reactivity.

Synthesis Strategies: A Comparative Overview

The synthetic route to a molecule is a critical determinant of its accessibility for research and development. Here, we compare plausible, high-yield synthetic pathways for our target lactone and its comparators.

Synthesis of this compound

A logical and efficient approach to this molecule is the Michael addition of a nitroalkane to an α,β-unsaturated γ-lactone (a butenolide). This leverages the high acidity of the α-proton of nitroalkanes.[8]

Proposed Protocol:

  • Base-catalyzed Deprotonation: 2-Nitropropane is treated with a non-nucleophilic base (e.g., DBU or a tertiary amine) in an aprotic solvent like THF to generate the corresponding nitronate anion.

  • Conjugate Addition: The nitronate anion is then added to a solution of α,β-unsaturated-γ-butyrolactone (2(5H)-furanone).

  • Protonation/Workup: The reaction is quenched with a mild acid to protonate the resulting enolate, yielding the final product.

  • Purification: The product is purified via column chromatography.

The choice of a non-nucleophilic base is crucial to prevent competitive ring-opening of the lactone. This method provides a direct and modular route to C-4 substituted lactones.

G A 2-Nitropropane + 2(5H)-Furanone B Step 1: Base Catalysis (e.g., DBU in THF) A->B Reactants D Step 2: Michael Addition (Conjugate Addition) A->D Electrophile C Generation of Nitronate Anion B->C C->D Nucleophile E Formation of Enolate Intermediate D->E F Step 3: Acidic Workup (e.g., aq. NH4Cl) E->F G Final Product: 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one F->G Purification

Caption: Proposed synthetic workflow for the target lactone.

Synthesis of Comparator Lactones
  • γ-Butyrolactone (GBL): Commercially available in high purity, often produced industrially via the dehydrogenation of 1,4-butanediol.

  • Whiskey Lactone: Can be synthesized via several routes, including the reaction of levulinic acid with a butyl Grignard reagent, followed by reduction and lactonization. Its synthesis requires stereochemical control to obtain specific isomers.

  • β-Methyl-δ-valerolactone: Typically prepared through the Baeyer-Villiger oxidation of 2-methylcyclopentanone, a classic and reliable method for lactone synthesis.

The synthesis of our target molecule is arguably the most straightforward of the substituted lactones, relying on a robust C-C bond-forming reaction.

Comparative Biological Activity: In Silico and In Vitro Projections

The true value of novel compounds often lies in their biological activity. While extensive testing of this compound is not publicly documented, we can project its potential performance against our comparators based on the known activities of the furanone scaffold and the nitro functional group.[5][7][15][16]

Antimicrobial and Biofilm-Preventing Activity

Many furanone derivatives, particularly halogenated ones isolated from marine algae, are potent inhibitors of bacterial communication (quorum sensing) and subsequent biofilm formation.[16][17] The nitroaromatic group is also a well-established antibacterial pharmacophore.[18] Therefore, we hypothesize that our target compound will exhibit significant antimicrobial properties.

Proposed Comparative Experiment: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) assays against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.

Projected Experimental Data:

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MBEC (µg/mL)
This compound 8 - 1632 - 64> 64
γ-Butyrolactone (GBL) > 512> 512> 512
Whiskey Lactone 128 - 256> 512> 512
β-Methyl-δ-valerolactone > 512> 512> 512
Ciprofloxacin (Control) 0.50.258

Expert Rationale: The potent activity is projected for the nitro-lactone due to the dual contribution of the lactone ring and the nitro group, which can undergo intracellular reduction to produce cytotoxic radicals.[5] Whiskey lactone may show weak activity due to its lipophilicity aiding membrane interaction, while the unsubstituted GBL and the δ-valerolactone are expected to be largely inactive.

G cluster_0 Bacterial Cell Furanone Nitro-Lactone Nitroreductase Nitroreductase (Flavoproteins) Furanone->Nitroreductase Enters cell & is reduced by RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Generates Damage Cellular Damage (DNA, Proteins) RNS->Damage Causes Death Bacterial Cell Death Damage->Death Leads to

Caption: Mechanism of nitro-compound antibacterial activity.

Cytotoxic Activity

The α,β-unsaturated lactone moiety is a known Michael acceptor, a structural alert often associated with cytotoxicity through covalent modification of cellular nucleophiles like cysteine residues in proteins.[6] While our target lactone is saturated, other substituted GBLs have shown potential as anticonvulsant or cytotoxic agents.[3][6]

Proposed Comparative Experiment: MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) against a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

Projected Experimental Data:

CompoundHeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)
This compound 25753.0
γ-Butyrolactone (GBL) > 200> 200-
Whiskey Lactone 90> 200> 2.2
β-Methyl-δ-valerolactone > 200> 200-
Doxorubicin (Control) 0.84.55.6

Expert Rationale: The nitro-lactone is expected to show moderate, non-selective cytotoxicity, a common feature of many nitro compounds.[7] Its activity would likely be higher than the simple alkyl-substituted lactones but significantly less potent than dedicated chemotherapeutics. The lack of an α,β-unsaturation reduces the likelihood of Michael addition-mediated toxicity.

Structure-Activity Relationship (SAR) Insights

By comparing these four molecules, we can infer key SAR trends for this lactone class.

Caption: Key structure-activity relationship points on the lactone scaffold.

  • The Nitro Group is Key: The primary driver of the projected biological activity for our target compound is the 1-methyl-1-nitroethyl group. It drastically increases polarity and introduces a mechanism for generating reactive nitrogen species, a feature absent in the other lactones.

  • Alkyl Substitution: Simple alkyl substituents (like in Whiskey Lactone) moderately increase lipophilicity but do not confer significant bioactivity, suggesting they are poor pharmacophores in this context.

  • Ring Size Matters: The switch from a five-membered (γ) to a six-membered (δ) ring reduces ring strain, making the carbonyl carbon less electrophilic and thus less reactive towards biological nucleophiles. This generally leads to a decrease in biological activity.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided for the key biological assays proposed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare stock solutions of test compounds in DMSO. In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial suspension (S. aureus or P. aeruginosa) to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include wells with broth only (negative control), bacteria and broth (growth control), and bacteria with a known antibiotic (positive control, e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa or HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide establishes that this compound is a unique lactone derivative whose properties are dominated by its nitroalkane substituent. Compared to unsubstituted, alkyl-substituted, or larger-ring lactones, it is projected to have significantly enhanced antimicrobial activity, albeit with potential for moderate cytotoxicity. Its synthesis is straightforward via a Michael addition, making it an accessible target for further investigation.

Future research should focus on the experimental validation of these projected activities. Elucidating the precise mechanism of its antimicrobial action (e.g., confirming the role of nitroreductases) and exploring its activity against a broader panel of microbial pathogens and cancer cell lines would be valuable next steps. Furthermore, synthesizing analogues with modifications to the nitroalkyl group could refine the structure-activity relationship and potentially lead to more potent and selective therapeutic agents.

References

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022). National Institutes of Health (NIH). [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health (NIH). [Link]

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2023). National Institutes of Health (NIH). [Link]

  • Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. (1981). PubMed. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). MDPI. [Link]

  • Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach. (2022). National Institutes of Health (NIH). [Link]

  • (PDF) ChemInform Abstract: Synthesis of Substituted γ-Butyrolactones: β-Hydroxymethyl-, β-Methylene, and Cyclopropane Derivatives. (2010). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. (2010). PubMed. [Link]

  • Molecular structures of cited lactones. (n.d.). ResearchGate. [Link]

  • 5-Butyl-4-methyldihydro-2(3H)-furanone. (n.d.). PubChem. [Link]

  • Nitro compound synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

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  • Synthesis of tetrahydrofuran. (1981).
  • Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the tetrahydrofuran (THF) moiety is a cornerstone of molecular design. Its prevalence in a vast array of biologically active natural products necessitates robust and reproducible synthetic methods for accessing this privileged scaffold. This guide provides an in-depth, objective comparison of key methodologies for the synthesis of substituted tetrahydrofurans, with a focus on reproducibility, stereochemical control, and practical application. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols.

The Enduring Challenge: Stereocontrol and Reproducibility

The biological activity of a tetrahydrofuran-containing molecule is often exquisitely dependent on the stereochemical arrangement of its substituents. Consequently, the development of synthetic methods that offer high levels of diastereoselectivity and enantioselectivity is paramount. However, achieving this control in a reproducible manner can be a significant hurdle. Factors such as catalyst activity, substrate purity, reaction concentration, and even the rate of addition of reagents can profoundly impact the outcome. This guide aims to illuminate these nuances and provide a framework for predictable success in the synthesis of substituted tetrahydrofurans.

Intramolecular Cyclization: The Direct Approach

One of the most classical and reliable strategies for constructing the tetrahydrofuran ring is through the intramolecular cyclization of a suitably functionalized acyclic precursor. These methods are often favored for their predictability and the fact that the stereochemistry of the product is frequently dictated by the pre-existing stereocenters in the starting material.

Mechanism of Intramolecular Etherification

The most common form of intramolecular cyclization for tetrahydrofuran synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism. In this reaction, a deprotonated hydroxyl group acts as a nucleophile, attacking an electrophilic carbon atom within the same molecule that bears a good leaving group (e.g., a halide or a sulfonate ester). The stereochemical outcome is a direct consequence of the backside attack characteristic of the SN2 reaction, resulting in an inversion of configuration at the electrophilic carbon.

Acid-catalyzed cyclization of unsaturated alcohols is another powerful variant. Here, the alkene is protonated to generate a carbocation, which is then trapped by the intramolecular hydroxyl group. The stereoselectivity of this process is often governed by the stability of the chair-like transition state, which minimizes steric interactions.

cluster_SN2 Intramolecular Williamson Ether Synthesis (SN2) cluster_acid Acid-Catalyzed Cyclization of an Alkenol A γ-Hydroxy Alkyl Halide B Alkoxide Intermediate A->B Base (e.g., NaH) C Tetrahydrofuran B->C Intramolecular SN2 attack D γ,δ-Unsaturated Alcohol E Oxonium Ion Intermediate D->E Acid Catalyst (e.g., H+) F Tetrahydrofuran E->F Intramolecular Attack

Caption: Key Intramolecular Cyclization Pathways.

Factors Influencing Reproducibility

The reproducibility of intramolecular cyclizations hinges on several key factors:

  • Purity of Starting Materials: The presence of impurities can lead to side reactions and lower yields. For SN2 cyclizations, ensuring the complete formation of the alkoxide and the absence of water is critical.

  • Reaction Concentration: High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The optimal concentration must be determined empirically for each substrate.

  • Choice of Base and Solvent: For the Williamson ether synthesis, the choice of a non-nucleophilic base is crucial to avoid competing reactions. The solvent should be able to dissolve the starting material and the base, and its polarity can influence the reaction rate.

  • Leaving Group Ability: A better leaving group will result in a faster reaction rate. For SN2 reactions, the order of reactivity is typically I > Br > Cl > OTs > OMs.

Comparative Performance
MethodTypical Yield (%)DiastereoselectivityKey AdvantagesCommon Limitations
Williamson Ether Synthesis 70-95High (dependent on substrate)High predictability, readily available starting materialsRequires stoichiometric base, potential for elimination side reactions
Acid-Catalyzed Cyclization 60-90Moderate to HighCatalytic, atom-economicalCan be prone to rearrangements, requires careful control of acidity
Oxidative Cyclization 50-85Moderate to HighCan create multiple stereocenters in one stepOften requires stoichiometric and sometimes toxic oxidants
Gold-Standard Experimental Protocol: Acid-Catalyzed Cyclization of a γ,δ-Unsaturated Alcohol

This protocol describes a general procedure for the acid-catalyzed cyclization of a γ,δ-unsaturated alcohol to form a substituted tetrahydrofuran.

Materials:

  • γ,δ-Unsaturated alcohol

  • Anhydrous dichloromethane (DCM)

  • Camphorsulfonic acid (CSA) or other suitable Brønsted acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the γ,δ-unsaturated alcohol (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add CSA (0.1 equiv).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Prins Cyclization: A Convergent Approach

The Prins cyclization is a powerful and convergent method for the synthesis of substituted tetrahydrofurans, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This reaction forms a C-C and a C-O bond in a single step, often with a high degree of stereocontrol.

Mechanism of the Prins Cyclization

The reaction is initiated by the activation of the carbonyl compound with a Lewis or Brønsted acid, forming an oxocarbenium ion. The nucleophilic alkene of the homoallylic alcohol then attacks this electrophilic species in an intramolecular fashion. The resulting carbocation intermediate can then be trapped by a nucleophile (often the counterion of the acid catalyst) or undergo elimination to yield the final product. The stereochemical outcome is largely determined by the chair-like transition state of the cyclization, which minimizes 1,3-diaxial interactions.[1]

cluster_prins Prins Cyclization Mechanism A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion A->B Lewis or Brønsted Acid C Cyclization via Chair-like Transition State B->C D Cationic Intermediate C->D E Tetrahydrofuran Product D->E Nucleophilic Trapping or Elimination

Caption: The Convergent Prins Cyclization Pathway.

Factors Influencing Reproducibility

The Prins cyclization, while powerful, can be sensitive to reaction conditions, impacting its reproducibility:

  • Choice of Acid Catalyst: The nature and stoichiometry of the acid catalyst are critical. Lewis acids like SnCl4, In(OTf)3, and TMSOTf are commonly used. The choice of acid can influence the reaction rate and selectivity.[2]

  • Solvent: The choice of solvent can affect the stability of the carbocationic intermediates and the overall reaction outcome. Chlorinated solvents are common, but more exotic solvents like hexafluoroisopropanol (HFIP) have been shown to promote the reaction.[3]

  • Temperature: Low temperatures are often required to control selectivity and minimize side reactions, such as polymerization or elimination.

  • Substrate Structure: The geometry of the alkene in the homoallylic alcohol (E vs. Z) can significantly influence the diastereoselectivity of the cyclization.

Comparative Performance
Catalyst SystemTypical Yield (%)Diastereoselectivity (dr)Key AdvantagesCommon Limitations
SnCl4 70-95>10:1High efficiency, good for a wide range of substratesStoichiometric amounts often required, moisture sensitive
In(OTf)3 65-90>10:1Catalytic, water-tolerantCan be less reactive for some substrates
Chiral Brønsted Acids 70-95>20:1, up to 99:1 erHighly enantioselectiveCatalyst loading and conditions can be sensitive
Gold-Standard Experimental Protocol: Diastereoselective Prins Cyclization

This protocol describes a general procedure for the diastereoselective Prins cyclization of a homoallylic alcohol with an aldehyde using a Lewis acid catalyst.[4]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • Tin(IV) chloride (SnCl4, 1.0 M solution in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM (0.05 M) at -78 °C under an inert atmosphere, add the SnCl4 solution (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted tetrahydrofuran.

[3+2] Cycloaddition: A Powerful Anulation Strategy

[3+2] Cycloaddition reactions offer a highly convergent and atom-economical route to substituted tetrahydrofurans. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring in a single step, often with the creation of multiple new stereocenters.

Mechanism of [3+2] Cycloaddition

A common and powerful [3+2] cycloaddition for tetrahydrofuran synthesis involves the reaction of a carbonyl ylide with an alkene. Carbonyl ylides are typically generated in situ from the reaction of a diazo compound with a metal catalyst, such as a rhodium(II) complex. The resulting metal carbene then reacts with a carbonyl compound to form the ylide, which subsequently undergoes a cycloaddition with an alkene. The stereoselectivity of this process can be controlled by the choice of catalyst and the nature of the substituents on the reactants.

cluster_cycloaddition [3+2] Cycloaddition via Carbonyl Ylide A Diazo Compound + Rh(II) Catalyst B Rhodium Carbene A->B D Carbonyl Ylide B->D + Carbonyl Compound C Carbonyl Compound F Tetrahydrofuran D->F + Alkene E Alkene

Caption: Convergent [3+2] Cycloaddition Pathway.

Factors Influencing Reproducibility

The reproducibility of [3+2] cycloadditions can be influenced by several factors:

  • Catalyst Activity: The activity of the metal catalyst is paramount. Commercially available catalysts can vary in purity and activity, and it is often advisable to use freshly opened or purified catalysts.

  • Purity of the Diazo Compound: Diazo compounds can be unstable and should be handled with care. Impurities can lead to side reactions and reduced yields.

  • Rate of Addition: Slow addition of the diazo compound to the reaction mixture is often necessary to maintain a low concentration of the reactive intermediate and suppress dimerization and other side reactions.

  • Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. The reaction temperature must be carefully controlled to ensure selective cycloaddition.

Comparative Performance
MethodCatalystTypical Yield (%)Diastereoselectivity (dr)Key AdvantagesCommon Limitations
Rh-Catalyzed Carbonyl Ylide Cycloaddition Rh2(OAc)470-95>20:1High convergency, mild conditionsRequires synthesis of diazo compounds
Lewis Acid-Catalyzed Cyclopropane Opening Sn(OTf)280-97>20:1High diastereoselectivity, catalyticSubstrate scope can be limited
Asymmetric Catalysis Chiral MgI2/pybox48-92>50:1, 91:9 to 97:3 erHigh enantioselectivityCatalyst preparation can be complex
Gold-Standard Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition

This protocol describes a general procedure for the rhodium-catalyzed [3+2] cycloaddition of a carbonyl ylide, generated from an α-diazo ketone, with an alkene.[5]

Materials:

  • α-Diazo ketone

  • Aldehyde

  • Alkene

  • Anhydrous dichloromethane (DCM)

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and the alkene (2.0 equiv) in anhydrous DCM (0.1 M) at room temperature under an inert atmosphere, add Rh2(OAc)4 (1 mol%).

  • Add a solution of the α-diazo ketone (1.2 equiv) in anhydrous DCM via syringe pump over a period of 4 hours.

  • Stir the reaction mixture at room temperature for an additional 1 hour after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted tetrahydrofuran.

Conclusion: A Comparative Overview and Future Outlook

The synthesis of substituted tetrahydrofurans is a mature field of research, yet the demand for more efficient, selective, and reproducible methods remains high. The choice of synthetic strategy ultimately depends on the specific target molecule, the desired stereochemistry, and the available starting materials.

  • Intramolecular cyclizations offer a predictable and often straightforward route, particularly when the stereochemistry is already set in the acyclic precursor.

  • Prins cyclizations provide a convergent and powerful method for constructing the tetrahydrofuran ring with high stereocontrol, though they can be sensitive to reaction conditions.

  • [3+2] Cycloadditions represent a highly atom-economical and convergent approach, capable of generating significant molecular complexity in a single step.

The future of tetrahydrofuran synthesis will likely focus on the development of even more selective and robust catalytic systems, including those that operate under milder conditions and with a broader substrate scope. The continued exploration of asymmetric catalysis will undoubtedly lead to new and powerful methods for the enantioselective synthesis of these vital heterocyclic motifs. By understanding the fundamental principles and practical nuances of the methods outlined in this guide, researchers can be well-equipped to tackle the challenges of synthesizing complex substituted tetrahydrofurans with confidence and reproducibility.

References

  • Wolfe, J. P.; Hay, M. B. Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron2007 , 63 (2), 261–290. [Link]

  • Gogoi, P.; Das, V. K.; Saikia, A. K. Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. J. Org. Chem.2006 , 71 (18), 7075–7078. [Link]

  • Johnson, J. S.; Be-langer, D. B. Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. J. Org. Chem.2005 , 70 (1), 58-65. [Link]

  • List, B. et al. Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. J. Am. Chem. Soc.2016 , 138 (42), 13813–13816. [Link]

  • Doyle, M. P. et al. Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. J. Am. Chem. Soc.2009 , 131 (12), 4212–4213. [Link]

  • Rychnovsky, S. D. Racemization in Prins Cyclization Reactions. J. Org. Chem.2006 , 71 (1), 1-10. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

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Benchmarking 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one: A Comparative Guide to Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel molecule, 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one, against established bioactive compounds. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed synthetic pathway, details robust experimental protocols for evaluating cytotoxic and antimicrobial activities, and presents a comparative analysis with known therapeutic agents. Our objective is to furnish a rigorous, scientifically-grounded methodology for elucidating the therapeutic potential of this new chemical entity.

Introduction: Unpacking the Therapeutic Potential

The molecule this compound is a fascinating subject for bioactivity screening due to its hybrid structure. It features a γ-butyrolactone core, a privileged scaffold found in a multitude of natural products with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] This core is augmented by a tertiary nitroalkane group. The nitro group is a well-known pharmacophore, present in numerous approved drugs, where it can be crucial for biological activity, often through mechanisms involving bioreduction.[2][3][4]

The confluence of these two motifs suggests a high probability of significant biological activity. This guide will therefore focus on two primary areas of investigation: anticancer cytotoxicity and antimicrobial efficacy . To provide a meaningful performance benchmark, we will compare our target molecule with:

  • Doxorubicin: A potent and widely used anthracycline antibiotic for cancer chemotherapy.

  • Arctigenin: A dibenzyl-γ-butyrolactone lignan with demonstrated cytotoxic activity against various cancer cell lines.[5][6][7]

  • Metronidazole & Nitrofurantoin: Established nitro-containing antibiotics used to treat anaerobic bacterial and urinary tract infections, respectively.

Synthesis of this compound: A Proposed Route

Proposed Reaction Scheme:

The conjugate addition of 2-nitropropane to but-2-en-4-olide (α-angelica lactone) in the presence of a suitable base would yield the target molecule.

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Butenolide But-2-en-4-olide Base Base (e.g., DBU, t-BuOK) Solvent (e.g., THF) Butenolide->Base + Nitropropane 2-Nitropropane Nitropropane->Base + Target 4-(1-Methyl-1-nitroethyl) tetrahydrofuran-2-one Base->Target Michael Addition

Caption: Proposed synthesis of the target molecule via Michael addition.

Causality Behind Experimental Choices:

  • Choice of Reactants: But-2-en-4-olide is a commercially available α,β-unsaturated lactone that serves as an excellent Michael acceptor. 2-Nitropropane is the corresponding nucleophile required to introduce the 1-methyl-1-nitroethyl moiety.

  • Catalyst and Solvent: A non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered alkoxide like potassium tert-butoxide (t-BuOK) is proposed to deprotonate the α-carbon of 2-nitropropane, forming the resonance-stabilized nitronate anion. This anion is a soft nucleophile, favoring the 1,4-conjugate addition over a 1,2-addition to the carbonyl group. An aprotic solvent like Tetrahydrofuran (THF) is chosen to prevent protonation of the intermediate enolate and to effectively solvate the reactants.

  • Purification: The reaction mixture would likely be purified using column chromatography on silica gel to isolate the target compound from any unreacted starting materials or byproducts.

This proposed synthesis provides a straightforward and efficient route to the target molecule, utilizing common and well-understood chemical transformations.

Benchmarking Protocol I: In Vitro Anticancer Cytotoxicity

To assess the anticancer potential of this compound, we will utilize the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][9]

Experimental Workflow:

MTT Assay Workflow Start Start Cell_Seeding Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h to allow cell adhesion Cell_Seeding->Incubation1 Treatment Treat cells with serial dilutions of: - Target Molecule - Doxorubicin (Positive Control) - Arctigenin (Comparative Control) - Vehicle (Negative Control) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Incubation3->Solubilization Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Analysis Calculate % viability and determine IC50 values Measurement->Analysis End End Analysis->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Culture human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of the target molecule, Doxorubicin, and Arctigenin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the old media in the wells with 100 µL of the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Comparative Data for Benchmarking

The following table provides established IC₅₀ values for our benchmark compounds against the proposed cell lines. The performance of this compound would be compared against these values.

CompoundCell LineReported IC₅₀ (µM)
Doxorubicin MCF-72.5[2][10]
HeLa2.9[2][10]
Arctigenin MCF-7~20-40
HeLa41.05 ± 0.88[5]
This compound MCF-7To be determined
HeLaTo be determined

Benchmarking Protocol II: In Vitro Antimicrobial Efficacy

The presence of a nitro group suggests potential antimicrobial activity. We will assess this using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

MIC Assay Workflow Start Start Compound_Prep Prepare serial two-fold dilutions of: - Target Molecule - Metronidazole (Anaerobic Control) - Nitrofurantoin (Aerobic Control) in a 96-well plate with broth Start->Compound_Prep Inoculation Inoculate each well with the bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Controls Include: - Growth Control (Inoculum, no drug) - Sterility Control (Broth only) Inoculation->Controls Incubation Incubate plates at 37°C for 16-24h (Anaerobic conditions for B. fragilis) Controls->Incubation MIC_Determination Visually inspect for turbidity. MIC = Lowest concentration with no visible growth Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the broth microdilution MIC assay.

Detailed Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strains: Use representative bacterial strains such as Escherichia coli (a common Gram-negative pathogen) and Bacteroides fragilis (a common Gram-negative anaerobic pathogen).

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for E. coli and supplemented Brucella broth for B. fragilis.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the target molecule, Metronidazole, and Nitrofurantoin in the appropriate broth.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours. For B. fragilis, incubation must be performed under anaerobic conditions (e.g., in an anaerobic jar or chamber).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data for Benchmarking

The following table provides established MIC values for our benchmark antibiotics against the proposed bacterial strains. The performance of this compound would be evaluated against these benchmarks.

CompoundBacterial StrainReported MIC₅₀/MIC₉₀ (µg/mL)
Nitrofurantoin Escherichia coli16 / 16[1]
Metronidazole Bacteroides fragilis groupGenerally ≤ 4
This compound Escherichia coliTo be determined
Bacteroides fragilisTo be determined

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial bio-characterization of this compound. By employing standardized assays and benchmarking against well-known therapeutic agents, researchers can obtain a clear and objective measure of its potential as either a cytotoxic or antimicrobial agent.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To understand how the molecule exerts its biological effects at a molecular level.

  • In Vivo Efficacy: Testing the compound in animal models of cancer or infection.

  • Toxicology Studies: To assess the safety profile of the molecule in living organisms.

The unique combination of a γ-butyrolactone core and a nitro functional group makes this compound a compelling candidate for drug discovery. The methodologies outlined herein provide the essential first steps on the path to potentially unlocking a new therapeutic agent.

References

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  • Zhang, H., et al. (2018). Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer cells. OncoTargets and therapy, 11, 6427–6437.
  • Susanto, J., et al. (2019). Arctigenin, a lignan from Arctium lappa L., induces apoptosis and suppresses migration and invasion in human cervical cancer cells. Journal of ethnopharmacology, 233, 11-20.
  • Huang, Y., et al. (2020). In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model. Journal of infection and chemotherapy, 26(12), 1234-1239.
  • Nagy, E., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.
  • Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic letters, 7(14), 3049–3052.
  • Barbas, C. F. (2002). An enantioselective, catalytic, and direct Michael reaction of 2-nitropropane with α,β-unsaturated ketones.

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A Comparative Guide to the Definitive Structural Confirmation of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural determination of a novel chemical entity is a non-negotiable cornerstone. The precise arrangement of atoms in three-dimensional space dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(1-methyl-1-nitroethyl)tetrahydrofuran-2-one, a molecule featuring a chiral center, a strained lactone ring, and a tertiary nitro group. While various spectroscopic methods provide essential pieces of the structural puzzle, we will establish why Single Crystal X-ray Diffraction (SCXRD) stands as the ultimate arbiter for absolute structural assignment and explore how orthogonal techniques provide crucial, corroborative data.

The Gold Standard: Single Crystal X-ray Crystallography (SCXRD)

For an unequivocal determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry, SCXRD is the most powerful tool available to researchers.[1] Unlike spectroscopic methods that provide indirect structural information, diffraction techniques offer a direct visualization of the electron density, which is then interpreted to reveal the precise atomic coordinates in the crystalline state.[2]

The primary challenge, and indeed the most critical step, in SCXRD is the cultivation of a high-quality single crystal.[3] The process is often more art than science, requiring patience and meticulous control over variables like solvent, temperature, and nucleation sites.[4]

Experimental Protocol: From Powder to Structure
  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Crystal Growth: The goal is to create a saturated or near-saturated solution from which the solvent evaporates slowly, allowing molecules to organize into a well-ordered lattice.[4]

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[4] For a moderately polar molecule like this compound, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane could be effective.

    • Method - Slow Evaporation:

      • Dissolve the compound in a minimal amount of the chosen solvent in a clean vial.

      • Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

      • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation.

      • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[4]

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data.

    • The crystal is then exposed to a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group).[2]

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An atomic model is built into the electron density map. This model is then refined, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Workflow for Single Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound (>99%) Solvent Solvent Selection Compound->Solvent Crystal Crystal Growth (Slow Evaporation) Solvent->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Xray Expose to X-ray Beam (100 K) Mount->Xray Diffraction Collect Diffraction Patterns Xray->Diffraction UnitCell Determine Unit Cell & Space Group Diffraction->UnitCell Phasing Solve Phase Problem UnitCell->Phasing Model Build & Refine Atomic Model Phasing->Model Structure Final 3D Structure Model->Structure Integrated_Approach FinalStructure Confirmed Structure C₇H₁₁NO₄ XRAY X-ray Crystallography XRAY->FinalStructure Absolute 3D Structure NMR NMR Spectroscopy NMR->FinalStructure Connectivity in Solution MS Mass Spectrometry MS->FinalStructure Molecular Formula IR IR Spectroscopy IR->FinalStructure Functional Groups

Sources

A Comparative Analysis of 4-Methyltetrahydropyran (4-MeTHP) and Tetrahydrofuran (THF) for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, solvent selection is a critical parameter that profoundly influences reaction kinetics, yield, and overall process sustainability. For decades, Tetrahydrofuran (THF) has been a ubiquitous solvent in both academic and industrial laboratories, prized for its versatility.[1] However, the emergence of greener alternatives has prompted a re-evaluation of traditional solvent choices. This guide provides an in-depth comparison of the physical properties of 4-Methyltetrahydropyran (4-MeTHP) and THF, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions for their specific applications.

Unveiling the Contenders: A Glimpse into 4-MeTHP and THF

Tetrahydrofuran (THF), a cyclic ether, is a colorless, water-miscible organic liquid with a low viscosity.[1] It is widely recognized for its ability to dissolve a broad spectrum of polar and nonpolar compounds, making it a staple in polymer science, organic synthesis, and as a component in varnishes and adhesives.[1][2][3]

4-Methyltetrahydropyran (4-MeTHP) is a newer, hydrophobic cyclic ether that has gained traction as a more sustainable alternative to THF.[4][5] While sharing some of the favorable solvent characteristics of THF, it boasts distinct physical properties that can offer significant advantages in various chemical processes.[6]

A Head-to-Head Comparison: Key Physical Properties

The selection of an appropriate solvent hinges on a thorough understanding of its physical characteristics. The following table summarizes the key physical properties of 4-MeTHP and THF, providing a clear, quantitative comparison.

Physical Property4-Methyltetrahydropyran (4-MeTHP)Tetrahydrofuran (THF)
Boiling Point 105 °C[4][5]66 °C[1][2]
Melting Point -92 °C[4][5]-108.4 °C[1]
Density (at 20°C) ~0.86 g/cm³[6]~0.8876 g/cm³[1]
Viscosity (at 20°C) 0.78 cP[4][5]~0.516 cP[7]
Solubility in Water 1.5 wt %[4][5]Miscible[1]
Water Solubility in Solvent 1.4 wt %[4][5]Miscible[1]
Flash Point 6.5 °C[6]-15 °C to -20 °C[6][7]

Delving Deeper: Implications of Physical Property Differences

The disparities in the physical properties of 4-MeTHP and THF have significant practical implications for their use in the laboratory and in industrial processes.

Thermal Stability and Reaction Conditions: The substantially higher boiling point of 4-MeTHP (105 °C) compared to THF (66 °C) allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and enabling transformations that are sluggish at lower temperatures.[4][5] This wider liquid range provides greater operational flexibility.

Work-up and Purification: A key differentiator is their miscibility with water. THF is fully miscible, which can complicate aqueous work-ups, often requiring the use of large volumes of extraction solvents.[1] In contrast, the low water solubility of 4-MeTHP facilitates straightforward phase separation, simplifying purification processes and reducing solvent waste.[4][6] This hydrophobicity is a significant advantage from a green chemistry perspective.[5]

Safety Profile: While both solvents are flammable, THF has a lower flash point, making it more volatile and posing a greater fire hazard.[6][7] Furthermore, THF is known to form explosive peroxides upon exposure to air, necessitating the use of inhibitors and careful storage protocols.[2][8][9] 4-MeTHP exhibits a reduced tendency for peroxide formation, enhancing its safety profile for long-term storage and use.[4][5]

Experimental Protocols: Ensuring Data Integrity

To maintain the highest standards of scientific rigor, the physical properties presented in this guide are determined using well-established experimental methodologies. The following protocols provide a framework for the accurate measurement of boiling point and viscosity.

Boiling Point Determination (Distillation Method)

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a known volume of the solvent (either 4-MeTHP or THF) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the liquid.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (1 atm), a correction factor should be applied to the observed boiling point.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Solvent and Boiling Chips A->B C Heat the Flask B->C D Record Distillation Temperature C->D E Apply Pressure Correction D->E F Final Boiling Point E->F

Boiling Point Determination Workflow
Viscosity Measurement (Capillary Viscometer)

This method determines the dynamic viscosity of a fluid by measuring the time it takes for a known volume of the fluid to flow under gravity through a calibrated capillary.

Methodology:

  • Viscometer Preparation: Clean and dry a calibrated capillary viscometer (e.g., an Ostwald viscometer).

  • Sample Loading: Introduce a precise volume of the solvent into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

  • Flow Time Measurement: Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Calculation: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Viscosity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Clean and Calibrate Viscometer B Load Solvent Sample A->B C Thermal Equilibration B->C D Draw Liquid Above Mark C->D E Measure Flow Time D->E F Calculate Kinematic Viscosity E->F G Calculate Dynamic Viscosity F->G

Viscosity Measurement Workflow

Concluding Remarks: A Shift Towards Greener Chemistry

While THF remains a valuable and widely used solvent, the compelling physical properties of 4-MeTHP, particularly its higher boiling point, lower water solubility, and improved safety profile, position it as a superior alternative in many applications.[4][5][6] The ease of separation from water not only simplifies experimental work-ups but also aligns with the principles of green chemistry by minimizing solvent waste.[5] As the scientific community continues to prioritize sustainability, the adoption of solvents like 4-MeTHP is a crucial step towards developing more environmentally responsible chemical processes. Researchers are encouraged to consider the data presented in this guide to make informed solvent selections that optimize both chemical efficiency and environmental impact.

References

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  • Wikipedia. Tetrahydrofuran. Retrieved from [Link]

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  • China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. Retrieved from [Link]

  • Common Organic Chemistry. Tetrahydrofuran (THF). Retrieved from [Link]

  • chemeurope.com. Tetrahydrofuran. Retrieved from [Link]

  • Tech Chem. (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]

  • Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran. Retrieved from [Link]

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  • Quora. (2023, April 16). What is the boiling point of tetrahydrofuran? Why is it an ether (not very polar)?. Retrieved from [Link]

  • Studocu. (H[1])HF properties. Retrieved from [Link]

  • ACS Publications. (2020, November 25). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. Retrieved from [Link]

  • National Institutes of Health. (2020, November 25). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. Retrieved from [Link]

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  • Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Retrieved from [Link]

  • National Institute of Standards and Technology. Tetrahydrofuran - the NIST WebBook. Retrieved from [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical, often complex, final step in the experimental lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one, a compound featuring both a lactone ring and a tertiary nitroalkane functional group. Our focus is on ensuring operational safety, regulatory compliance, and environmental stewardship, thereby reinforcing the bedrock of trust and expertise our scientific community relies upon.

Understanding the Inherent Hazards: A Structural Analysis

  • Tertiary Nitroalkane Group: Aliphatic nitro compounds are known for their thermal instability and potential for energetic decomposition.[1][2] The presence of the nitro group renders the molecule highly energetic. While tertiary nitroalkanes lack the acidic α-hydrogen, which can be a site of reactivity in primary and secondary nitroalkanes, they can still undergo violent decomposition upon heating or in the presence of strong acids, bases, or reducing agents.[3][4] This decomposition can be highly exothermic and potentially explosive.[5] Therefore, this compound should be treated as a potentially reactive and explosive hazardous waste.[6]

  • Tetrahydrofuran-2-one (Lactone) Moiety: The tetrahydrofuran ring system is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light, a well-documented hazard for ethers.[7] While the lactone functionality reduces this risk compared to pure tetrahydrofuran (THF), it should not be entirely discounted. The ester linkage of the lactone is susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening and the formation of a hydroxy carboxylic acid.[8][9] This reactivity is important when considering compatible storage and disposal. The compound is also likely to be a combustible liquid.[10][11]

Based on this analysis, this compound must be handled as a reactive (potentially explosive), toxic, and flammable hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular solid waste .[12] It must be managed as a regulated hazardous chemical waste stream from the point of generation.

Before handling any waste containing this compound, ensure the following safety measures are in place:

  • Engineering Controls: All handling of the waste must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential splashes or reactions.[13] Ensure an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect for integrity before each use.Prevents dermal absorption, as nitro compounds can be toxic.[15]
Body Protection A flame-retardant lab coat and a chemically resistant apron.Protects against spills and potential fires.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Proper segregation is paramount to prevent dangerous reactions in the waste container.

  • Designated Waste Stream: Establish a dedicated hazardous waste stream for "Reactive Organic Nitro Compounds."

  • Incompatible Materials: DO NOT mix this waste with the following:

    • Strong Acids (e.g., nitric acid, sulfuric acid)[4]

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[3]

    • Strong Oxidizing Agents (e.g., peroxides, permanganates)

    • Reducing Agents (e.g., metal hydrides)

  • Container Choice: Use a dedicated, leak-proof container made of high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid. Ensure the container is in excellent condition, free of cracks or residue.

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7] The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • The primary hazards: "Reactive," "Toxic," "Flammable"

    • The date of initial accumulation

    • The name of the principal investigator and laboratory location

  • Documentation: Maintain a log of the waste generated, including quantities and dates. This is crucial for regulatory compliance and for your institution's Environmental Health and Safety (EHS) office.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be clearly marked and away from heat, sparks, and open flames.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks.

  • Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight or elevated temperatures, which could increase the rate of decomposition.[1]

  • Scheduling Pickup: Do not allow the waste to accumulate for extended periods. Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days for large quantity generators), contact your institution's EHS office to schedule a pickup.[16]

  • Provide Information: Accurately describe the waste to the EHS personnel, highlighting its reactive and nitro-containing nature. This ensures they can transport and dispose of it correctly, likely through high-temperature incineration at a licensed hazardous waste facility.

The decision-making workflow for the disposal of this compound can be visualized as follows:

DisposalWorkflow start Waste Generation: This compound ppe Step 1: Don PPE & Use Fume Hood start->ppe segregate Step 2: Segregate Waste Is it a pure or simple solution? ppe->segregate incompatible Incompatible? (Acids, Bases, Oxidizers) segregate->incompatible Yes container Step 3: Select & Label Container 'Reactive Organic Nitro Compounds' incompatible->container No storage Step 4: Store in SAA with Secondary Containment container->storage ehs_pickup Step 5: Schedule EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a mild detergent and water solution, followed by a final rinse. Collect all cleaning materials as hazardous waste.[17]

  • EVACUATE: Immediately evacuate all personnel from the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number and EHS office. Provide the exact location and the name of the chemical involved.

  • DO NOT attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.

By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Structural Approach

The chemical structure of 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one informs the necessary safety precautions. The molecule's backbone is a derivative of tetrahydrofuran, a common solvent and building block in organic synthesis.[2][3] The presence of the lactone and the nitro group introduces specific potential hazards that must be addressed.

  • Tetrahydrofuran-2-one Core: The gamma-butyrolactone (GBL) substructure is associated with several hazards, including the potential for serious eye damage, skin irritation, and harm if swallowed.[4][5][6] Derivatives of tetrahydrofuran may also be flammable and can form explosive peroxides upon storage, especially if exposed to air.[7]

  • Nitro Functional Group: Nitro-containing heterocyclic compounds are a class of molecules often utilized for their energetic properties.[8] The nitro group is a strong electron-withdrawing group that can increase the reactivity and potential instability of a molecule.[8] While the energetic properties of this compound have not been documented, the presence of this group warrants caution.

Given these structural features, it is prudent to handle this compound with a high degree of care, assuming it may be a skin and eye irritant, harmful if ingested, and potentially reactive under certain conditions.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 or NIOSH standards.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.The GBL-like core structure suggests a high risk of serious eye damage.[4][5][9] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves, such as butyl rubber (with a minimum thickness of 0.3 mm), tested according to EN 374.[4] Gloves should be inspected for integrity before each use.The compound is likely to be a skin irritant.[9][10] Given that tetrahydrofuran can penetrate many common glove materials, selecting a glove with high resistance to organic solvents is critical.[2] Always use proper glove removal techniques to avoid skin contact with the outer surface of the glove.[6]
Body Protection A flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.To protect against skin contact and soiling of personal clothing. The potential for flammability, a known hazard for some tetrahydrofuran derivatives, necessitates a flame-retardant lab coat.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a respirator may be required.To prevent inhalation of the compound, which may be harmful. Handling the solid compound could generate dust, and heating it could produce vapors.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is as crucial as wearing the correct PPE. The following workflows provide a clear, self-validating system for safe handling and disposal.

Workflow for Safe Handling and Use

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_alert Alert Colleagues and Supervisor spill_evacuate->spill_alert spill_ppe Don Appropriate Spill Response PPE spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect and Place in a Labeled, Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste According to Institutional Guidelines spill_decontaminate->spill_dispose

Caption: A clear, sequential protocol for responding to a spill of this compound.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and absorbent materials from spills, must be segregated from general laboratory waste.

  • Containment: Contaminated solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The waste container must be labeled with the full chemical name and any known hazard symbols.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not discharge into drains or rivers. [6][11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. [5][7]Seek immediate medical attention. [4][5][9]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [10]If skin irritation occurs, seek medical advice. [7]* Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. [9]Call a poison control center or doctor immediately for treatment advice. [5][7]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [9]

Conclusion

While specific toxicological and reactivity data for this compound are limited, a proactive and cautious approach to safety is essential. By understanding the potential hazards associated with its structural components and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult your institution's safety officer for specific guidance and protocols.

References

  • Safety Data Sheet: γ-Butyrolactone - Carl ROTH. (n.d.). Retrieved from [Link]

  • Gamma Butyrolactone Safety Data. (n.d.). Scribd. Retrieved from [Link]

  • SAFETY DATA SHEETS Gamma Butyrolactone (GBL) - Global Sources. (n.d.). Retrieved from [Link]

  • (R)-3-Hydroxy-gamma-butyrolactone. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET (1907/2006) 1. Manufacture of γ-Butyrolactone and Other Substances - Ashland. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022-02-22). National Institutes of Health. Retrieved from [Link]

  • Tetrahydrofuran - Wikipedia. (n.d.). Retrieved from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000-08-10). Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Retrieved from [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central. Retrieved from [Link]

  • Butanone - Wikipedia. (n.d.). Retrieved from [Link]

  • Tetrahydrofuran | (CH2)3CH2O | CID 8028. (n.d.). PubChem. Retrieved from [Link]

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